molecular formula C5H7NO3 B3425592 4-Oxo-L-proline CAS No. 4347-18-6

4-Oxo-L-proline

Cat. No.: B3425592
CAS No.: 4347-18-6
M. Wt: 129.11 g/mol
InChI Key: HFXAFXVXPMUQCQ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-L-proline (C5H7NO3) is a rare analog of the proteinogenic amino acid L-proline with significant value in biochemical research . Recent studies have identified it as the specific substrate for the mammalian enzyme this compound reductase, also known as cytosolic type 2 (R)-β-hydroxybutyrate dehydrogenase (BDH2) . This enzyme catalyzes the reduction of this compound to produce cis-4-hydroxy-L-proline, revealing a potential biosynthetic source for this isomer in mammalian tissues and making it essential for studying this metabolic pathway . In the broader context of hydroxyproline synthesis, this compound serves as a critical intermediate. Its role helps illuminate the metabolic engineering strategies used in microorganisms like E. coli and C. glutamicum for the fermentative production of trans-4-hydroxy-L-proline, a valuable chiral building block for pharmaceuticals . Furthermore, protected derivatives like Boc-4-oxo-L-proline are valuable synthetic intermediates in organic and peptide chemistry . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-oxopyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXAFXVXPMUQCQ-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942014
Record name 4-Oxoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4347-18-6, 2002-02-0
Record name 4-Oxo-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4347-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ketoproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-L-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004347186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of 4-Oxo-L-proline?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-Oxo-L-proline

Introduction

This compound, a non-proteinogenic amino acid, stands as a pivotal molecule in the landscape of synthetic chemistry and drug development. As a derivative of L-proline, it possesses a unique structural feature—a ketone group on its pyrrolidine ring—that imparts distinct reactivity and makes it a versatile building block for complex molecular architectures.[1][2] Its significance is underscored by its role as a key intermediate in the synthesis of various pharmaceuticals, including modern antidiabetic and antiviral agents.[3][4] This guide offers a comprehensive exploration of the chemical properties of this compound, designed for researchers, scientists, and professionals in drug development who seek to leverage its unique characteristics. We will delve into its molecular structure, synthesis, reactivity, analytical characterization, and its expanding applications in medicinal chemistry and beyond.

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by its specific arrangement of atoms and functional groups. Its structure consists of a five-membered pyrrolidine ring with a carboxylic acid group at the C2 position in the (S)-configuration, and a ketone at the C4 position.[2] This combination of a secondary amine, a carboxylic acid, and a ketone within a constrained cyclic framework is the source of its unique chemical behavior.

Core Chemical Identifiers
  • IUPAC Name : (2S)-4-oxopyrrolidine-2-carboxylic acid[2]

  • CAS Number : 4347-18-6[1][2]

  • Molecular Formula : C₅H₇NO₃[1][2]

  • Molecular Weight : 129.11 g/mol [2]

Structural Diagram

structure cluster_ring N1 N C2 C N1->C2 H_N H N1->H_N C3 C C2->C3 COOH_group COOH C2->COOH_group H_C2 H C2->H_C2 C4 C C3->C4 C5 C C4->C5 O_C4 =O C4->O_C4 C5->N1

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The physical and chemical properties of this compound are crucial for its handling, purification, and application in various reactions. The data below has been compiled from various chemical databases and literature sources.

PropertyValueReference
Physical State Solid
Melting Point 134-140 °C (as hydrobromide salt)
Boiling Point 341.8 ± 42.0 °C (Predicted)[1]
Density 1.380 ± 0.06 g/cm³ (Predicted)[1]
Optical Rotation ([α]22/D) -32.0° (c=0.5 in methanol, as HBr salt)
pKa 3.83 ± 0.20 (Predicted, for N-Cbz derivative)[5]
XLogP3 -3.3[2]
Polar Surface Area 66.4 Ų[2]
Storage Temperature 2-8°C

Synthesis and Reactivity

The utility of this compound as a synthetic intermediate is largely dependent on efficient and scalable synthetic routes and a predictable pattern of chemical reactivity.

Synthesis from L-Hydroxyproline

The most prevalent and economically viable method for synthesizing this compound derivatives is through the oxidation of the readily available and inexpensive L-hydroxyproline.[3] This transformation targets the secondary alcohol at the C4 position. To prevent unwanted side reactions, the amino group is typically protected prior to oxidation using standard protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[3]

synthesis_workflow start L-Hydroxyproline step1 Amino Group Protection (e.g., Boc, Cbz) start->step1 Add protecting agent step2 Oxidation of Hydroxyl Group (e.g., with NaOCl/TEMPO) step1->step2 Add oxidant product Protected this compound Derivative step2->product Intermediate product final_product This compound (after deprotection) product->final_product Deprotection

Caption: General workflow for the synthesis of this compound.

Exemplary Synthetic Protocol (One-Pot Method for N-Boc-4-oxo-L-proline): This protocol is adapted from the general methodology described in patent literature for the synthesis of this compound derivatives.[3]

  • Protection: L-hydroxyproline is dissolved in a suitable aqueous solvent system. An amino-group protecting agent, such as Di-tert-butyl dicarbonate (Boc₂O), is added, and the reaction is stirred until the protection is complete (monitored by TLC).

  • Oxidation: An oxidant, such as sodium hypochlorite in the presence of a TEMPO catalyst, is added to the solution containing the N-protected intermediate. The mixture is allowed to react, converting the hydroxyl group to a ketone.

  • Workup: The reaction is quenched, and the pH is adjusted to acidic conditions (e.g., pH 3-4) using an inorganic acid like HCl.[3]

  • Extraction & Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization, to yield the N-protected this compound derivative.[3]

Causality: The one-pot procedure is advantageous for industrial applications as it minimizes handling and purification of intermediates, making the process more efficient and cost-effective.[3] The choice of protecting group is critical; Boc is often preferred due to its stability during oxidation and its ease of removal under acidic conditions.

Chemical Reactivity

The reactivity of this compound is dominated by its three functional groups:

  • Ketone Group : This is the most versatile handle for further chemical modification. It can undergo a wide range of carbonyl chemistry, including reduction back to hydroxyproline, reductive amination to introduce new amine functionalities, and Wittig reactions. This reactivity is central to its use in "proline editing" for creating diverse peptide structures.[6][7]

  • Secondary Amine : The nitrogen atom can be acylated, alkylated, or used in peptide bond formation. This is the site of attachment for protecting groups during synthesis.

  • Carboxylic Acid : This group readily participates in esterification and amide bond formation, allowing for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies.[4]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound and its derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods
  • Infrared (IR) Spectroscopy : A key diagnostic feature is the strong C=O stretching vibration of the cyclic ketone. This peak typically appears in the region of 1750-1770 cm⁻¹. Notably, the frequency of this vibration is highly sensitive to the local electrostatic environment and hydration, making this compound a valuable site-specific infrared probe for studying protein structure and dynamics.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the overall structure. An interesting characteristic observed in NMR spectra is that this compound can exist in equilibrium with its hydrate form in aqueous solutions.[6]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing purity and for quantification. Due to the lack of a strong chromophore, derivatization is often required for sensitive detection. Pre-column derivatization with reagents like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) allows for highly sensitive fluorescence detection.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful technique for the definitive identification of this compound, especially in complex mixtures like biological samples. It provides both retention time data and a mass-to-charge ratio, confirming the molecular weight of the compound.[11]

analytical_workflow cluster_detection sample Sample containing This compound extraction Sample Preparation (e.g., Extraction, Dilution) sample->extraction separation Chromatographic Separation (HPLC / LC) extraction->separation detection Detection & Identification separation->detection data Data Analysis (Purity, Quantification) detection->data ms Mass Spectrometry (MS) uv UV/Fluorescence ir IR Spectroscopy

Caption: A typical analytical workflow for this compound.

Protocol: LC-ESI-MS Analysis of this compound This protocol is based on methodologies used for analyzing this compound in enzymatic reactions.[11]

  • Sample Preparation : The sample is appropriately diluted in a starting mobile phase (e.g., 99% water with 0.1% formic acid).

  • Chromatography :

    • Column : A suitable reversed-phase column (e.g., ACE Excel 2 AQ, 2.1 mm × 100 mm).[11]

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Flow Rate : 300 µL/min.

    • Gradient : A linear gradient is run to elute the compound, for example, starting with 1% B, increasing to 99% B, followed by re-equilibration.[11]

  • Mass Spectrometry :

    • Ionization : Electrospray Ionization (ESI) in positive or negative ion mode.

    • Analysis : The mass analyzer is set to scan for the expected mass-to-charge ratio (m/z) of this compound.

Self-Validation: This method is self-validating by comparing the retention time and the measured mass of the analyte to that of an authentic this compound standard run under identical conditions. The high mass accuracy of modern mass spectrometers provides unambiguous identification.

Biological Significance and Applications

While not incorporated into proteins during translation, this compound and its metabolic relatives play important roles in biology and are powerful tools in biomedical research.

Biological Context

This compound is classified as a metabolite and has been detected in human blood.[2][12] Its biological relevance is closely tied to the metabolism of proline and hydroxyproline. Research has shown that this compound (referred to as ketoproline in older literature) can be enzymatically reduced to hydroxyproline in tissues like the kidney.[7] This links it to the biology of collagen, the most abundant protein in mammals, where 4-hydroxyproline is a critical component for stabilizing the triple helix structure.[13] Furthermore, this compound can inhibit the breakdown of hydroxyproline, suggesting a potential role in regulating collagen turnover.[7][14]

Applications in Drug Development and Research

The true value of this compound for scientists lies in its application as a versatile synthetic precursor and research tool.

  • Pharmaceutical Intermediate : It is a crucial building block for important drugs. For example, N-Boc-4-oxo-L-proline is a key intermediate in the synthesis of the antidiabetic drug teneligliptin and the hepatitis C virus (HCV) inhibitor ledipasvir.[3]

  • Peptide and Protein Engineering : The ketone functionality allows for the site-specific introduction of a wide array of chemical groups onto a peptide backbone, a technique known as "proline editing".[6] This enables the synthesis of peptides with novel functions for therapeutic or diagnostic purposes.

  • Probing Molecular Interactions : As mentioned, the ketone's IR stretching frequency is a sensitive reporter of its local environment. This allows researchers to incorporate this compound into a peptide and use IR spectroscopy to study subtle changes in protein conformation, hydration, and electrostatic fields during processes like folding or binding.[8][9]

  • Neuropharmacology and Anti-inflammatory Research : As a proline derivative, it is used to develop novel therapeutic agents targeting neurological disorders and inflammatory conditions, leveraging the importance of proline-rich structures in biological recognition events.[4]

applications cluster_apps Key Application Areas main This compound pharma Pharmaceutical Synthesis (e.g., Teneligliptin) main->pharma Building Block peptide Peptide Engineering ('Proline Editing') main->peptide Functional Handle probe Biophysical Probe (IR Spectroscopy) main->probe Spectroscopic Reporter research Medicinal Chemistry (Scaffold for new drugs) main->research Core Structure

Caption: Major applications of this compound in science.

Conclusion

This compound is far more than a simple amino acid derivative. Its unique combination of a constrained cyclic backbone and a reactive ketone functionality establishes it as a high-value molecule for chemists and drug developers. From its efficient synthesis from L-hydroxyproline to its application as a key intermediate for life-saving drugs and as a sophisticated probe for fundamental biochemical research, its chemical properties are central to its utility. As synthetic methodologies become more advanced and our understanding of biological systems deepens, the importance and application of this compound are poised to expand even further, solidifying its role as a cornerstone of modern medicinal and chemical biology.

References

A Technical Guide to the Synthesis of 4-Oxo-L-proline from L-hydroxyproline: Strategies, Methodologies, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Oxo-L-proline, a pivotal building block in contemporary drug discovery and development. We will explore the chemical logic underpinning various synthetic routes originating from the readily available and cost-effective starting material, L-hydroxyproline. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors, offering both theoretical understanding and practical, actionable protocols.

Introduction: The Strategic Importance of this compound

This compound, a non-proteinogenic amino acid derivative, has emerged as a highly valuable chiral intermediate in medicinal chemistry.[1][2] Its rigid, stereochemically defined pyrrolidine core makes it an attractive scaffold for the synthesis of complex bioactive molecules. Notably, it serves as a key precursor in the production of various pharmaceuticals, including agents targeting neurological disorders and important antiviral and antidiabetic drugs.[3][4] The strategic value of this compound lies in its utility as a versatile synthon, enabling the introduction of diverse functionalities at the C4 position of the proline ring.

The primary and most economically viable route to this compound begins with L-hydroxyproline, an abundant natural amino acid derived from collagen.[5][6][7] The core chemical transformation is the selective oxidation of the secondary alcohol at the C4 position to a ketone. This seemingly straightforward conversion is nuanced by the need to manage the reactivity of the secondary amine and the carboxylic acid functionalities inherent to the parent amino acid.

This guide will dissect the prevalent synthetic strategies, from classical methods to modern, greener alternatives, providing a rationale for methodological choices and detailed experimental frameworks.

Synthetic Strategies: A Comparative Analysis

The conversion of L-hydroxyproline to this compound necessitates a selective oxidation of the secondary alcohol. The choice of oxidant and overall synthetic strategy is dictated by factors such as yield, purity, scalability, cost, and environmental impact. A crucial consideration in this synthesis is the protection of the secondary amine to prevent undesired side reactions.

Protection of the Amino Group

Prior to oxidation, the secondary amine of L-hydroxyproline is typically protected to prevent N-oxidation or other side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group is often influenced by the subsequent reaction conditions and the desired deprotection strategy.

A generalized workflow for the synthesis is depicted below:

G cluster_0 Synthetic Workflow L-hydroxyproline L-hydroxyproline N-Protected L-hydroxyproline N-Protected L-hydroxyproline L-hydroxyproline->N-Protected L-hydroxyproline Amino Protection (e.g., Boc, Cbz) N-Protected this compound N-Protected this compound N-Protected L-hydroxyproline->N-Protected this compound Selective Oxidation This compound This compound N-Protected this compound->this compound Deprotection G cluster_1 Swern Oxidation Mechanism DMSO + Oxalyl Chloride DMSO + Oxalyl Chloride Alkoxysulfonium Salt Formation Alkoxysulfonium Salt Formation DMSO + Oxalyl Chloride->Alkoxysulfonium Salt Formation Activation Ylide Formation Ylide Formation Alkoxysulfonium Salt Formation->Ylide Formation Addition of N-Protected L-hydroxyproline This compound Product This compound Product Ylide Formation->this compound Product Base-mediated Elimination

References

A Technical Guide to the Spectroscopic Characterization of 4-Oxo-L-proline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Structural Significance of 4-Oxo-L-proline

This compound, a derivative of the amino acid L-proline, serves as a crucial non-proteinogenic L-alpha-amino acid and a valuable chiral building block in medicinal and industrial applications.[1][2][] Its rigid pyrrolidine ring, substituted with a ketone at the C4 position, imparts unique conformational constraints that are leveraged in the synthesis of complex pharmaceuticals and peptidomimetics.[4] An unambiguous and comprehensive structural characterization is paramount to ensuring its purity, stereochemical integrity, and suitability for downstream applications. This guide provides an in-depth, multi-technique spectroscopic approach to the definitive characterization of this compound, grounded in field-proven methodologies and first-principles analysis.

Core Analytical Strategy: A Multi-Pronged Spectroscopic Approach

The definitive characterization of a molecule like this compound relies not on a single technique, but on the synergistic integration of data from multiple spectroscopic methods. Each technique probes a different aspect of the molecular structure, and together they provide a comprehensive and self-validating dataset. Our core strategy involves Nuclear Magnetic Resonance (NMR) for mapping the covalent framework, Mass Spectrometry (MS) for determining molecular weight and elemental composition, Infrared (IR) Spectroscopy for identifying functional groups, and Circular Dichroism (CD) for confirming stereochemistry.

G cluster_0 Characterization Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR CD Circular Dichroism Sample->CD Data Integrated Data Analysis NMR->Data Connectivity (J-coupling) MS->Data Molecular Weight & Formula IR->Data Functional Groups (C=O, O-H, N-H) CD->Data Chirality (Cotton Effect) Confirm Structural Confirmation (Purity, Identity, Stereochemistry) Data->Confirm

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the chemical environment of each proton and their connectivity through spin-spin coupling. Due to the molecule's polarity, deuterated water (D₂O) is a suitable solvent.[5] The protons on the pyrrolidine ring are diastereotopic, leading to complex splitting patterns that are highly informative.

Expected ¹H NMR Data (in D₂O, ~500 MHz)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2 (α-proton) ~4.5 - 4.7ddJ ≈ 8.5, 4.0Deshielded by adjacent COOH and N. Coupled to two non-equivalent H3 protons.
H3a, H3b ~2.7 - 2.9m-Complex multiplet due to coupling with H2 and geminal coupling. Adjacent to C4 ketone.
H5a, H5b ~3.8 - 4.0m-Deshielded by adjacent nitrogen. Complex coupling with each other.

Note: The NH and OH protons will typically exchange with the D₂O solvent and will not be observed.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their hybridization and electronic environment. The presence of two carbonyl carbons (ketone and carboxylic acid) is a key diagnostic feature.

Expected ¹³C NMR Data (in D₂O, ~125 MHz)

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
C=O (Ketone) ~205 - 215Characteristic chemical shift for a ketone carbonyl.
C=O (Acid) ~175 - 180Characteristic chemical shift for a carboxylic acid carbonyl.
C2 (α-carbon) ~58 - 62Carbon adjacent to nitrogen and carboxylic acid.
C5 ~50 - 55Carbon adjacent to nitrogen.
C3 ~38 - 42Methylene carbon adjacent to the ketone.
Experimental Protocol: NMR Sample Preparation and Acquisition

Rationale for Protocol Choices:

  • Solvent: D₂O is chosen for its ability to dissolve the polar amino acid and to eliminate interfering signals from labile O-H and N-H protons.[5][6]

  • Concentration: A concentration of 5-25 mg/mL for ¹H NMR and up to 50-100 mg/mL for ¹³C NMR is recommended to ensure a good signal-to-noise ratio within a reasonable acquisition time.[7][8]

  • Internal Standard: An internal standard like DSS (2,2-dimethyl-2-silapentane-5-sulfonate) is used for accurate chemical shift referencing in aqueous solutions.[6]

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add 0.6-0.7 mL of D₂O containing a known concentration of DSS.

  • Dissolution: Vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for high-quality spectra.[7] If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for small molecule acquisition are typically sufficient.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight of the analyte, which is a critical piece of evidence for structural confirmation. Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like amino acids.[9][10]

Expected ESI-MS Data

This compound has a monoisotopic mass of 129.0426 g/mol .[1] In ESI-MS, it is typically observed as a protonated or deprotonated molecule.

  • Positive Ion Mode: Expect a prominent ion at m/z 130.0504, corresponding to the protonated molecule [M+H]⁺.

  • Negative Ion Mode: Expect a prominent ion at m/z 128.0348, corresponding to the deprotonated molecule [M-H]⁻.

High-resolution mass spectrometry (HRMS) can provide mass accuracy within 5 ppm, allowing for the unambiguous determination of the elemental formula (C₅H₇NO₃).

Tandem MS (MS/MS) for Structural Fragmentation

Collision-Induced Dissociation (CID) of the parent ion can provide further structural information. A characteristic fragmentation pathway for the [M+H]⁺ ion involves the neutral loss of formic acid (HCOOH, 46 Da) or the loss of CO₂ (44 Da) and H₂O (18 Da).

G parent [M+H]⁺ m/z 130 frag1 [M+H - H₂O]⁺ m/z 112 parent->frag1 - H₂O frag2 [M+H - CO₂]⁺ m/z 86 parent->frag2 - CO₂ frag3 [M+H - HCOOH]⁺ m/z 84 frag1->frag3 - CO

Caption: A plausible fragmentation pathway for protonated this compound in MS/MS.

Experimental Protocol: LC-MS Analysis

Rationale for Protocol Choices:

  • Mobile Phase: A simple mobile phase of methanol or acetonitrile in water with a small amount of formic acid (0.1%) is used to ensure good ionization in positive mode and provide sharp chromatographic peaks.[11]

  • Column: A reverse-phase C18 column is often suitable, but for highly polar molecules, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of ~1 mg/mL. Dilute this stock to a final concentration of 1-10 µg/mL.

  • LC System Setup: Equilibrate the LC system with the chosen mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) at a flow rate of 0.2-0.5 mL/min.

  • MS Setup: Set the ESI source to positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity of the target m/z 130.

  • Injection: Inject 1-5 µL of the diluted sample.

  • Data Acquisition: Acquire data in full scan mode to observe the parent ion. If desired, perform a separate run with targeted MS/MS on the m/z 130 ion to obtain fragmentation data.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. The spectrum of this compound will be dominated by absorptions from its carbonyl and amine/acid groups.

Expected IR Absorption Bands

The C=O stretching vibration of the ketone in 4-oxoproline is particularly sensitive to its local environment and can be used as a site-specific infrared probe.[12][13]

Key Diagnostic IR Peaks

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupNotes
~3300-2500 O-H stretchCarboxylic AcidVery broad band due to hydrogen bonding.
~3100-3000 N-H stretchSecondary Amine (as ammonium)Often overlaps with the broad O-H band.
~1760 C=O stretchKetoneThis frequency is in a relatively uncongested region of the protein IR spectrum.[12]
~1725 C=O stretchCarboxylic AcidThe protonated form of the carboxylic acid group of amino acids typically appears around 1730 cm⁻¹.[12]
~1630 N-H bendAmineConfirms the presence of the secondary amine.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale for Protocol Choices:

  • ATR: ATR is a modern, convenient sampling technique that requires minimal sample preparation and is suitable for solid powder samples.

Step-by-Step Protocol:

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Circular Dichroism (CD) Spectroscopy: Confirmation of Stereochemistry

As a chiral molecule containing a carbonyl chromophore, this compound is an excellent candidate for analysis by Circular Dichroism (CD) spectroscopy. CD measures the differential absorption of left and right circularly polarized light, providing a unique spectral signature for chiral molecules.

Expected CD Spectrum

The ketone C=O group exhibits an n→π* electronic transition at around 280-300 nm. In a chiral environment, this transition will give rise to a "Cotton effect" in the CD spectrum. For the L-enantiomer, a specific positive or negative peak is expected in this region, confirming the (2S) stereochemistry. The sign and magnitude of the Cotton effect are highly sensitive to the conformation of the pyrrolidine ring.

Integrated Data Summary and Conclusion

The true power of this multi-technique approach lies in the integration of all data points. The NMR spectra confirm the covalent bonding framework, the high-resolution MS confirms the exact mass and elemental composition, the IR spectrum verifies the presence of all key functional groups, and the CD spectrum confirms the absolute stereochemistry. When combined, these datasets provide an unambiguous and robust characterization of this compound, meeting the rigorous standards required for research and pharmaceutical development.

Summary of Key Spectroscopic Data for this compound

TechniqueKey Information ProvidedExpected Results
¹H NMR Proton environments, J-couplingDistinct signals for H2, H3, H5 protons with characteristic splitting.
¹³C NMR Carbon skeletonFive distinct carbon signals, including two carbonyls (~210 ppm and ~177 ppm).
HR-ESI-MS Molecular Formula[M+H]⁺ at m/z 130.0504 (for C₅H₈NO₃⁺).
FTIR Functional GroupsStrong C=O stretches (~1760, ~1725 cm⁻¹), broad O-H stretch.
CD Absolute StereochemistryCharacteristic Cotton effect for the ketone n→π* transition.

This comprehensive guide outlines the necessary spectroscopic methodologies to ensure the identity, purity, and stereochemical integrity of this compound, providing a foundation of trust and reliability for its use in scientific discovery and drug development.

References

4-Oxo-L-proline: An Enigmatic Amino Acid at the Crossroads of Metabolism and Disease

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxo-L-proline, a derivative of the proteinogenic amino acid L-proline, occupies a precarious position in mammalian biochemistry. Long considered a minor or even exogenous molecule, recent discoveries have illuminated its connection to a physiologically significant metabolic pathway with implications for cancer therapy and collagen-related disorders. This in-depth technical guide synthesizes the current understanding of this compound, addressing its contentious natural occurrence, exploring its metabolic context, and providing detailed experimental protocols for its study. We delve into the enzymatic basis for its conversion to the bioactive compound cis-4-hydroxy-L-proline and elucidate the downstream cellular effects. This document serves as a comprehensive resource for researchers navigating the burgeoning field of proline analog metabolism and its therapeutic potential.

The Question of Natural Occurrence: An Endogenous Metabolite or a Xenobiotic Echo?

The classification of this compound as a naturally occurring amino acid in humans is a subject of ongoing clarification. While it is not one of the 20 proteinogenic amino acids, evidence points towards its presence in biological systems. The Human Metabolome Database (HMDB) presents a nuanced view, categorizing it as part of the human "exposome"—a collection of all exposures from environmental and occupational sources—and stating it is not a naturally occurring metabolite[1]. However, the same database acknowledges its detection in human blood[1]. This suggests that its presence may be transient, dependent on specific physiological or pathological states, or derived from external sources.

In contrast to the ambiguity in mammals, this compound has been reported in the bacterium Paraburkholderia[2]. Furthermore, a 4-oxoproline moiety is found within the structure of the antibiotic actinomycin X, produced by Streptomyces antibioticus. These findings in the microbial world suggest that biosynthetic pathways for this imino acid exist in nature. The detection of 4-Oxoproline in cow's milk further indicates its potential entry into the human system through dietary intake[3].

The most compelling argument for its endogenous relevance in humans comes from the discovery and characterization of a specific human enzyme, this compound reductase, which utilizes this compound as its substrate[4][5]. The existence of a dedicated enzyme strongly implies the endogenous presence of its substrate, even if at low concentrations.

The Metabolic Fate of this compound: The this compound Reductase (BDH2) Pathway

The primary known metabolic route for this compound in mammals is its reduction to cis-4-hydroxy-L-proline, a reaction catalyzed by the enzyme this compound reductase (EC 1.1.1.104)[5]. This enzyme was recently identified as the previously characterized 3-hydroxybutyrate dehydrogenase 2 (BDH2)[4][5].

The Enzyme: this compound Reductase (BDH2)

Human BDH2 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily[5]. It is an NAD(H)-dependent oxidoreductase with a preference for cyclic substrates[6]. The enzyme catalyzes the stereoselective conversion of this compound to cis-4-hydroxy-L-proline[4]. Kinetic and thermodynamic studies have shown that the reaction equilibrium strongly favors the formation of cis-4-hydroxy-L-proline[7][8].

The catalytic triad in human BDH2 consists of Ser133, Tyr147, and Lys151[7]. The enzyme is specific for NAD+/NADH over NADP+/NADPH[7].

The Product: cis-4-Hydroxy-L-proline - A Bioactive Proline Analog

The product of the BDH2-catalyzed reaction, cis-4-hydroxy-L-proline, is a proline analog with significant biological activities. It acts as an inhibitor of collagen synthesis and extracellular deposition[9][10]. By preventing the formation of the stable triple-helical structure of collagen, it can inhibit the growth of fibroblasts[10]. This has led to its investigation as an anticancer agent, as it can inhibit the growth of tumors that rely on a collagen-rich extracellular matrix[9]. Furthermore, cis-4-hydroxy-L-proline has been shown to induce the degradation of newly synthesized, defective collagen within fibroblasts through a lysosomal pathway[11].

Potential Biosynthetic Origins of this compound

While the catabolism of this compound is now understood, its biosynthetic origin in mammals remains an open area of investigation. Several plausible routes for its formation exist:

  • Enzymatic Oxidation of L-proline: The direct enzymatic oxidation of L-proline at the C4 position is a likely pathway. Proline dehydrogenase (PRODH/POX), a mitochondrial enzyme, catalyzes the oxidation of proline to Δ¹-pyrroline-5-carboxylate (P5C)[12]. While this enzyme is not known to produce this compound, the existence of other, yet to be fully characterized, oxidoreductases that could act on proline cannot be ruled out.

  • Non-Enzymatic Oxidation: L-proline can be hydroxylated non-enzymatically by reduced oxygen species (ROS)[13]. This process can generate various hydroxyproline isomers. It is conceivable that a 4-hydroxy-L-proline intermediate formed through oxidative stress could be subsequently oxidized to this compound, either enzymatically or non-enzymatically.

  • Dietary Intake and Gut Microbiome: As previously mentioned, 4-Oxoproline has been detected in food sources like milk[3]. It is also possible that gut bacteria, such as Paraburkholderia, could produce this compound, which may then be absorbed by the host.

The following diagram illustrates the known metabolic pathway of this compound and a hypothetical route for its formation.

Figure 1: Known and hypothetical metabolic pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for the study of this compound and its related metabolic pathway.

Quantification of this compound in Biological Samples by LC-MS/MS

Principle: This method involves the separation of the analyte from complex biological matrices using liquid chromatography followed by its detection and quantification using tandem mass spectrometry.

Methodology:

  • Sample Preparation (from Plasma/Serum):

    • To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Deproteinize the sample by adding 400 µL of ice-cold methanol.

    • Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of this polar analyte.

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution from high to low organic content will be necessary. A typical starting condition would be 95% B, held for 1 minute, followed by a linear gradient to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusing the pure compounds into the mass spectrometer.

      • Hypothetical MRM transition for this compound (MW: 129.11): Precursor ion [M+H]+ at m/z 130.0, with product ions resulting from the loss of water (m/z 112.0) and the carboxyl group (m/z 84.0).

    • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar biological matrix.

Recombinant Expression and Purification of Human this compound Reductase (BDH2)

Human BDH2 can be expressed in E. coli as a His-tagged fusion protein for purification and subsequent characterization[4][6][15][16].

Methodology:

  • Cloning:

    • Synthesize the human BDH2 gene (UniProt: Q9BUT1) with codon optimization for E. coli expression.

    • Clone the gene into an expression vector such as pET-28a(+) to generate an N-terminal His6-tagged fusion protein.

  • Expression:

    • Transform the expression plasmid into an appropriate E. coli strain (e.g., BL21(DE3)).

    • Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours.

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 18,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

    • Elute the His-tagged BDH2 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

    • Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

    • Assess purity by SDS-PAGE.

Enzymatic Assay of this compound Reductase (BDH2) Activity

The activity of BDH2 can be monitored spectrophotometrically by following the oxidation of NADH at 340 nm[7].

Methodology:

  • Reaction Mixture (in a 1 mL cuvette):

    • 850 µL of assay buffer (100 mM HEPES, pH 7.0, 12.5 mM NaCl, 1 mM DTT).

    • 100 µL of 2 mM NADH solution.

    • 50 µL of purified BDH2 enzyme (e.g., 10-50 nM final concentration).

    • Incubate at 25°C for 5 minutes to establish a baseline.

  • Initiate the Reaction:

    • Add 10 µL of 100 mM this compound solution (final concentration 1 mM).

    • Mix quickly by inverting the cuvette.

  • Measurement:

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of NADH oxidation is proportional to the enzyme activity.

  • Calculation of Specific Activity:

    • Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to calculate the rate of NADH consumption.

    • Specific activity can be expressed as µmol of NADH oxidized per minute per mg of protein.

The following diagram outlines the experimental workflow for the study of this compound.

Experimental_Workflow cluster_quantification Quantification of this compound cluster_enzyme_study Study of this compound Reductase (BDH2) Sample_Prep Sample Preparation (e.g., Plasma) LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis Cloning_Expression Cloning and Recombinant Expression of BDH2 Purification Purification of His-tagged BDH2 Cloning_Expression->Purification Enzyme_Assay Enzymatic Activity Assay Purification->Enzyme_Assay Kinetic_Characterization Kinetic Characterization (Km, Vmax) Enzyme_Assay->Kinetic_Characterization

Figure 2: Experimental workflow for the investigation of this compound and its metabolizing enzyme.

Concluding Remarks and Future Directions

This compound stands as a compelling example of a metabolite whose biological significance is just beginning to be unveiled. The definitive establishment of its status as a natural human metabolite awaits more extensive metabolomic studies. Elucidating its complete biosynthetic pathway is a critical next step to fully understand its physiological regulation. The connection between this compound metabolism and the production of the anticancer compound cis-4-hydroxy-L-proline opens exciting avenues for therapeutic intervention. Future research should focus on:

  • Validating and quantifying endogenous this compound in various human tissues and fluids in both healthy and diseased states.

  • Identifying the enzyme(s) responsible for its biosynthesis in mammals.

  • Further exploring the therapeutic potential of modulating the BDH2 pathway in cancer and fibrotic diseases.

  • Investigating the potential role of this compound as a biomarker for specific pathological conditions.

This guide provides a solid foundation for researchers to embark on these exciting lines of inquiry, paving the way for a deeper understanding of this enigmatic amino acid and its role in human health and disease.

References

An In-depth Technical Guide to the Structure and Application of 4-Oxo-L-proline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of 4-Oxo-L-proline, a pivotal non-proteinogenic amino acid derivative. We will delve into its unique structural characteristics, conformational dynamics, synthesis, and its versatile applications as a building block in modern medicinal chemistry and peptide science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of this scaffold in their work.

Introduction: The Significance of a Constrained Scaffold

Proline and its derivatives are unique among amino acids due to the conformational constraints imposed by their cyclic pyrrolidine side chain.[1] This rigidity limits the available main-chain torsion angles, making proline a critical determinant of protein structure, particularly in turns and loops.[1][2] this compound, the L-enantiomer of 4-oxoproline, introduces a ketone at the C4 position, further modulating the electronic and steric properties of the ring.[3][4][5] This modification not only provides a reactive handle for chemical diversification but also subtly influences the conformational preferences of the scaffold. Its role as a key intermediate in the synthesis of various pharmaceuticals underscores its importance in drug discovery and development.[6][7]

Part 1: Core Structure and Conformational Dynamics

The defining features of the this compound structure are the L-configuration at the alpha-carbon (C2) and the ketone at the gamma-carbon (C4). These elements dictate the molecule's three-dimensional shape and its behavior when incorporated into larger molecules.

Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: C4-endo (up) and C4-exo (down).[1][8] The substituent at the C4 position strongly influences this equilibrium. In this compound, the sp²-hybridized carbonyl carbon tends to flatten the ring compared to proline or 4-hydroxyproline. This puckering is critical as it directly correlates with the main chain φ and ψ torsion angles in a peptide, with an exo pucker generally favoring more compact conformations and an endo pucker favoring more extended ones.[1]

Cis-Trans Amide Bond Isomerization

Like all prolyl bonds, the peptide bond preceding a this compound residue can exist in either a trans or cis conformation. This isomerization is often a rate-limiting step in protein folding.[1] The ring pucker and the amide bond conformation are coupled; the trans amide bond is stabilized by the exo ring pucker, while the cis conformation strongly prefers the endo pucker.[1] The electron-withdrawing nature of the 4-oxo group can influence this equilibrium through stereoelectronic effects, a factor that can be exploited in peptide design.[9]

Proline_Conformations cluster_pucker Pyrrolidine Ring Pucker cluster_amide Amide Bond Isomerism Exo C4-exo Pucker (Favors Compact Helices, e.g., PPII) Endo C4-endo Pucker (Favors Extended Conformations) Exo->Endo Equilibrium Trans Trans Amide Bond (Energetically Favored) Exo->Trans Cis Cis Amide Bond (Sterically Hindered) Endo->Cis Trans->Cis Isomerization

Fig 1: Conformational equilibria in 4-oxo-proline derivatives.

Part 2: Synthesis of this compound Derivatives

The most prevalent and economically viable route to this compound derivatives is the oxidation of the readily available and inexpensive amino acid, L-hydroxyproline (Hyp).[1][6] The key to a successful synthesis is the selective oxidation of the secondary alcohol at C4 without affecting the secondary amine or the carboxylic acid.

N-Protection and Oxidation

To control the reaction, the nitrogen atom is typically first protected, most commonly with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-L-hydroxyproline is then subjected to oxidation. Modern protocols favor environmentally benign reagents. A highly efficient method involves the use of sodium hypochlorite (bleach) in the presence of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).[6] This system provides high yields and purity, making it suitable for industrial-scale production.[6]

Experimental Protocol: Synthesis of N-Boc-4-oxo-L-proline

The following protocol is a representative example of a modern synthetic approach.

  • N-Protection: L-hydroxyproline is reacted with di-tert-butyl dicarbonate (Boc)₂O under basic conditions (e.g., in the presence of NaOH) in an aqueous/organic solvent mixture to yield N-Boc-L-hydroxyproline.

  • Oxidation: The protected starting material is dissolved in an appropriate solvent system. The solution is cooled, and a catalytic amount of TEMPO is added, followed by the slow addition of an oxidant like sodium hypochlorite.[6]

  • Work-up and Purification: The reaction is quenched (e.g., with sodium thiosulfate), acidified, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The final product, N-Boc-4-oxo-L-proline, is typically purified by crystallization or chromatography.[6]

Synthesis_Workflow Start L-Hydroxyproline (Starting Material) Protect Step 1: N-Protection Reagents: (Boc)₂O, Base Start->Protect Intermediate N-Boc-L-hydroxyproline Protect->Intermediate Oxidize Step 2: Selective Oxidation Reagents: TEMPO (cat.), NaOCl Intermediate->Oxidize Product N-Boc-4-oxo-L-proline (Key Intermediate) Oxidize->Product Purify Step 3: Work-up & Purification (Extraction, Crystallization) Product->Purify Final Pure N-Boc-4-oxo-L-proline Purify->Final

Fig 2: General workflow for the synthesis of N-Boc-4-oxo-L-proline.
Parameter Value / Condition Reference
Starting Material L-hydroxyproline[6]
Protecting Group Boc (tert-butyloxycarbonyl)[6]
Oxidation System TEMPO / NaOCl[6]
Typical Yield >75%[6]
Purity (HPLC) >99%[6]

Table 1: Representative data for the synthesis of N-Boc-4-oxo-L-proline.

Part 3: Chemical Reactivity and Derivatization

The true utility of this compound lies in its capacity as a versatile synthetic intermediate. The N-protected form, N-Boc-4-oxo-L-proline, presents three primary sites for chemical modification, allowing for the creation of a diverse library of proline analogs.

  • The C4 Ketone: This is the most versatile reaction site. It is susceptible to a wide range of carbonyl chemistry, including:

    • Reductive Amination: To introduce primary or secondary amines, creating 4-amino-proline derivatives.[1]

    • Wittig Olefination: To form C4-alkylidene prolines.

    • Nucleophilic Addition: Grignard or organolithium reagents can add to the carbonyl, forming tertiary alcohols.

    • Fluorination: Can be converted to 4,4-difluoroproline or, after reduction, to 4-fluoroproline, derivatives known to impart significant conformational effects.[1][9]

  • The Secondary Amine (N1): After removal of the Boc protecting group, the nitrogen can be acylated, alkylated, or used in peptide coupling reactions.

  • The Carboxylic Acid (C2): The carboxyl group can be esterified or activated for amide bond formation, enabling the incorporation of the modified proline scaffold into peptide chains.

Fig 3: Key reactive sites on the N-Boc-4-oxo-L-proline scaffold.

Part 4: Applications in Drug Discovery and Peptide Science

The ability to precisely control the conformation and functionality of the proline ring makes this compound derivatives invaluable tools for drug development.

  • Pharmaceutical Intermediates: N-Boc-4-oxo-L-proline is a documented intermediate in the synthesis of important drugs, including the antidiabetic agent Teneligliptin and the hepatitis C antiviral Ledipasvir.[6] Its structure is a core component of these bioactive molecules.

  • Peptide Conformation Control: Incorporating derivatives synthesized from 4-oxo-proline into peptides allows for the stabilization of specific secondary structures like β-turns or polyproline helices.[1][2] This is a key strategy in peptidomimetic design to enhance biological activity, improve metabolic stability, and increase receptor binding affinity. For instance, substituting proline with 4-fluoroproline (accessible from 4-oxoproline) can dramatically increase the stability of the collagen triple helix due to stereoelectronic effects.[9]

  • Bioorthogonal Chemistry: The ketone handle can be used to attach probes, imaging agents, or other molecules to a peptide or protein in a highly specific manner using reactions like oxime ligation.[1] This enables the study of biological processes and the development of targeted therapeutics.

Part 5: Analytical and Spectroscopic Characterization

Accurate characterization of this compound and its derivatives is essential for confirming their identity and purity.

Technique Observation Significance Reference
¹H NMR Protons adjacent to the C4 ketone (at C3 and C5) show characteristic downfield shifts. The spectrum can be complex due to the rigid ring structure.Confirms the presence of the 4-oxo group and provides information on the ring conformation.[1][6]
¹³C NMR A distinct signal in the carbonyl region (~205-215 ppm) corresponding to the C4 ketone.Unambiguously identifies the ketone functional group.[10]
FT-IR Strong C=O stretching vibration between 1720–1800 cm⁻¹. This peak is often in an uncongested region of the IR spectrum.Provides a sensitive and specific probe for the local electrostatic environment of the ketone.[11][12]
Mass Spec. Molecular ion peak corresponding to the calculated exact mass (e.g., C₅H₇NO₃ = 129.04 g/mol ).Confirms the molecular weight and elemental composition.[4][13]

Table 2: Summary of key analytical data for the characterization of this compound derivatives.

In aqueous solutions, it is noteworthy that the ketone can exist in equilibrium with its hydrate form, which can sometimes be observed by NMR spectroscopy.[1]

Conclusion

This compound is more than just a modified amino acid; it is a powerful and versatile platform for chemical innovation. Its constrained conformational properties, combined with the reactive ketone handle, provide medicinal chemists and peptide scientists with a unique tool to engineer molecules with tailored properties. From enhancing the stability of therapeutic peptides to serving as a cornerstone in the synthesis of small molecule drugs, the applications of this compound derivatives continue to expand, cementing their role in the advancement of pharmaceutical sciences.

References

Initial Investigations into 4-Oxo-L-proline Bioactivity: A Strategic Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxo-L-proline is a non-proteinogenic amino acid and a proline derivative that occupies a compelling intersection of cellular metabolism and synthetic chemistry. While extensively utilized as a chiral building block for high-value pharmaceuticals, its intrinsic bioactivity remains an underexplored frontier.[1][2] This guide delineates a strategic, multi-phased framework for the initial investigation of this compound's biological effects. Moving beyond rote protocol, we present a rationale-driven approach, beginning with broad phenotypic screening and narrowing to specific mechanistic inquiries. The central thesis is to leverage this compound's known metabolic context—specifically its role as a substrate for this compound reductase (BDH2) in the synthesis of the oncometabolite cis-4-hydroxy-L-proline—as a logical starting point for hypothesis-driven research.[3] This document serves as a technical playbook for researchers aiming to unlock the therapeutic potential of this intriguing molecule.

Foundational Analysis: Understanding the Molecule

A thorough investigation begins with a clear understanding of the subject. This compound, also known as (2S)-4-oxopyrrolidine-2-carboxylic acid, is a derivative of the amino acid L-proline.[4][5] Its defining feature is a ketone group at the C4 position of the pyrrolidine ring, which introduces distinct chemical properties compared to proline or hydroxyproline.[6] This structural modification is key to its utility as a synthetic intermediate and its potential for unique biological interactions.

Physicochemical Properties

A summary of this compound's key properties is essential for experimental design, including solvent selection and concentration calculations.

PropertyValueSource
Molecular Formula C₅H₇NO₃[4]
Molecular Weight 129.11 g/mol [4]
CAS Number 4347-18-6[4]
Appearance White to yellow to brown solid[1]
Storage Temperature 2-8°C[7]
Solubility Soluble in various solvents, including methanol[1]
The Core Biological Hypothesis: The BDH2 Axis

The most well-defined biological role of this compound is its position as a substrate for the enzyme this compound reductase, recently identified as 3-hydroxybutyrate dehydrogenase 2 (BDH2).[8] This enzyme catalyzes the NADH-dependent reduction of this compound to produce cis-4-hydroxy-L-proline.[3] The significance of this reaction is profound: cis-4-hydroxy-L-proline has demonstrated anticancer activity.[3] This metabolic link provides a powerful and immediate avenue for investigation.

This leads to our primary testable hypotheses:

  • Substrate Availability: Does modulating the extracellular concentration of this compound alter intracellular levels of cis-4-hydroxy-L-proline, thereby affecting cancer cell viability and proliferation?

  • Enzyme Modulation: Can this compound or its derivatives modulate the activity of BDH2, offering a potential therapeutic target?[3]

Beyond this core axis, its identity as a proline analogue suggests potential bioactivity in areas where proline is critical, such as collagen synthesis and protein conformation.[6][9] Furthermore, its use in the synthesis of neurological agents warrants investigation into its neuropharmacological effects.[1]

Phase 1: Broad-Spectrum Bioactivity Screening

The initial phase of investigation is designed to cast a wide net, establishing the compound's basic cellular interaction profile. The objective is to determine its concentration-dependent effects on cell health and proliferation across a diverse panel of cell lines. This ensures that all subsequent mechanistic studies are performed at non-lethal, biologically relevant concentrations.

Experimental Workflow: Phase 1

G cluster_0 Phase 1: Bioactivity Screening A Experiment 2.2: Cell Viability & Cytotoxicity Assay B Determine IC50 & Sub-Toxic Concentration Range A->B Data Analysis C Experiment 2.3: Anti-Proliferation Assay B->C Inform Dosing D Experiment 2.4: Collagen Production Screen B->D Inform Dosing E Identify 'Hit' Cell Lines & Phenotypes for Phase 2 C->E D->E

Caption: Phase 1 workflow for initial this compound screening.

Experiment: Cell Viability and Cytotoxicity Assay

Causality: This is the foundational experiment. It is impossible to interpret a functional outcome (e.g., reduced protein expression) without first knowing if the compound is simply killing the cells. This assay establishes the therapeutic window by identifying the concentrations at which this compound is cytotoxic.

Protocol: MTS Assay

  • Cell Seeding: Seed a panel of cells (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer, and a non-cancerous control like hTERT-immortalized fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium, starting from a high concentration (e.g., 10 mM) down to the low micromolar range.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation & Readout: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).

Experiment: Anti-Proliferation Assay

Causality: While cytotoxicity measures cell death, an anti-proliferative effect is a cytostatic one—the compound may be halting the cell cycle without inducing widespread death. This is a critical distinction, especially in cancer research. This assay directly quantifies the impact on cell division over time.

Protocol: Direct Cell Counting with Trypan Blue

  • Cell Seeding: Seed cells in 24-well plates at a low density (e.g., 20,000 cells/well) to allow room for growth.

  • Treatment: After 24 hours, treat the cells with 3-4 sub-toxic concentrations of this compound, as determined from the MTS assay (e.g., IC50/10, IC50/4, IC50/2). Include a vehicle control.

  • Time Points: At 0, 24, 48, and 72 hours post-treatment, harvest the cells from one set of wells for each condition.

  • Cell Counting: Trypsinize the cells, resuspend in medium, and mix a small aliquot with Trypan Blue dye. Count the number of live (unstained) cells using a hemocytometer or automated cell counter.

  • Data Analysis: Plot cell number versus time for each concentration to visualize the effect on the growth rate.

Experiment: Collagen Production Screen

Causality: Proline and its hydroxylated analogue, trans-4-hydroxy-L-proline, are integral to collagen stability.[10] It is logical to investigate whether this compound, another proline derivative, can influence the production of this key extracellular matrix protein. This assay provides a first look at potential activity in fibrosis or wound healing contexts.[9]

Protocol: Sircol Soluble Collagen Assay

  • Cell Culture: Culture fibroblast cells (e.g., NIH-3T3 or primary human dermal fibroblasts) until they reach ~70% confluency.

  • Treatment: Treat the cells with sub-toxic concentrations of this compound for 48-72 hours in serum-free or low-serum medium to minimize background protein levels. It is crucial to include a positive control, such as Ascorbic Acid (a cofactor for prolyl hydroxylase) or TGF-β1.

  • Sample Collection: Collect the cell culture medium (which contains the secreted, soluble collagen).

  • Assay Procedure: Follow the manufacturer's protocol for the Sircol assay. Briefly, this involves precipitating the collagen with the Sirius Red dye, centrifuging to collect the pellet, and re-solubilizing the dye for spectrophotometric quantification (~555 nm).

  • Data Analysis: Quantify the collagen concentration against a standard curve and normalize it to the cell number or total protein content of the cell lysate from the corresponding well.

Phase 2: Mechanistic Elucidation

With phenotypic data from Phase 1, the investigation can now pivot to understanding the underlying mechanisms. This phase focuses on testing the core hypothesis related to the BDH2 enzyme.

The BDH2 Signaling Pathway

G cluster_0 BDH2 Metabolic Pathway Compound This compound (Substrate) Enzyme BDH2 Enzyme (this compound reductase) Compound->Enzyme Cofactor_out NAD+ Enzyme->Cofactor_out Product cis-4-hydroxy-L-proline (Bioactive Product) Enzyme->Product Reduction Cofactor_in NADH Cofactor_in->Enzyme Effect Anti-cancer Effects (e.g., Cell Cycle Arrest, Apoptosis) Product->Effect

Caption: The enzymatic reduction of this compound by BDH2.

Experiment: In Vitro Enzymatic Assay for BDH2 Activity

Causality: This experiment directly tests the central hypothesis: is this compound a substrate for BDH2, and can we measure its conversion? This is a self-validating system; the reaction's progression is monitored by the consumption of a cofactor (NADH), which has a distinct spectrophotometric signature.[3]

Protocol: NADH Depletion Spectrophotometric Assay

  • Reagents:

    • Recombinant human BDH2 enzyme.

    • Tris-HCl buffer (pH ~7.5).

    • NADH solution.

    • This compound solution.

  • Assay Setup: In a UV-transparent 96-well plate or cuvette, set up the reaction mixture containing buffer, a fixed concentration of NADH (e.g., 100-200 µM), and the BDH2 enzyme.

  • Reaction Initiation: Start the reaction by adding a saturating concentration of this compound.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (the absorbance maximum for NADH) over time using a spectrophotometer. The rate of decrease is proportional to the rate of NADH consumption and thus the enzyme's activity.

  • Controls:

    • No Enzyme Control: To ensure the reaction is enzyme-dependent.

    • No Substrate Control: To measure any background NADH degradation.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). This allows for the determination of kinetic parameters like Kₘ and Vₘₐₓ.

Conclusion and Future Directions

This guide outlines a systematic, two-phase approach to the initial bioactivity investigation of this compound. By starting with broad phenotypic assays to establish a toxicity and activity profile, researchers can generate the necessary data to inform more targeted, mechanistic studies centered on the compound's most likely biological target: the BDH2 enzyme.

Positive results from this workflow would justify progression to more advanced studies, including:

  • Metabolomic Analysis: Using LC-MS to directly measure the intracellular conversion of this compound to cis-4-hydroxy-L-proline in treated cells.

  • Cellular Thermal Shift Assays (CETSA): To confirm direct target engagement of this compound with BDH2 in a cellular context.

  • In Vivo Studies: Assessing the compound's efficacy and safety in animal models of cancer or fibrosis.

  • Medicinal Chemistry: Using this compound as a scaffold to synthesize novel derivatives with improved potency or specificity for the BDH2 enzyme.[11]

By following this logical and technically grounded framework, the scientific community can efficiently and rigorously explore the therapeutic potential of this compound.

References

The Emergence of a Key Chiral Building Block: A Technical Guide to the Discovery and Synthesis of 4-Oxo-L-proline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Oxo-L-proline, a non-proteinogenic cyclic keto amino acid, has emerged from relative obscurity to become a pivotal chiral building block in modern medicinal chemistry and drug development. Its constrained pyrrolidine ring, featuring a ketone at the C4 position, offers a unique conformational scaffold and a versatile chemical handle for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis. We will traverse the early enzymatic studies that hinted at its existence, delve into the development of chemical syntheses from the workhorse precursor, L-hydroxyproline, and examine the progression from harsh, heavy-metal-based oxidations to more refined, environmentally benign methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis and application of this valuable synthetic intermediate.

Introduction: The Significance of this compound

This compound, and its N-protected derivatives, are crucial intermediates in the synthesis of a variety of pharmaceuticals.[1] Notably, it is a key component in the synthesis of the antidiabetic drug teneligliptin and the hepatitis C virus inhibitor ledipasvir.[1] Its rigid structure and the presence of a reactive ketone functionality make it an attractive starting material for introducing stereochemical complexity and diverse functional groups into target molecules.[2] The journey of this compound from a subject of academic curiosity to a commercially significant synthetic intermediate is a testament to the advancements in synthetic organic chemistry.

Early Discovery: An Enzymatic Perspective

The first significant mention of this compound (then referred to as 4-ketoproline) in the scientific literature appears not in the context of chemical synthesis, but in the realm of enzymology. A seminal 1962 paper in the Journal of Biological Chemistry by T. E. Smith and C. Mitoma described the partial purification and properties of an enzyme they named "4-ketoproline reductase."[3] This enzyme, isolated from Pseudomonas species, was shown to catalyze the reduction of this compound to cis-4-hydroxy-L-proline.[3]

The existence of a specific reductase implied the natural occurrence or metabolic relevance of this compound. This early work laid the groundwork for understanding the biological pathways involving proline derivatives and highlighted this compound as a distinct chemical entity worthy of further investigation. More recent research has identified the human enzyme responsible for this reduction as 3-hydroxybutyrate dehydrogenase 2 (BDH2), further solidifying the biological relevance of this keto acid.[4]

Enzymatic_Reduction This compound This compound Enzyme 4-Oxoproline Reductase (e.g., from Pseudomonas sp. or human BDH2) This compound->Enzyme cis-4-Hydroxy-L-proline cis-4-Hydroxy-L-proline Enzyme->cis-4-Hydroxy-L-proline NAD NAD+ Enzyme->NAD NAD+ NADH NADH NADH->Enzyme NADH + H+

Caption: Enzymatic reduction of this compound.

The Chemical Synthesis Era: Oxidation of L-Hydroxyproline

The primary and most practical route for the chemical synthesis of this compound is the oxidation of the readily available and inexpensive chiral precursor, trans-4-hydroxy-L-proline, which is a major component of collagen.[5][6] The synthetic challenge lies in the selective oxidation of the secondary alcohol at the C4 position without affecting the secondary amine and carboxylic acid functionalities. This has historically been addressed by N-protection of the amino group prior to oxidation.

Early Methods and the Use of Heavy Metals

Early synthetic approaches for the oxidation of N-protected 4-hydroxy-L-proline often relied on strong, chromium-based oxidizing agents. Reagents such as Jones reagent (chromic acid in acetone) and Collins reagent (a complex of chromium trioxide with pyridine) were employed.[1] While effective in achieving the desired transformation, these methods suffered from significant drawbacks:

  • Toxicity: Chromium compounds are highly toxic and pose significant environmental hazards.

  • Harsh Reaction Conditions: These reagents often require strongly acidic conditions, which can lead to side reactions and racemization.

  • Difficult Workup: The removal of chromium byproducts complicates the purification of the desired product.

These limitations made the large-scale synthesis of this compound derivatives using these methods impractical and environmentally unfriendly.[1]

The Shift to Milder and More Sustainable Methods

The quest for more efficient and greener synthetic routes led to the exploration of milder oxidizing agents. A significant breakthrough was the application of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-catalyzed oxidation. TEMPO, a stable nitroxyl radical, acts as a catalyst in the presence of a stoichiometric co-oxidant to selectively oxidize alcohols.

Common co-oxidants used in conjunction with TEMPO for the synthesis of N-protected this compound include:

  • Sodium hypochlorite (Bleach): An inexpensive and readily available co-oxidant.[1]

  • Trichloroisocyanuric acid (TCCA): A solid, stable, and easy-to-handle co-oxidant.[1]

These TEMPO-based systems offer several advantages over the older heavy-metal-based methods:

  • High Selectivity: They selectively oxidize the secondary alcohol with minimal side reactions.

  • Mild Reaction Conditions: The oxidations can be carried out under neutral or slightly basic pH and at low temperatures, preserving the stereochemical integrity of the molecule.

  • Environmental Friendliness: They avoid the use of toxic heavy metals.

  • Scalability: These methods are amenable to industrial-scale production.[1]

Chemical_Synthesis_Evolution cluster_0 Early Methods cluster_1 Modern Methods N-Protected_Hyp1 N-Protected 4-Hydroxy-L-proline Oxidant1 Jones Reagent or Collins Reagent (Chromium-based) N-Protected_Hyp1->Oxidant1 Product1 N-Protected This compound Oxidant1->Product1 N-Protected_Hyp2 N-Protected 4-Hydroxy-L-proline Oxidant2 TEMPO (catalyst) + NaOCl or TCCA (co-oxidant) N-Protected_Hyp2->Oxidant2 Product2 N-Protected This compound Oxidant2->Product2

Caption: Evolution of chemical synthesis methods for this compound.

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for the synthesis of N-Boc-4-oxo-L-proline, a commonly used derivative.

N-Protection of 4-Hydroxy-L-proline

Objective: To protect the secondary amine of 4-hydroxy-L-proline with a tert-butoxycarbonyl (Boc) group.

Materials:

  • 4-Hydroxy-L-proline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-hydroxy-L-proline in an aqueous solution of sodium hydroxide.[7]

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate in dichloromethane or THF.[7][8]

  • Stir the biphasic mixture vigorously at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).[7]

  • Separate the aqueous layer and wash with dichloromethane.

  • Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., cold 1 M HCl).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxy-L-proline, typically as a white solid.[7]

TEMPO-Catalyzed Oxidation to N-Boc-4-oxo-L-proline

Objective: To oxidize the hydroxyl group of N-Boc-4-hydroxy-L-proline to a ketone.

Materials:

  • N-Boc-4-hydroxy-L-proline

  • TEMPO

  • Trichloroisocyanuric acid (TCCA) or Sodium hypochlorite (NaOCl) solution

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4-hydroxy-L-proline in a mixture of dichloromethane and water.[1]

  • Add a catalytic amount of TEMPO and sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of TCCA in dichloromethane or an aqueous solution of sodium hypochlorite, maintaining the temperature below 5 °C.[1]

  • Stir the reaction at 0 °C until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude N-Boc-4-oxo-L-proline.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.[1]

Table 1: Comparison of Oxidation Methods for N-Protected 4-Hydroxy-L-proline

Oxidizing Agent SystemTypical YieldAdvantagesDisadvantages
Jones Reagent60-75%Effective for small-scale synthesisToxic chromium waste, harsh acidic conditions, difficult workup
Collins Reagent65-80%Milder than Jones reagentToxic chromium waste, requires anhydrous conditions, difficult workup
TEMPO/NaOCl80-95%Inexpensive, environmentally friendly, mild conditionsRequires careful control of pH and temperature
TEMPO/TCCA85-98%High yielding, mild conditions, easy to handle solid co-oxidantHigher cost of TCCA compared to bleach

The Quest for a Direct Enzymatic Synthesis

While the chemical oxidation of hydroxyproline is well-established, the direct enzymatic oxidation of L-proline to this compound for preparative purposes remains an area of ongoing research. Enzymes such as proline dehydrogenase (also known as proline oxidase) catalyze the oxidation of proline, but the product is typically Δ¹-pyrroline-5-carboxylate, which exists in equilibrium with glutamate-γ-semialdehyde.[9][10]

The development of a highly selective and efficient enzyme that directly converts L-proline to this compound would represent a significant advancement in the green synthesis of this valuable intermediate. Such a biocatalyst would eliminate the need for protecting groups and harsh chemical oxidants, further streamlining the synthetic process.

Conclusion and Future Outlook

The journey of this compound from its early identification in enzymatic studies to its current status as a key chiral building block in pharmaceutical synthesis is a compelling narrative of chemical innovation. The evolution of its synthesis from hazardous, heavy-metal-based oxidations to efficient and sustainable TEMPO-catalyzed methods highlights the progress in synthetic organic chemistry. As the demand for enantiomerically pure and complex drug molecules continues to grow, the importance of versatile intermediates like this compound will undoubtedly increase. Future research will likely focus on the development of novel biocatalytic routes for its direct synthesis, further enhancing the efficiency and sustainability of its production.

References

An In-depth Technical Guide to the Core Differences Between L-proline and 4-Oxo-L-proline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-proline is a proteinogenic amino acid renowned for its unique structural role in proteins, particularly collagen. Its derivative, 4-Oxo-L-proline, represents a critical metabolic intermediate and a molecule of significant interest in synthetic chemistry. The primary distinction—a ketone group at the C4 position—imparts profound differences in their chemical reactivity, biological function, and analytical behavior. This guide provides a comprehensive examination of these two molecules, detailing their structural and physicochemical disparities, distinct roles in biological systems, and the analytical methodologies required for their differentiation and quantification. It is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of these important proline variants.

Introduction: Two Sides of the Pyrrolidine Ring

L-proline is unique among the 20 common amino acids due to its secondary amine, where the side chain loops back to form a rigid pyrrolidine ring.[1][] This conformational rigidity is fundamental to its biological function, famously disrupting secondary structures like α-helices and β-sheets and being a key constituent of turns.[3] It is a cornerstone of protein architecture, most notably in collagen, the most abundant protein in mammals.[][4]

This compound, by contrast, is a non-proteinogenic derivative where the hydrogen on the fourth carbon of the pyrrolidine ring is replaced by a doubly bonded oxygen atom, forming a ketone.[5] This seemingly minor modification dramatically alters the molecule's electronic properties, polarity, and reactivity, preventing it from being incorporated into proteins via standard ribosomal synthesis. Instead, it serves as a key intermediate in metabolic pathways and as a versatile building block in the synthesis of pharmaceuticals.[6] Understanding the distinctions between these molecules is crucial for fields ranging from metabolic research to drug design.

Physicochemical Properties: A Comparative Analysis

The introduction of a carbonyl group at the C4 position fundamentally alters the molecule's physical and chemical characteristics. The ketone group makes this compound more polar and heavier than L-proline. These differences are not merely academic; they form the basis for their analytical separation and influence their biological interactions.

PropertyL-prolineThis compoundRationale for Difference
Molecular Formula C₅H₉NO₂C₅H₇NO₃Addition of an oxygen atom and loss of two hydrogen atoms.
Molar Mass 115.13 g/mol [7]129.11 g/mol [5]The added oxygen atom increases the overall mass.
Structure Pyrrolidine ringPyrrolidine ring with a ketone at C4The defining structural difference.
Polarity (XLogP3) -2.5[7]-3.3[5]The ketone group in this compound increases its polarity, resulting in a more negative LogP value.
Hydrogen Bond 1 Donor, 2 Acceptors2 Donors, 3 AcceptorsThe carbonyl oxygen in this compound provides an additional hydrogen bond acceptor site.

Biological Significance: From Structural Cornerstone to Metabolic Intermediate

The roles of L-proline and this compound in biology are distinct and largely non-overlapping. L-proline is a building block, whereas this compound and its related forms are metabolic products and precursors.

L-proline: The Architect of Protein Structure

L-proline's primary role is as a constituent of proteins. Its rigid ring structure introduces kinks and turns in polypeptide chains, which is essential for achieving the correct three-dimensional folding of many proteins.[1][3]

  • Collagen Stability: L-proline is a major component of collagen, where it is frequently post-translationally modified to form 4-hydroxy-L-proline.[8] This hydroxylation, catalyzed by prolyl 4-hydroxylase, is critical for the stability of the collagen triple helix.[3][9] A deficiency in this process, often due to a lack of the enzyme's cofactor Vitamin C, leads to diseases like scurvy.[3][10]

  • Cellular Metabolism and Stress Response: Beyond its structural role, proline metabolism is integral to cellular homeostasis, energy production, and redox balance.[4][11] The interconversion between proline and glutamate via the pyrroline-5-carboxylate (P5C) cycle is a key metabolic hub.[11][12]

This compound: A Node in Metabolism and Synthesis

This compound is not incorporated into proteins during translation. Its significance lies in its position as a metabolic intermediate and its utility as a synthetic precursor.

  • Metabolic Pathways: While 4-hydroxy-L-proline is the more widely studied derivative, this compound can be an intermediate in the degradation and modification of proline. For instance, the conversion of L-proline to its hydroxylated forms can proceed through oxidized intermediates.[13] Furthermore, the related compound 5-Oxo-L-proline (pyroglutamic acid) is a key player in the γ-glutamyl cycle, where it is converted to glutamate in an ATP-dependent reaction.[14]

  • Pharmaceutical Synthesis: In the realm of drug development, this compound derivatives are valuable chiral intermediates.[6] For example, N-Boc-4-oxo-L-proline is a key building block in the synthesis of the antidiabetic drug Teneligliptin.[6] Its reactive ketone group allows for a variety of chemical modifications that are not possible with L-proline.

The metabolic relationship and distinct roles can be visualized in the following pathway:

G cluster_proline L-Proline Core Functions cluster_metabolism Metabolic Conversion & Derivatization Proline L-Proline Protein Protein Synthesis (e.g., Collagen) Proline->Protein Ribosomes P4H Prolyl 4-Hydroxylase (Cofactors: Fe2+, O2, Ascorbate) Proline->P4H Hydroxyproline 4-Hydroxy-L-proline (Stabilizes Collagen) P4H->Hydroxyproline Hydroxylation Oxoproline This compound (Metabolic Intermediate) Hydroxyproline->Oxoproline Oxidation Synth Pharmaceutical Synthesis Oxoproline->Synth Chemical Derivatization

Caption: Metabolic fate of L-proline: structural incorporation vs. enzymatic modification.

Analytical Differentiation: Protocols and Rationale

Distinguishing between L-proline and this compound in a complex matrix is a common challenge for researchers. Their structural similarity necessitates robust analytical techniques, primarily based on chromatography coupled with mass spectrometry. The key to successful separation lies in exploiting the physicochemical differences outlined in Section 2.

Experimental Workflow: LC-MS/MS for Separation and Quantification

The gold-standard methodology for this task is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The workflow leverages the polarity difference for chromatographic separation and the mass difference for specific detection.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) Sample Biological Matrix (e.g., Plasma, Cell Lysate) Extract Protein Precipitation & Supernatant Collection Sample->Extract Deriv Optional Derivatization (Enhances Retention/Ionization) Extract->Deriv Inject Injection onto LC Column Deriv->Inject Column Reversed-Phase (C18) or HILIC Column Inject->Column Separate Separation based on Polarity (this compound elutes earlier in RPLC) Column->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Select Precursor Ion Selection (Q1: m/z 116.1 for Pro, m/z 130.1 for 4-Oxo-Pro) Ionize->Select Fragment Collision-Induced Dissociation (CID in Q2) Select->Fragment Detect Fragment Ion Detection (Q3: Specific Transitions) Fragment->Detect Data Data Analysis (Quantification) Detect->Data

References

Methodological & Application

Application Notes and Protocols: A Guide to the Incorporation of 4-Oxo-L-proline in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the incorporation of 4-Oxo-L-proline (Kep), an electrophilic proline analog, into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). We delve into the strategic considerations, chemical rationale, and step-by-step methodologies for researchers, scientists, and drug development professionals. This document outlines two primary approaches: the direct coupling of Fmoc-4-Oxo-L-proline and the on-resin oxidation of a 4-hydroxy-L-proline (Hyp) precursor. Detailed protocols for synthesis, cleavage, and analysis are provided, alongside a discussion of potential side reactions and troubleshooting. This guide is intended to equip researchers with the necessary knowledge to successfully synthesize and characterize peptides containing this valuable non-canonical amino acid.

Introduction: The Significance of this compound

Proline and its derivatives play crucial roles in the structure and function of peptides and proteins, often inducing specific secondary structures.[1] this compound, also known as 4-ketoproline (Kep), is a particularly interesting analog due to the presence of a carbonyl group at the C4 position. This electrophilic handle opens up a myriad of possibilities for bioconjugation and the development of novel biomaterials.[2][3] The ketone functionality can be chemoselectively targeted for reactions such as oxime ligation, allowing for the site-specific labeling of peptides with probes, drugs, or other moieties.[3][4] Furthermore, the incorporation of this compound can influence the conformational properties of peptides, making it a valuable tool in peptidomimetic design and drug discovery.[5][6]

This application note will provide a detailed walkthrough of the experimental procedures for incorporating this versatile amino acid into peptide sequences.

Strategic Approaches for Incorporation

There are two primary strategies for incorporating this compound into a peptide sequence via Fmoc-SPPS:

  • Direct Coupling: This method involves the direct use of commercially available or synthetically prepared Fmoc-4-Oxo-L-proline in a standard peptide coupling cycle.

  • On-Resin Oxidation: This "proline editing" approach utilizes the more readily available Fmoc-4-hydroxy-L-proline (Fmoc-Hyp-OH) as a precursor.[5] After incorporation of Hyp into the peptide chain, the hydroxyl group is oxidized to a ketone while the peptide is still attached to the solid support.[5][7]

The choice of strategy depends on the availability of the starting materials, the desired scale of the synthesis, and the specific peptide sequence. The on-resin oxidation method offers flexibility, as the Hyp residue can be selectively modified at a later stage.[5]

Synthesis of Fmoc-4-Oxo-L-proline

While Fmoc-4-Oxo-L-proline is commercially available, it can also be synthesized in the laboratory. A common method involves the oxidation of a protected 4-hydroxy-L-proline derivative, followed by Fmoc protection of the amino group.[7][8]

A typical synthetic route involves the oxidation of L-hydroxyproline to this compound, which can then be reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu to yield the desired product.[8][9]

Experimental Protocols

General SPPS Workflow

The following protocols are based on standard Fmoc-SPPS chemistry.[10][11] All manipulations should be performed in a dedicated peptide synthesis vessel.

Materials and Reagents:

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids

  • Fmoc-4-Oxo-L-proline or Fmoc-Hyp(tBu)-OH

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, Collidine)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, NMP (peptide synthesis grade)

  • Washing solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Protocol 1: Direct Coupling of Fmoc-4-Oxo-L-proline

This protocol outlines the direct incorporation of Fmoc-4-Oxo-L-proline into the growing peptide chain.

Workflow Diagram:

spss_direct_coupling Resin Resin with N-terminal amine Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Coupling: Fmoc-4-Oxo-L-proline HBTU/DIPEA in DMF Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Next_Cycle Continue to next coupling cycle Washing2->Next_Cycle

Caption: Direct coupling workflow for this compound.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.[12]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminal amino acid.[13][14]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.

  • Coupling:

    • Pre-activate a solution of Fmoc-4-Oxo-L-proline (3-5 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.[15]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Protocol 2: On-Resin Oxidation of 4-Hydroxy-L-proline

This protocol involves the incorporation of Fmoc-Hyp(tBu)-OH followed by oxidation of the hydroxyl group.

Workflow Diagram:

spss_on_resin_oxidation Incorporate_Hyp Incorporate Fmoc-Hyp(tBu)-OH Complete_Peptide Complete Peptide Synthesis Incorporate_Hyp->Complete_Peptide tBu_Deprotection Side-chain Deprotection (TFA cocktail) Complete_Peptide->tBu_Deprotection Oxidation On-Resin Oxidation (e.g., Dess-Martin periodinane) tBu_Deprotection->Oxidation Washing Washing (DCM, DMF) Oxidation->Washing Cleavage Cleavage from Resin Washing->Cleavage

Caption: On-resin oxidation workflow.

Step-by-Step Procedure:

  • Incorporate Fmoc-Hyp(tBu)-OH: Couple Fmoc-Hyp(tBu)-OH into the desired position in the peptide sequence using standard coupling protocols as described in Protocol 1. The tert-butyl (tBu) protecting group on the hydroxyl function is compatible with standard Fmoc-SPPS.[16]

  • Complete Peptide Synthesis: Continue with the synthesis of the remaining peptide sequence.

  • Side-Chain Deprotection (Optional but Recommended): Before oxidation, it is advisable to remove acid-labile side-chain protecting groups using a mild TFA treatment (e.g., 2-5% TFA in DCM) to avoid potential side reactions during oxidation. This step requires careful optimization to prevent premature cleavage from the resin.

  • On-Resin Oxidation:

    • Swell the peptide-resin in DCM.

    • Add a solution of an oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation. The use of DMP is often preferred for its mild conditions on solid phase.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin extensively with DCM and DMF to remove the oxidant and byproducts.

  • Cleavage: Proceed with the final cleavage of the peptide from the resin.

Cleavage and Deprotection

The final step is the cleavage of the peptide from the solid support and the removal of any remaining side-chain protecting groups.

Standard Cleavage Cocktail:

A common cleavage cocktail for peptides synthesized using Fmoc chemistry is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).[10][17]

ComponentPercentage (%)Purpose
Trifluoroacetic Acid (TFA)95Cleavage from resin, removal of acid-labile protecting groups
Water (H₂O)2.5Scavenger for carbocations
Triisopropylsilane (TIS)2.5Scavenger for carbocations

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.[18]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Caution: When cleaving peptides containing this compound, be mindful of the scavengers used. Thiol-based scavengers like ethanedithiol (EDT) can react with the ketone to form a 4,4-dithiolane adduct.[5] If the ketone functionality is desired in the final product, avoid the use of thiol-containing scavengers.

Purification and Analysis

The crude peptide should be purified and characterized to ensure its identity and purity.

Purification:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying synthetic peptides. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[19]

Analysis:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the purified peptide.[6]

  • Amino Acid Analysis (AAA): To verify the amino acid composition and quantify the peptide content.

It is important to note that this compound can exist in equilibrium with its hydrate form, which may be observed in NMR spectra.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Efficiency Steric hindrance of this compound.Increase coupling time, use a more potent coupling reagent (e.g., HATU), or perform a double coupling.
Incomplete Oxidation Inefficient oxidizing agent or reaction conditions.Increase reaction time, use a stronger oxidizing agent, or optimize the solvent system.
Formation of Dithiolane Adduct Use of thiol-based scavengers during cleavage.Use non-thiol scavengers like TIS.
Peptide Aggregation Difficult peptide sequence.Consider the use of pseudoproline dipeptides in other parts of the sequence to disrupt secondary structure formation.[20]
Insoluble Peptide after Cleavage The peptide may have aggregated.Try dissolving the peptide in different solvents such as 50% acetic acid or using chaotropic salts.[21]

Conclusion

The incorporation of this compound into peptides offers exciting opportunities for the development of novel bioconjugates and peptidomimetics. By following the detailed protocols and considering the key chemical principles outlined in this guide, researchers can successfully synthesize and characterize peptides containing this valuable non-canonical amino acid. Careful planning of the synthetic strategy, including the choice of incorporation method and cleavage conditions, is paramount to achieving high yields and purity of the desired product.

References

Application Notes & Protocols: 4-Oxo-L-proline as a Site-Specific Infrared Probe for Elucidating Protein Structure and Dynamics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: Beyond the Limits of Intrinsic Probes

Infrared (IR) spectroscopy is a powerful, non-invasive technique for studying protein structure and dynamics, primarily by analyzing the vibrational modes of the polypeptide backbone.[1] The amide I band (1600–1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide bond, is exquisitely sensitive to protein secondary structure.[2][3] However, in a typical protein, the signals from hundreds of individual amide bonds overlap, creating a broad, congested spectrum that often obscures site-specific details.[4][5] To overcome this limitation, researchers have developed extrinsic vibrational probes—molecular reporters that can be placed at specific locations within a protein to provide a clean, localized signal in a transparent region of the IR spectrum.[6][7]

Proline, with its unique cyclic structure, plays critical roles in protein folding, stability, and recognition by constraining the polypeptide backbone.[8][9] Unfortunately, proline itself lacks a strong, isolated vibrational mode that can be used to probe its local environment via IR spectroscopy.[10] This guide introduces 4-oxo-L-proline (Pox), a proline derivative that serves as an exceptional site-specific IR probe. The ketone C=O stretching vibration of Pox appears between 1720–1800 cm⁻¹, a spectral window that is typically free from other protein absorptions.[10] Crucially, the precise frequency of this vibration is highly sensitive to its local electrostatic environment, hydration, and hydrogen-bonding status, making it a powerful tool for interrogating subtle structural and dynamic changes at a single residue position.[8][10]

This document provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound in protein research, aimed at researchers, scientists, and drug development professionals.

Core Principles: The "Vibrational Spy" within the Protein

The utility of this compound (Pox) as an IR probe is grounded in the principles of vibrational solvatochromism and the Vibrational Stark Effect (VSE). The C=O bond in the Pox ring acts as a sensitive reporter; its vibrational frequency shifts in direct response to changes in the local electric field projected along the bond axis.[10][11]

Key Advantages of this compound:

  • Optimal Spectral Window: The ketone C=O stretch of Pox is found in the 1720–1800 cm⁻¹ range, a region with minimal interference from other intrinsic protein vibrations like the amide I band (1600-1700 cm⁻¹) or amino acid side-chain absorptions.[10]

  • High Environmental Sensitivity: The frequency of the Pox C=O vibration is highly responsive to the local environment. It exhibits a significant blue-shift (to higher frequency) in non-polar, hydrophobic environments and a red-shift (to lower frequency) in polar, hydrogen-bonding environments.[10] This allows it to report on local hydration, the proximity of charged residues, and ligand binding events.

  • Structural Homology: Proteins can often tolerate a proline-to-Pox substitution without significant structural or functional perturbation, a critical requirement for any reliable probe.[10]

Data Presentation: Environmental Sensitivity of the Pox Vibrational Probe

The table below summarizes the experimentally observed C=O stretching frequency of Pox in different chemical environments, demonstrating its utility as a reporter of local polarity and electric fields.[10]

System Solvent/Environment Peak Frequency (cm⁻¹) Interpretation
Pox in Tripeptide (GPoxG)D₂O (Polar, Protic)1761.4Baseline in a polar, aqueous environment.
Pox in Tripeptide (GPoxG)THF (Hydrophobic, Aprotic)1779.8Significant blue-shift indicates a more hydrophobic, non-hydrogen bonding environment.
Pox in Tripeptide (KPoxG)D₂O (Polar, Protic)1759.5Red-shift compared to GPoxG, caused by the local electric field from the adjacent charged Lysine (-NH₃⁺) residue.

Application Notes: What Can You Measure with this compound?

Mapping Local Hydration and Electrostatic Fields

By incorporating Pox at a specific site, one can directly measure the polarity of that microenvironment. A frequency near ~1780 cm⁻¹ suggests a buried, hydrophobic location, whereas a frequency closer to ~1760 cm⁻¹ indicates a solvent-exposed site capable of forming hydrogen bonds.[10] This is invaluable for validating computational models and understanding the energetic contributions of specific residues to protein stability.

Monitoring Proline cis-trans Isomerization

The isomerization of the peptide bond preceding a proline residue is a slow conformational change that can be a rate-limiting step in protein folding and function.[10] The cis and trans conformations place the Pox probe in distinct local environments, which can result in resolvable differences in its C=O stretching frequency. This allows for the direct monitoring of the thermodynamics and kinetics of this critical process at a specific proline site.[8][10]

Detecting Ligand Binding and Allosteric Effects

When a drug, substrate, or binding partner associates with a protein, it can induce conformational changes that alter the local environment at distant sites. By placing a Pox probe at an allosteric site, the subtle changes in the local electric field upon ligand binding at the active site can be detected as a shift in the Pox IR frequency. This provides a powerful, site-specific tool for drug screening and mechanistic studies of allostery.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Peptide

This protocol describes the incorporation of Pox into a custom peptide using standard automated solid-phase peptide synthesis (SPPS).

Rationale: SPPS is the most direct and reliable method for creating peptides with a single, defined incorporation site for an unnatural amino acid like Pox. Using Fmoc-protected amino acids ensures controlled, sequential addition.

Materials:

  • Fmoc-4-oxo-L-proline

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • SPPS-grade Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling Reagents: HBTU/HOBt or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Automated peptide synthesizer or manual SPPS vessel

  • HPLC for purification

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the previously coupled amino acid) by treating with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the desired Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HOBt (3-5 eq.), and DIPEA (6-10 eq.) in DMF. For incorporating Pox, use Fmoc-4-oxo-L-proline.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Wash: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry it. Add the cleavage cocktail and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide. Purify the crude peptide using reverse-phase HPLC.

  • Verification: Confirm the mass and purity of the final peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

Workflow for Peptide Synthesis with this compound A visual representation of the solid-phase peptide synthesis cycle.

SPPS_Workflow Resin Start: Resin (Solid Support) Deprotection 1. Fmoc Deprotection (20% Piperidine) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. AA Coupling (Fmoc-Pox-OH + HATU) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage 3. Cleavage from Resin (TFA Cocktail) Wash2->Cleavage After final AA Purify Purification (HPLC) Cleavage->Purify Final_Peptide Final Peptide with Pox Probe Purify->Final_Peptide

Protocol 2: Acquiring FTIR Spectra of a Pox-Labeled Protein

This protocol outlines the steps for obtaining high-quality FTIR difference spectra to analyze the Pox probe signal.

Rationale: Careful sample preparation and background subtraction are paramount for isolating the relatively small signal of the single Pox C=O vibration from the bulk protein and solvent absorptions. Using D₂O as a solvent is a standard practice that shifts the large H₂O bending mode and the protein's amide II band, providing a cleaner spectral window.[12]

Materials:

  • Lyophilized Pox-labeled protein/peptide

  • D₂O (99.9%)

  • Buffer components (e.g., phosphate, Tris), pre-dissolved and lyophilized to exchange H with D

  • FTIR spectrometer with a temperature-controlled sample holder

  • Transmission cell with CaF₂ windows[12]

  • Appropriate spacer (e.g., 25-50 µm path length)

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized buffer components in D₂O to the desired final concentration (e.g., 20 mM Phosphate, pD 7.4).

    • Dissolve the lyophilized Pox-labeled protein in the D₂O buffer to a final concentration of 5-10 mg/mL. Causality Note: This concentration is a balance between obtaining a strong signal and avoiding protein aggregation.

    • Incubate the sample for at least 2 hours at room temperature to ensure H/D exchange of labile protons.

  • Spectrometer Setup:

    • Purge the spectrometer's sample compartment with dry air or nitrogen to minimize water vapor interference.[12]

    • Set the desired temperature for the sample holder (e.g., 25°C).

    • Set data acquisition parameters: Resolution of 2 cm⁻¹, collect 256-512 scans for signal averaging.[11]

  • Data Acquisition:

    • Background Spectrum: Assemble the transmission cell with the spacer and fill it with the D₂O buffer (without protein). Place it in the sample holder, allow it to equilibrate, and collect the background spectrum (I_buffer).

    • Sample Spectrum: Thoroughly clean and dry the cell windows. Reassemble the cell and fill it with the protein solution. Place it in the sample holder, allow it to equilibrate, and collect the sample spectrum (I_sample).

  • Data Processing:

    • Calculate the absorbance spectrum using the formula: Absorbance = -log10(I_sample / I_buffer).

    • The resulting spectrum should show the large, broad protein amide I band (~1650 cm⁻¹) and, in the region of 1720-1800 cm⁻¹, the sharp, distinct peak corresponding to the C=O stretch of the this compound probe.

    • Self-Validation: As a crucial control, acquire a spectrum of the wild-type protein (containing proline instead of Pox) under identical conditions. The characteristic peak at ~1760 cm⁻¹ should be absent, confirming its origin from the Pox probe.

Logic of Pox as an Environmental Sensor This diagram illustrates how external stimuli are translated into a measurable IR signal.

Pox_Sensing_Logic cluster_stimulus External Stimulus cluster_protein Protein Environment cluster_probe Probe Response cluster_detection Detection Stimulus Ligand Binding or Conformational Change Field_Change Change in Local Electric Field / Hydration at the Probe Site Stimulus->Field_Change causes Frequency_Shift Shift in Pox C=O Vibrational Frequency (ν) Field_Change->Frequency_Shift modulates FTIR_Signal New Peak Position Detected by FTIR Frequency_Shift->FTIR_Signal is observed as

References

Application Note & Protocols: N-Boc-4-oxo-L-proline as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Boc-4-oxo-L-proline has emerged as a cornerstone chiral building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a reactive ketone at the C4 position, provides a versatile scaffold for constructing complex, enantiomerically pure molecules.[1][3] This guide provides an in-depth exploration of N-Boc-4-oxo-L-proline, including its synthesis, characterization, and critical applications. Detailed, field-proven protocols are presented to enable researchers, scientists, and drug development professionals to effectively utilize this intermediate in their synthetic workflows, particularly in the development of novel antiviral agents and other complex therapeutics.[1][4]

Introduction: The Strategic Importance of N-Boc-4-oxo-L-proline

In the landscape of drug discovery, the demand for structurally complex and stereochemically defined molecules is perpetual. Proline and its derivatives are privileged scaffolds due to their conformational rigidity, which can enhance receptor selectivity, bioavailability, and resistance to proteases when incorporated into peptidomimetics or other bioactive compounds.[3][5]

N-Boc-4-oxo-L-proline, CAS 84348-37-8, serves as a pivotal intermediate for several key reasons:[6]

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl group provides robust protection for the proline nitrogen, preventing unwanted side reactions during multi-step syntheses.[1][3] Its primary advantage is the ease of removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), a process highly compatible with standard solid-phase and solution-phase peptide synthesis workflows.[1][3]

  • The 4-Oxo Functional Group: The ketone at the C4 position is the molecule's reactive hub.[1] It serves as a versatile electrophilic handle for a wide array of chemical transformations, including stereoselective reductions, reductive aminations, and additions of various nucleophiles.[1] This allows for the generation of a diverse library of 4-substituted proline analogs from a single, accessible starting material, enabling extensive structure-activity relationship (SAR) studies.[1][3]

This combination of features makes N-Boc-4-oxo-L-proline a critical precursor in the synthesis of numerous pharmaceutical agents, including treatments for Hepatitis C (HCV) like Velpatasvir and the antidiabetic drug Teneligliptin.[1][4]

A N-Boc-4-oxo-L-proline (Central Intermediate) B Stereoselective Reduction A->B e.g., NaBH4 C Reductive Amination A->C e.g., R-NH2, Na(OAc)3BH D Fluorination Reactions A->D e.g., DAST E Other Nucleophilic Additions A->E e.g., Grignard F cis/trans-4-Hydroxyproline Derivatives B->F G 4-Aminoproline Derivatives C->G H 4-Fluoroproline Derivatives D->H I Diverse Proline Analogs E->I

Figure 1: The 4-oxo group as a versatile synthetic handle.

Physicochemical and Safety Data

Proper handling and storage are critical for maintaining the integrity of N-Boc-4-oxo-L-proline.

Properties
PropertyValueReference
CAS Number 84348-37-8[6][7]
Molecular Formula C₁₀H₁₅NO₅[6][7]
Molecular Weight 229.23 g/mol [6][7]
Appearance White to off-white solid/crystal[3][6]
Melting Point ~160 °C (decomposes)[7][8]
Optical Activity [α]²²/D +19.0 to +23.0°, c=0.5 in acetone[7]
Storage 0-8 °C, sealed, away from moisture[6][9]
Purity (Typical) ≥98% (HPLC)[3][6]
Safety Information

N-Boc-4-oxo-L-proline is classified as an irritant and is harmful if swallowed.[7][9] Standard laboratory personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn during handling.[7]

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[7][9]

  • Precautionary Codes: P264, P280, P301+P312, P305+P351+P338.[7]

  • First Aid: In case of contact, rinse affected area thoroughly with water. If ingested, seek medical attention.[10]

Protocol: Synthesis of N-Boc-4-oxo-L-proline

The most common and cost-effective method for synthesizing N-Boc-4-oxo-L-proline is the oxidation of a protected hydroxyproline precursor.[1] This protocol details a robust, scalable oxidation of N-Boc-trans-4-hydroxy-L-proline.

Causality: The choice of oxidant is critical to ensure high chemoselectivity—oxidizing the secondary alcohol without affecting the Boc group or the carboxylic acid.[1] A TEMPO (2,2,6,6-Tetrachloro-piperidinyloxyl)-catalyzed oxidation using a stoichiometric oxidant like trichloroisocyanuric acid (TCCA) or sodium hypochlorite (bleach) is efficient, mild, and avoids heavy metal contaminants.[4]

Figure 2: Synthesis of N-Boc-4-oxo-L-proline via oxidation.

Materials & Reagents
  • N-Boc-trans-4-hydroxy-L-proline

  • Trichloroisocyanuric acid (TCCA)

  • TEMPO

  • Triethylamine

  • Ethyl Acetate

  • Hydrochloric Acid (1M)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Step-by-Step Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve N-Boc-trans-4-hydroxy-L-proline (1 equivalent) in deionized water.

  • Cooling: Cool the reaction mixture to between -5 °C and 0 °C using an ice-salt bath.

  • Oxidant Addition: Add TCCA (approx. 0.8-1.0 equivalents) to the solution while maintaining the internal temperature below 0 °C.

  • Catalyst Addition: Slowly add a catalytic amount of TEMPO (approx. 0.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Maintain the temperature below 0 °C and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching & pH Adjustment: Once the reaction is complete, adjust the pH of the solution to 8-9 with triethylamine. This step neutralizes the acid and aids in the workup.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove non-polar impurities.

  • Acidification: Cool the aqueous layer again in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

  • Product Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by crystallization or column chromatography if necessary to achieve high purity (>99%).[4]

Protocol: Characterization and Quality Control

Confirming the identity and purity of the synthesized N-Boc-4-oxo-L-proline is a self-validating step crucial for its use in subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides structural confirmation. The expected proton NMR shifts are a key identifier.

  • ¹H NMR (300 MHz, DMSO-d6):

    • δ 13.01 (br s, 1H, -COOH)

    • δ 4.51-4.56 (m, 1H, α-CH)

    • δ 3.78-3.86 (m, 1H, δ-CH₂)

    • δ 3.64-3.70 (m, 1H, δ-CH₂)

    • δ 3.07-3.17 (m, 1H, β-CH₂)

    • δ 2.46-2.54 (m, 1H, β-CH₂)

    • δ 1.39-1.42 (m, 9H, -C(CH₃)₃) (Note: This data is adapted from patent literature and may show slight variations depending on solvent and instrument).[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% TFA. Purity should typically be ≥98% for use in pharmaceutical synthesis.[3][4]

Application Protocol: Stereoselective Reduction

This protocol demonstrates the utility of the 4-oxo group by reducing it to a hydroxyl group, yielding N-Boc-cis-4-hydroxy-L-proline. This transformation is a common step in building more complex molecules.[1]

Causality: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces ketones in the presence of esters and carboxylic acids. The stereoselectivity of the reduction (favoring the cis product) is directed by the steric hindrance of the Boc group and the proline ring conformation.

Materials & Reagents
  • N-Boc-4-oxo-L-proline

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • Ethyl Acetate

  • Hydrochloric Acid (1M)

Step-by-Step Protocol
  • Dissolution: Dissolve N-Boc-4-oxo-L-proline (1 equivalent) in a mixture of methanol and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reductant Addition: Slowly add sodium borohydride (approx. 1.0-1.5 equivalents) in portions, ensuring the temperature remains below 5 °C. Vigorous gas evolution (hydrogen) will occur.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding 1M HCl until the pH is acidic (pH ~3) and gas evolution ceases.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-Boc-cis-4-hydroxy-L-proline.

References

Application Notes & Protocols: Strategic Incorporation of 4-Oxo-L-proline into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, enabling the fine-tuning of conformational stability, proteolytic resistance, and receptor affinity. 4-Oxo-L-proline (Keto-Pro), a proline analogue featuring a ketone at the Cγ position, stands out as a particularly versatile building block. Its constrained pyrrolidine ring influences peptide backbone conformation, while the ketone moiety serves as a powerful chemical handle for bioorthogonal conjugation, enabling the site-specific attachment of payloads, imaging agents, or peptidomimetic scaffolds.[1] This guide provides a detailed examination of the two primary strategies for introducing this compound into peptides via Fmoc-based solid-phase peptide synthesis (SPPS), offering experienced-based insights and step-by-step protocols for researchers in peptide chemistry and drug development.

Introduction: The Strategic Value of this compound

Proline's unique cyclic structure already imparts significant conformational rigidity to a peptide backbone, restricting the accessible Ramachandran space and influencing the cis/trans isomerization of the preceding peptide bond.[1] The introduction of a C4-keto group further modulates these properties through stereoelectronic effects.

More significantly, the ketone functional group is a versatile tool for post-synthetic modification. Unlike many other functional groups, the ketone is relatively inert during standard SPPS conditions but can be chemoselectively targeted for a variety of bioorthogonal reactions. This allows for a modular approach to peptide design where a core peptide can be synthesized and later diversified. Key applications include:

  • Oxime Ligation: Rapid and stable bond formation with hydroxylamine or aminooxy-functionalized molecules under mild, aqueous conditions.[2]

  • Reductive Amination: Formation of a stable secondary amine linkage with a primary amine-containing molecule.[3][4]

  • Hydrazone Formation: Another common method for bioconjugation, forming a C=N bond with hydrazine derivatives.

  • Further Derivatization: The ketone can serve as a synthetic precursor for other valuable proline analogues, such as 4,4-difluoroproline.[1]

This document details two robust methodologies for incorporating this compound: Post-Synthetic On-Resin Oxidation (also known as "Proline Editing") and Direct Incorporation of a Pre-synthesized Building Block .

Method 1: Post-Synthetic On-Resin Oxidation ("Proline Editing")

This is often the preferred and most versatile method. It leverages the commercially available and relatively inexpensive Fmoc-L-hydroxyproline (Fmoc-Hyp-OH) as a precursor. The peptide is fully assembled, and the 4-oxo functionality is generated in the final stages of the solid-phase synthesis through a selective deprotection and oxidation sequence.

Principle & Rationale

The core of this strategy lies in the use of an orthogonal protecting group on the 4-hydroxyl of the hydroxyproline residue. This protecting group must be stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and removable under conditions that do not cleave the peptide from the resin or remove other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). The trityl (Trt) group is an excellent choice as it can be removed with a dilute solution of trifluoroacetic acid (TFA), which is not strong enough to cause premature cleavage from standard acid-labile resins like Rink Amide.[1]

Workflow for "Proline Editing"

Proline Editing Workflow cluster_SPPS Standard Fmoc-SPPS Cycle cluster_Modification On-Resin Modification cluster_Final Final Steps start Start with Rink Amide Resin couple_hyp Couple Fmoc-Hyp(Trt)-OH start->couple_hyp Step 1 elongate Elongate Peptide Chain (Repeat Deprotection/Coupling) couple_hyp->elongate Step 2 deprotect_trt Selective Trt Deprotection (Dilute TFA) elongate->deprotect_trt Step 3 oxidize Oxidation of Hydroxyl (Dess-Martin Periodinane) deprotect_trt->oxidize Step 4 cleave Cleavage & Global Deprotection (e.g., TFA/TIS/H2O) oxidize->cleave Step 5 purify RP-HPLC Purification cleave->purify Step 6

Caption: Workflow for introducing this compound via post-synthetic oxidation.

Detailed Protocols

Protocol 2.3.1: Peptide Synthesis with Fmoc-Hyp(Trt)-OH

This protocol assumes a standard manual Fmoc-SPPS procedure on a 0.1 mmol scale using Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol) in dichloromethane (DCM), then dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, then repeat for 10 minutes. Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling: In a separate vial, activate the first Fmoc-amino acid (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and agitate for 1-2 hours.

  • Repeat Cycle: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for all amino acids in the sequence.

  • Incorporate Hydroxyproline: For the hydroxyproline position, use Fmoc-L-Hyp(Trt)-OH as the activated amino acid in the coupling step.

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2). Wash the resin with DMF, then DCM, and dry briefly under vacuum.

Protocol 2.3.2: Orthogonal Deprotection of the Trityl Group

Causality: This step uses a dilute acid solution that is strong enough to cleave the trityl ether but too weak to cleave the peptide from the Rink Amide linker or remove tBu/Boc-based side-chain protecting groups.[5]

  • Prepare Reagent: Prepare a solution of 2% TFA and 2% Triisopropylsilane (TIS) in DCM (v/v). TIS acts as a scavenger for the released trityl cations.

  • Deprotection: Add the prepared reagent to the dry peptidyl-resin and agitate. A yellow-orange color indicates the presence of the trityl cation.

  • Reaction: Agitate for 2 minutes. Drain the solution and repeat the treatment 4-5 times until the solution remains colorless.

  • Wash: Thoroughly wash the resin with DCM (5x), then DMF (5x) to neutralize residual acid and prepare for the next step.

Protocol 2.3.3: On-Resin Oxidation with Dess-Martin Periodinane (DMP)

Causality: DMP is a mild and highly selective hypervalent iodine oxidant that efficiently converts primary and secondary alcohols to aldehydes and ketones, respectively. It operates under neutral conditions, preserving the integrity of the peptide and other protecting groups.[6][7]

  • Resin Preparation: Swell the deprotected peptidyl-resin from the previous step in dry DCM for 20 minutes.

  • Prepare Oxidant Solution: In a separate, dry glass vial, dissolve Dess-Martin Periodinane (DMP, 5 equivalents relative to resin loading) in dry DCM.

  • Oxidation: Add the DMP solution to the resin. Purge the vessel with nitrogen or argon and agitate at room temperature for 2-4 hours.

  • Monitoring (Optional): A small sample of resin beads can be removed, washed, and subjected to a micro-cleavage. The resulting peptide can be analyzed by LC-MS to confirm the mass change corresponding to the oxidation (-2 Da).

  • Wash: Once the reaction is complete, drain the oxidant solution and wash the resin extensively with DCM (5x), DMF (5x), and finally DCM (5x) to remove all traces of the reagent and its byproducts. Dry the resin under vacuum.

Method 2: Direct Incorporation of Fmoc-4-Oxo-L-proline-OH

This method involves the chemical synthesis of the this compound building block first, which is then used directly in a standard SPPS coupling cycle. This approach can be more straightforward if large quantities of the modified peptide are needed, as it front-loads the specialty chemistry.

Principle & Rationale

This strategy requires access to N-α-Fmoc-4-oxo-L-proline. While not as commonly available as the hydroxy-proline precursor, it can be synthesized in two steps from L-hydroxyproline. The main advantage is that no on-resin modifications are needed, simplifying the SPPS workflow. However, care must be taken during coupling, as the ketone could potentially participate in side reactions, although this is generally not a major issue with modern coupling reagents.

Workflow for Direct Incorporation

Direct Incorporation Workflow cluster_Synthesis Building Block Synthesis cluster_SPPS Standard Fmoc-SPPS Cycle cluster_Final Final Steps start_aa Start with 4-Hydroxy-L-proline oxidize_aa Oxidize to This compound start_aa->oxidize_aa Step A fmoc_protect Fmoc Protect Amine oxidize_aa->fmoc_protect Step B couple_keto Couple Fmoc-4-Oxo-L-proline-OH during SPPS fmoc_protect->couple_keto Step C elongate Continue Peptide Elongation couple_keto->elongate cleave Cleavage & Global Deprotection (e.g., TFA/TIS/H2O) elongate->cleave Step D purify RP-HPLC Purification cleave->purify Step E

Caption: Workflow for direct incorporation of a pre-synthesized building block.

Detailed Protocols

Protocol 3.3.1: Synthesis of N-α-Fmoc-4-oxo-L-proline

This protocol is a representative synthesis based on established chemical principles.[8][9]

  • Step A: Oxidation of L-Hydroxyproline:

    • Dissolve L-hydroxyproline in water. Cool the solution to 0°C.

    • Slowly add an oxidizing agent (e.g., using a TEMPO/bleach system) while maintaining the low temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Work up the reaction to isolate crude this compound.

  • Step B: Fmoc Protection:

    • Dissolve the crude this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate. Cool to 0°C.

    • Add a solution of Fmoc-OSu (1.05 eq.) in 1,4-dioxane dropwise.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Acidify the aqueous phase to pH 2-3 with 1M HCl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography to yield pure Fmoc-4-Oxo-L-proline-OH.

Protocol 3.3.2: Incorporation into SPPS

  • Proceed with standard Fmoc-SPPS as described in Protocol 2.3.1 .

  • At the desired position in the sequence, use the synthesized Fmoc-4-Oxo-L-proline-OH as the building block for the coupling step.

  • Activate and couple using standard reagents (e.g., HCTU/DIPEA). A slightly longer coupling time or a double coupling may be beneficial to ensure high efficiency.

  • Continue with the synthesis, cleavage, and purification as normal.

Peptide Cleavage, Purification, and Characterization

Protocol 4.1: Cleavage and Deprotection

Causality: A strong acid (TFA) is required to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups. Scavengers are critical to prevent re-attachment of reactive carbocations to sensitive residues like Tryptophan or Methionine.[5]

  • Preparation: Place the final, dry peptidyl-resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water (v/v/v).

  • Reaction: Add the cocktail to the resin (approx. 10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.

  • Isolation: Filter the resin and collect the TFA filtrate into a cold centrifuge tube.

  • Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Work-up: Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether. Dry the final peptide pellet under vacuum.

Protocol 4.2: Purification and Characterization

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify by reverse-phase HPLC (RP-HPLC) on a C18 column.

  • Characterization: Confirm the identity and purity of the final peptide using:

    • LC-MS: To verify the correct molecular weight and assess purity.

    • NMR Spectroscopy: To confirm the structure and study the conformational effects of the 4-oxo group, particularly the cis/trans amide bond populations.[1]

Applications: Post-Synthetic Ligation

The true power of incorporating this compound is realized in its subsequent modification.

Data Presentation: Method Comparison
FeatureMethod 1: Post-Synthetic OxidationMethod 2: Direct Incorporation
Starting Material Fmoc-Hyp(Trt)-OH (Commonly available)Fmoc-4-Oxo-L-proline-OH (Requires synthesis)
SPPS Workflow Standard SPPS + 2 on-resin modification stepsStandard SPPS, no extra on-resin steps
Versatility High; allows for divergent synthesis from a single Hyp-containing peptide precursorLower; requires a specific building block for each modification
Scalability Good; on-resin reactions are efficientExcellent for large scale; specialty chemistry is done upfront
Key Challenge Ensuring complete oxidation on-resinSynthesis and purification of the building block
Protocol for Oxime Ligation

Causality: The reaction between a ketone and an aminooxy group is highly chemoselective and proceeds readily in aqueous buffers, often accelerated by an aniline catalyst at a slightly acidic pH (4-5), which protonates the ketone to facilitate nucleophilic attack.[2]

Bioorthogonal Reactions cluster_Oxime Oxime Ligation cluster_Reductive Reductive Amination Peptide Peptide-KetoPro Reagent_O R-ONH2 (Aminooxy compound) Peptide->Reagent_O Reagent_R R-NH2 (Primary amine) Peptide->Reagent_R Product_O Peptide-KetoPro=N-O-R (Oxime linkage) Reagent_O->Product_O pH 4.5 Aniline catalyst Product_R Peptide-KetoPro-NH-R (Amine linkage) Reagent_R->Product_R 1. Imine formation 2. NaBH3CN

Caption: Key bioorthogonal reactions enabled by the 4-oxo functionality.

  • Peptide Solution: Dissolve the purified this compound peptide in an aqueous buffer (e.g., 100 mM ammonium acetate, pH 4.5).

  • Reagent Addition: Add the aminooxy-containing molecule (1.5-3 equivalents) to the peptide solution.

  • Catalyst: Add aniline to a final concentration of 10-20 mM.

  • Reaction: Incubate the reaction at room temperature or 37°C for 2-16 hours.

  • Monitoring & Purification: Monitor the reaction by LC-MS. Once complete, purify the conjugated peptide by RP-HPLC.

References

Application Notes and Protocols for the Enzymatic Synthesis of trans-4-Hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of trans-4-Hydroxy-L-proline

trans-4-Hydroxy-L-proline (Hyp) is a non-proteinogenic amino acid of significant interest in the pharmaceutical, cosmetic, and food industries.[1][2][3] It serves as a crucial chiral building block for the synthesis of a wide range of valuable molecules, including carbapenem antibiotics, angiotensin-converting enzyme (ACE) inhibitors, and various peptide-based therapeutics.[2][4][5] Traditionally, Hyp has been produced through the acid hydrolysis of collagen, a process fraught with challenges such as high energy consumption, harsh chemical usage, and significant environmental pollution.[2][6] The advent of enzymatic synthesis offers a green, highly specific, and efficient alternative for the industrial production of this valuable amino acid.[7][8]

This guide provides a comprehensive overview and detailed protocols for the enzymatic synthesis of trans-4-hydroxy-L-proline from L-proline, leveraging the power of recombinant L-proline-4-hydroxylase. It is designed for researchers, scientists, and drug development professionals seeking to implement this robust and sustainable methodology.

The Enzymatic Heart of the Process: L-proline-4-hydroxylase

The key to the stereospecific conversion of L-proline to trans-4-hydroxy-L-proline is the enzyme L-proline-4-hydroxylase (P4H). This enzyme belongs to the family of non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases.[9][10][11] The catalytic mechanism is a sophisticated oxidation reaction where one atom of molecular oxygen is incorporated into the L-proline substrate, while the other reduces the co-substrate, α-ketoglutarate (α-KG), to succinate and CO₂.[10]

The catalytic cycle of P4H is dependent on several crucial co-factors:

  • Fe(II): The ferrous iron atom is located at the heart of the enzyme's active site and is essential for the activation of molecular oxygen.[9][11]

  • α-Ketoglutarate (α-KG): This co-substrate is oxidatively decarboxylated during the reaction, driving the formation of a highly reactive iron(IV)-oxo species that is responsible for the hydroxylation of L-proline.[10][12]

  • Ascorbate: While not directly consumed in the primary reaction, ascorbate plays a vital role in maintaining the iron in its reduced Fe(II) state, ensuring the enzyme remains active over multiple catalytic cycles.[9][13]

  • Molecular Oxygen (O₂): As a dioxygenase, P4H utilizes molecular oxygen as the source of the hydroxyl group that is incorporated into the L-proline molecule.[10][11]

For industrial-scale production, the P4H gene from microorganisms such as Dactylosporangium sp. RH1 has been successfully cloned and overexpressed in host organisms like Escherichia coli.[7][8][14] This recombinant approach allows for high-level production of the enzyme, making the process economically viable.

Experimental Workflow: From Gene to Product

The overall workflow for the enzymatic synthesis of trans-4-hydroxy-L-proline can be broken down into several key stages, from the preparation of the biocatalyst to the purification of the final product.

Enzymatic_Synthesis_Workflow cluster_biocatalyst Biocatalyst Preparation cluster_reaction Enzymatic Reaction cluster_purification Product Purification & Analysis recombinant_strain Recombinant E. coli (with P4H gene) fermentation Fermentation & Induction of P4H Expression recombinant_strain->fermentation cell_harvest Cell Harvest & Preparation (Whole Cells or Cell Lysate) fermentation->cell_harvest biocatalyst_addition Addition of Biocatalyst cell_harvest->biocatalyst_addition reaction_setup Reaction Setup: - L-proline (Substrate) - α-KG, Fe(II), Ascorbate (Co-factors) - Buffer (pH Control) reaction_setup->biocatalyst_addition incubation Incubation (Controlled Temperature & Agitation) biocatalyst_addition->incubation reaction_termination Reaction Termination incubation->reaction_termination cell_removal Cell Removal (Centrifugation/Filtration) reaction_termination->cell_removal purification Purification of Hyp (e.g., Ion-Exchange Chromatography) cell_removal->purification analysis Product Analysis (HPLC, LC-MS) purification->analysis

Figure 1: A generalized workflow for the enzymatic synthesis of trans-4-hydroxy-L-proline.

Optimized Reaction Parameters

The efficiency of the enzymatic conversion is highly dependent on the reaction conditions. The following table summarizes the key parameters that have been optimized for the P4H from Dactylosporangium sp. RH1.

ParameterOptimal Range/ValueRationale
pH 6.0 - 7.0[15]The enzyme exhibits maximal activity in a slightly acidic to neutral pH range.[7]
Temperature 30 - 40°C[15]Balances enzyme activity with stability. Higher temperatures can lead to denaturation.[7]
L-proline Concentration 1 mM - 2 M[15]Substrate concentration can be varied depending on the desired product titer and enzyme loading.
α-Ketoglutarate Molar excess to L-prolineEnsures the co-substrate is not a limiting factor in the reaction.
FeSO₄ ~2 mM[15]Provides the essential Fe(II) co-factor for the enzyme's catalytic activity.[16]
L-Ascorbic Acid ~4 mM[15]Acts as a reducing agent to maintain the iron in the active Fe(II) state.
Dissolved Oxygen HighAdequate oxygen supply is crucial as it is a substrate for the hydroxylation reaction.[2]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the laboratory-scale synthesis of trans-4-hydroxy-L-proline using a whole-cell biocatalyst approach with recombinant E. coli.

Protocol 1: Preparation of the Recombinant E. coli Biocatalyst
  • Strain Cultivation: Inoculate a single colony of recombinant E. coli expressing L-proline-4-hydroxylase into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid maintenance. Incubate at 37°C with shaking at 200 rpm overnight.

  • Scale-up: Transfer the overnight culture to 500 mL of Terrific Broth (TB) medium in a 2 L baffled flask. This richer medium will support higher cell density.

  • Induction of Enzyme Expression: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce the expression of P4H by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Low-Temperature Expression: After induction, reduce the incubation temperature to 20-25°C and continue shaking for 16-20 hours. This lower temperature often improves the soluble expression of recombinant proteins.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Washing: Wash the cell pellet twice with a cold 50 mM phosphate buffer (pH 7.0) to remove residual medium components. The resulting cell paste can be used immediately or stored at -80°C for later use.

Protocol 2: Whole-Cell Biocatalytic Synthesis of trans-4-Hydroxy-L-proline
  • Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a baffled flask or a bioreactor), prepare the reaction mixture with the following components:

    • 100 mM MES buffer (pH 6.5)

    • 50 g/L L-proline

    • 100 mM α-ketoglutarate

    • 2 mM FeSO₄·7H₂O

    • 4 mM L-ascorbic acid

  • Biocatalyst Addition: Resuspend the prepared E. coli cell paste in the reaction mixture to a final cell concentration (wet weight) of 10-20% (w/v).

  • Reaction Incubation: Incubate the reaction mixture at 35°C with vigorous agitation (e.g., 250 rpm in a baffled flask) to ensure sufficient oxygen transfer.[7]

  • Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the conversion of L-proline to trans-4-hydroxy-L-proline using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][17]

  • Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate the reaction by heating the mixture to 100°C for 10 minutes or by adding an acid to denature the enzyme.[15]

Protocol 3: Product Quantification using HPLC

A common method for the quantification of trans-4-hydroxy-L-proline involves pre-column derivatization followed by reversed-phase HPLC.[15]

  • Sample Preparation: Centrifuge the reaction sample to pellet the cells. Dilute the supernatant to an appropriate concentration range for the HPLC analysis.

  • Derivatization: React the diluted sample with a derivatizing agent such as 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) to form a fluorescent derivative.[15]

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer like phosphate buffer).

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the NBD derivative (e.g., 503 nm excitation, 541 nm emission).[15]

  • Quantification: Prepare a standard curve using known concentrations of pure trans-4-hydroxy-L-proline and use it to determine the concentration in the reaction samples.[18][19]

Troubleshooting and Key Considerations

  • Low Yields:

    • Insufficient Enzyme Activity: Verify the expression and activity of the P4H enzyme. Consider optimizing induction conditions or using a different expression host.

    • Co-factor Limitation: Ensure all co-factors are present in sufficient concentrations. Fe(II) can oxidize, so fresh solutions are recommended.

    • Oxygen Limitation: Increase agitation or sparge with air/oxygen, especially in high-cell-density reactions.[2]

  • Incomplete Conversion:

    • Enzyme Instability: The enzyme may lose activity over time. Consider enzyme immobilization to improve stability.

    • Product Inhibition: High concentrations of Hyp may inhibit the enzyme.

  • Codon Optimization: The gene encoding P4H from sources like Dactylosporangium sp. may have a high GC content, which can lead to poor expression in E. coli. Codon optimization of the gene for E. coli expression can significantly improve enzyme yields.[2]

  • Proline Catabolism: The host E. coli can degrade L-proline. Using a mutant strain deficient in proline catabolism (e.g., a putA mutant) can increase the yield of the desired product.[14][16]

Conclusion

The enzymatic synthesis of trans-4-hydroxy-L-proline represents a significant advancement over traditional chemical methods, offering a sustainable and highly selective route to this valuable molecule. By leveraging recombinant L-proline-4-hydroxylase and optimizing reaction conditions, researchers and manufacturers can achieve high titers and yields. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this powerful biocatalytic process.

References

Application Note: Utilizing 4-Oxo-L-proline to Interrogate Peptide Conformation and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Peptide Conformational Control

Peptides present a unique and promising class of therapeutic agents due to their high potency and specificity.[1] However, their inherent flexibility often leads to poor oral bioavailability, susceptibility to enzymatic degradation, and a propensity for aggregation.[1][2][3] To overcome these hurdles, a deep understanding and control of peptide conformation are paramount. Proline residues are particularly influential in dictating the three-dimensional structure of peptides, owing to the conformational constraints imposed by their cyclic side chain and the unique nature of their tertiary amide bond.[4][5] This application note details the use of a specific proline derivative, 4-Oxo-L-proline, as a tool to systematically study and modulate peptide conformation and stability.

The Mechanism of this compound's Influence

The substitution of a standard proline residue with this compound introduces a ketone group at the Cγ position of the pyrrolidine ring. This modification exerts a powerful influence on the local peptide backbone through a combination of stereoelectronic and steric effects.

Stereoelectronic Effects and Ring Pucker: The electron-withdrawing nature of the carbonyl group at the 4-position significantly impacts the puckering of the proline ring.[4] Proline can exist in two primary puckered conformations: Cγ-endo (puckered towards the peptide backbone) and Cγ-exo (puckered away from the peptide backbone).[4][6] The 4-oxo substitution can bias this equilibrium, which in turn influences the preceding peptide bond's cis/trans isomerization and the overall backbone torsion angles (φ, ψ, ω).[4]

Modulation of Cis/Trans Isomerization: The isomerization of the peptidyl-prolyl bond between its cis and trans conformations is a critical and often rate-limiting step in protein folding.[4][5][7] The electronic properties of the 4-substituent can alter the energy barrier for this isomerization. The ketone group in this compound can be used to study the thermodynamics of this process.[8][9] By comparing the conformational landscape of a peptide with proline versus one with this compound, researchers can gain insights into the role of cis/trans isomerization in the peptide's function and stability.

G cluster_0 This compound Incorporation cluster_1 Conformational Analysis cluster_2 Stability Assessment Peptide_Synthesis Solid-Phase Peptide Synthesis (Incorporate Fmoc-4-Oxo-L-proline) CD_Spectroscopy Circular Dichroism (CD) Spectroscopy Peptide_Synthesis->CD_Spectroscopy Analyze Secondary Structure NMR_Spectroscopy NMR Spectroscopy (1D/2D NOESY/ROESY) Peptide_Synthesis->NMR_Spectroscopy Determine 3D Structure & Cis/Trans Ratio Thermal_Denaturation Thermal Denaturation (Monitored by CD) CD_Spectroscopy->Thermal_Denaturation Measure Melting Temperature (Tm) Chemical_Denaturation Chemical Denaturation (Urea or Guanidinium Chloride) NMR_Spectroscopy->Chemical_Denaturation Assess Unfolding Thermodynamics

Figure 1. Experimental workflow for studying peptide conformation and stability using this compound.

Protocols for Investigation

Part 1: Peptide Synthesis with this compound

The incorporation of this compound into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols.[4]

Materials:

  • Fmoc-4-Oxo-L-proline

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • HPLC system for purification

Protocol:

  • Swell the resin in DMF.

  • Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

  • Couple the first Fmoc-protected amino acid using a suitable coupling reagent and base.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • For the incorporation of this compound, use Fmoc-4-Oxo-L-proline in the designated coupling step.

  • After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide using reverse-phase HPLC.

  • Confirm the identity and purity of the peptide by mass spectrometry.

Part 2: Conformational Analysis

A. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[10][11][12][13]

Protocol:

  • Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Determine the precise concentration of the peptide solution using UV absorbance or amino acid analysis.

  • Acquire a CD spectrum of the peptide solution in the far-UV region (typically 190-260 nm) using a 1 mm pathlength quartz cuvette.[10]

  • Acquire a background spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

  • Analyze the resulting spectrum to estimate the secondary structural content (α-helix, β-sheet, random coil).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including the determination of the cis/trans isomer ratio of the peptidyl-prolyl bond.[4][14][15][16]

Protocol:

  • Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire one-dimensional (1D) ¹H NMR spectra to observe the overall folding and conformational heterogeneity.

  • Acquire two-dimensional (2D) NMR spectra, such as NOESY or ROESY, to identify through-space correlations between protons. These are crucial for determining the three-dimensional structure.

  • The relative populations of the cis and trans isomers can be quantified by integrating the distinct signals for each conformer in the 1D or 2D spectra.[5][17]

  • Use the distance restraints derived from NOESY/ROESY data to calculate a family of solution structures using software like CYANA or CNS.[16]

G cluster_0 Conformational Equilibria Proline Proline Ring_Pucker Ring Pucker (Endo vs. Exo) Proline->Ring_Pucker 4_Oxo_Proline This compound 4_Oxo_Proline->Ring_Pucker Influences via Stereoelectronic Effects Cis_Trans Cis/Trans Isomerization (ω angle) Ring_Pucker->Cis_Trans Biases

Figure 2. The influence of this compound on key conformational equilibria in peptides.

Part 3: Stability Assessment

A. Thermal Denaturation

Thermal denaturation studies, monitored by CD spectroscopy, provide a measure of the peptide's thermal stability.[18][19]

Protocol:

  • Prepare a peptide solution as described for CD spectroscopy.

  • Place the cuvette in a CD instrument equipped with a temperature controller.

  • Monitor the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helical peptides) as the temperature is increased at a controlled rate.

  • Plot the change in the CD signal as a function of temperature.

  • Determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded.

B. Chemical Denaturation

Chemical denaturation experiments can provide thermodynamic parameters of unfolding.[20]

Protocol:

  • Prepare a series of peptide solutions containing increasing concentrations of a denaturant (e.g., urea or guanidinium chloride).

  • Allow the solutions to equilibrate.

  • Measure a spectroscopic signal that changes upon unfolding (e.g., CD signal or intrinsic tryptophan fluorescence).

  • Plot the change in the signal as a function of denaturant concentration.

  • Fit the data to a two-state unfolding model to determine the free energy of unfolding (ΔG°).

Data Presentation and Interpretation

The data obtained from these experiments can be summarized to compare the effects of proline versus this compound on peptide conformation and stability.

ParameterPeptide with ProlinePeptide with this compoundInterpretation
Secondary Structure (from CD) e.g., 30% α-helixe.g., 45% α-helixThis compound may stabilize a helical conformation.
Cis/Trans Ratio (from NMR) e.g., 80:20 (trans:cis)e.g., 95:5 (trans:cis)The oxo group can bias the equilibrium towards the trans isomer.
Melting Temperature (Tm) e.g., 55 °Ce.g., 65 °CIncreased Tm indicates enhanced thermal stability.
Free Energy of Unfolding (ΔG°) e.g., -5 kcal/mole.g., -7 kcal/molA more negative ΔG° suggests greater conformational stability.

Conclusion

This compound is a valuable tool for probing the intricacies of peptide conformation and stability. By strategically incorporating this non-canonical amino acid, researchers can systematically investigate the influence of proline puckering and cis/trans isomerization on peptide structure. The insights gained from these studies can guide the rational design of more stable and bioactive peptide therapeutics.

References

4-Oxo-L-proline as a precursor for synthesizing novel proline analogs.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 4-Oxo-L-proline: A Versatile Chiral Precursor for the Synthesis of Novel Proline Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract

Proline and its derivatives are foundational building blocks in medicinal chemistry, valued for the unique conformational constraints they impose on peptides and small molecules.[1][2] 4-Substituted proline analogs, in particular, are powerful tools for modulating biological activity, enhancing metabolic stability, and fine-tuning molecular conformation.[3][4] This guide details the strategic use of this compound, an accessible and highly versatile chiral intermediate, for the synthesis of a diverse array of novel proline analogs. We provide an in-depth look at the key chemical transformations centered at the C4 position, complete with detailed, field-tested protocols for oxidation, stereoselective reductive amination, and olefination reactions.

The Strategic Advantage of this compound

The utility of this compound stems from the electrophilic nature of its C4-ketone, which serves as a versatile handle for a multitude of chemical modifications. Sourced readily from the oxidation of inexpensive L-hydroxyproline[5][6], it provides a robust chiral scaffold upon which diverse functionalities can be installed. This approach offers significant advantages over de novo synthesis of individual proline analogs, allowing for divergent access to a library of compounds from a common intermediate. The ketone functionality can be targeted by a wide range of nucleophiles and reducing agents, enabling precise control over the introduction of new substituents and the stereochemistry at the C4 position.

G main N-Protected This compound sub1 (4S)-Amino-L-proline Analogs main->sub1 Reductive Amination (Steric Approach Control) sub2 (4R)-Amino-L-proline Analogs main->sub2 Reductive Amination (Chelation Control) sub3 cis-(4S)-Hydroxy-L-proline main->sub3 Stereoselective Reduction (e.g., L-Selectride®) sub4 trans-(4R)-Hydroxy-L-proline main->sub4 Stereoselective Reduction (e.g., NaBH4) sub5 4-Alkylidene-L-proline Analogs main->sub5 Wittig/Horner-Wadsworth -Emmons Olefination sub6 4-Alkyl/Aryl-4-hydroxy -L-proline Analogs main->sub6 Grignard/Organolithium Addition

Figure 1: Synthetic pathways originating from the this compound scaffold.

Foundational Synthesis: Preparing N-Protected this compound

The first critical step is the oxidation of the secondary alcohol of readily available N-protected 4-hydroxy-L-proline. While historical methods often used chromium-based reagents, modern protocols favor milder, more environmentally benign oxidants that offer high yields and operational simplicity.[5] A combination of trichloroisocyanuric acid (TCCA) and catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a highly effective system.[6]

Protocol 1: TEMPO-Catalyzed Oxidation of N-Boc-4-hydroxy-L-proline

This protocol describes the oxidation of N-Boc-L-hydroxyproline methyl ester to N-Boc-4-oxo-L-proline methyl ester.

Materials:

  • N-Boc-(2S, 4R)-4-hydroxy-L-proline methyl ester

  • Trichloroisocyanuric acid (TCCA)

  • TEMPO

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-(2S, 4R)-4-hydroxy-L-proline methyl ester (1.0 equiv) in ethyl acetate at room temperature.

  • Add TEMPO (0.05 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add TCCA (0.5 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-4-oxo-L-proline methyl ester.

Scientist's Note (Expertise & Trustworthiness):

  • Causality: TCCA is the stoichiometric oxidant that regenerates the active oxoammonium ion from the reduced TEMPO species. Using it in slight substoichiometric amounts relative to the alcohol ensures complete conversion without excessive side reactions.

  • Validation: The product can be validated by ¹H NMR (disappearance of the C4-H proton signal around 4.5 ppm and appearance of characteristic diastereotopic C3-H protons adjacent to the ketone) and Mass Spectrometry to confirm the expected molecular weight. The ketone's carbonyl stretch can also be observed by IR spectroscopy (~1760 cm⁻¹).[7]

Key Transformations: Reductive Amination

Reductive amination is a powerful and direct method for introducing nitrogen-based substituents at the C4 position, leading to novel 4-amino-L-proline analogs. The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced by a mild hydride reagent. The stereochemical outcome (cis vs. trans addition) is a critical consideration.

Studies have shown that the stereoselectivity of the reduction is influenced by factors such as the N-acyl protecting group, the ester group on the proline ring, and the choice of reducing agent.[8] For instance, using a tert-butyl ester on the proline carboxylate can favor the formation of the 4-cis isomer.[8] Sodium triacetoxyborohydride is an excellent choice of reducing agent as it is mild enough not to significantly reduce the starting ketone before imine formation.[1]

G start N-Boc-4-oxo-L-proline Methyl Ester reagents Primary Amine (R-NH₂) NaB(OAc)₃H Acetic Acid (cat.) DCE, rt intermediate [Iminium Ion Intermediate] reagents->intermediate Reaction Setup workup Aqueous Work-up & Extraction intermediate->workup Reduction purify Column Chromatography workup->purify product Diastereomeric Mixture: (2S,4S)- and (2S,4R)- 4-Amino-L-proline Analogs purify->product char NMR & MS Analysis product->char

Figure 2: General workflow for diastereoselective reductive amination.

Protocol 2: Diastereoselective Reductive Amination with Benzylamine

Materials:

  • N-Boc-4-oxo-L-proline methyl ester (from Protocol 1)

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-4-oxo-L-proline methyl ester (1.0 equiv) in DCE, add benzylamine (1.1 equiv) followed by a catalytic amount of acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise at room temperature. Caution: Gas evolution may occur.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to separate the diastereomers if possible, or to obtain the mixture of products.

Scientist's Note (Expertise & Trustworthiness):

  • Rationale: The acidic catalyst accelerates imine formation. DCE is a common solvent for this reaction as it is compatible with the mild reducing agent.

  • Validation: The diastereomeric ratio (dr) of the product mixture can be determined by ¹H NMR analysis of the crude product, often by integrating characteristic signals for each isomer. The absolute stereochemistry of the major and minor products may need to be confirmed by further analysis, such as NOE experiments or by synthesizing authentic standards via an alternative stereospecific route (e.g., Sₙ2 displacement from a sulfonylated hydroxyproline).[1]

EntryProline EsterAmineReducing AgentSolventTypical dr (cis:trans)
1MethylGlycine Methyl EsterNaBH₃CNMethanolVaries
2tert-ButylGlycine Methyl EsterNaBH₃CNMethanolPredominantly cis[8]
3MethylIsobutyl AmineNaBH(OAc)₃DCE1:9 (favoring trans)[1]

Table 1: Influence of reaction parameters on the diastereoselectivity of reductive amination.

Key Transformations: Carbon-Carbon Bond Formation

To introduce non-polar or functionalized carbon substituents, classic organometallic reactions can be employed. The Wittig reaction and its variants are particularly useful for converting the C4-ketone into an exocyclic double bond, creating 4-alkylidene proline analogs. These derivatives are valuable as conformationally restricted peptide building blocks and as intermediates for further functionalization (e.g., hydrogenation, epoxidation).

Protocol 3: Wittig Olefination to Synthesize a 4-Propylidene Analog

This protocol is adapted from a synthesis targeting an analog of a fragment in the antibiotic lincomycin.[6]

Materials:

  • N-Cbz-4-oxo-L-proline benzyl ester

  • Propyltriphenylphosphonium bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare the Ylide: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add propyltriphenylphosphonium bromide (1.5 equiv) to anhydrous DMSO.

  • Add sodium hydride (1.5 equiv) portion-wise at room temperature. Stir the resulting orange-red mixture for 1 hour at room temperature to ensure complete ylide formation.

  • Olefination: Add a solution of N-Cbz-4-oxo-L-proline benzyl ester (1.0 equiv) in a small amount of anhydrous DMSO to the ylide mixture dropwise.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates consumption of the starting ketone.

  • Cool the reaction to room temperature and carefully quench by pouring it into a mixture of ice and saturated aqueous NH₄Cl.

  • Extract the product with EtOAc (3x).

  • Combine the organic layers, wash with water and brine to remove residual DMSO, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution. The crude product will contain triphenylphosphine oxide.

  • Purify by flash column chromatography on silica gel to isolate the 4-propylidene-L-proline derivative.

Scientist's Note (Expertise & Trustworthiness):

  • Rationale: DMSO is an excellent solvent for generating the phosphonium ylide with NaH. Heating is often required to drive the reaction with the relatively hindered ketone. The Cbz protecting group is chosen for its stability under these basic conditions and its subsequent ease of removal via hydrogenolysis.

  • Validation: The formation of the exocyclic double bond can be confirmed by the appearance of new vinyl proton signals in the ¹H NMR spectrum and the disappearance of the ketone carbonyl in the ¹³C NMR spectrum. The product will exist as a mixture of E/Z isomers, which can often be observed and quantified by NMR.

Conclusion and Outlook

This compound stands as a powerful and economical chiral building block in synthetic and medicinal chemistry. Its strategic application allows for the divergent and efficient synthesis of diverse libraries of 4-substituted proline analogs. The protocols outlined herein for oxidation, reductive amination, and olefination provide a solid foundation for researchers to access these valuable compounds. Future work will likely expand the repertoire of reactions at the C4 position, including asymmetric nucleophilic additions and applications in bioconjugation and materials science, further cementing the role of this compound as a cornerstone of modern proline chemistry.[9]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Oxo-L-proline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-oxo-L-proline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical chiral intermediate. This compound and its N-protected analogues are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and complex molecules.[1] Their strategic importance stems from the stereochemically defined pyrrolidine ring and the reactive ketone functionality at the C4 position, which serves as a versatile handle for further chemical modifications.[1]

The most common and economically viable route to these compounds is the oxidation of the secondary alcohol in readily available L-hydroxyproline (Hyp) or its N-protected derivatives.[1] While conceptually straightforward, this oxidation step is often a source of yield loss and impurities. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges and consistently achieve high yields and purity.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Problems are categorized for easy navigation, with explanations of their root causes and actionable solutions.

Diagram: Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and solving common issues in your synthesis.

TroubleshootingWorkflow Start Problem Encountered (e.g., Low Yield, Impurity) TLC_Analysis Analyze Reaction Mixture by TLC/LC-MS Start->TLC_Analysis Identify_Spots Identify Spots: - Starting Material (SM) - Product (P) - Byproducts (BP) TLC_Analysis->Identify_Spots No_Reaction Problem: No Reaction (Only SM present) Identify_Spots->No_Reaction High SM, No P Incomplete_Reaction Problem: Incomplete Reaction (SM and P present) Identify_Spots->Incomplete_Reaction Significant SM Impure_Product Problem: Impure Product (P and BP present) Identify_Spots->Impure_Product Significant BP Check_Reagents Solution: 1. Verify Reagent Activity 2. Check Solvent Anhydrous Status 3. Confirm Stoichiometry No_Reaction->Check_Reagents Optimize_Conditions Solution: 1. Increase Reaction Time/Temp 2. Add More Oxidant 3. Re-evaluate Catalyst Loading Incomplete_Reaction->Optimize_Conditions Analyze_Byproducts Solution: 1. Characterize Byproducts 2. Adjust Conditions to Minimize (e.g., Temp, pH, Quenching) 3. Optimize Purification Impure_Product->Analyze_Byproducts Modify_Protocol Modify Protocol: - Change Oxidant - Adjust Base/Solvent - Refine Work-up Check_Reagents->Modify_Protocol Optimize_Conditions->Modify_Protocol Epimerization_Check Consider α-Carbon Epimerization (Check with Chiral HPLC/NMR) Analyze_Byproducts->Epimerization_Check Epimerization_Check->Modify_Protocol Success Successful Optimization Modify_Protocol->Success

Caption: A decision tree for troubleshooting common synthesis issues.

Problem 1: Low or No Product Yield with High Amount of Starting Material

  • Potential Cause A: Inactive or Degraded Oxidizing Agent. Many common oxidants are sensitive to moisture and can lose activity over time. Dess-Martin Periodinane (DMP), for example, is moisture-sensitive.[2][3] Swern oxidation relies on the in-situ formation of an active species from DMSO and an activator like oxalyl chloride, which can also be compromised by moisture.[4]

    • Solution: Use a freshly opened bottle of the oxidant or a recently prepared batch. For DMP, ensure it is stored in a desiccator. For Swern oxidation, use high-purity, anhydrous DMSO and freshly distilled oxalyl chloride.

  • Potential Cause B: Inadequate Reaction Temperature. The optimal temperature is highly dependent on the chosen oxidant. Swern oxidations, for instance, require strict temperature control below -60 °C to form the necessary sulfur ylide intermediate; higher temperatures can lead to side reactions like the formation of mixed thioacetals.[4] Conversely, some TEMPO-catalyzed oxidations may require room temperature to proceed at a reasonable rate.

    • Solution: Meticulously control the reaction temperature with a suitable cooling bath (e.g., dry ice/acetone for Swern). Verify your thermometer's accuracy. If the reaction is known to be sluggish, consider a modest, controlled increase in temperature after the initial addition phase.

  • Potential Cause C: Insufficient Stoichiometry of Oxidant. An insufficient amount of the oxidizing agent will naturally lead to incomplete conversion.

    • Solution: While a slight excess (typically 1.1 to 1.5 equivalents) of the oxidant is common, ensure your calculations are correct for the scale of your reaction. If monitoring the reaction by TLC or LC-MS shows stalling, a second charge of the oxidant can sometimes drive the reaction to completion.

Problem 2: Product is Formed, but is Impure or Accompanied by Significant Byproducts

  • Potential Cause A: Over-oxidation. While the oxidation of a secondary alcohol to a ketone is generally stable, harsh conditions or overly potent oxidants (like unbuffered chromic acid) can potentially lead to C-C bond cleavage, especially if other sensitive functional groups are present.[5]

    • Solution: Switch to a milder, more selective oxidant. Dess-Martin periodinane (DMP) and TEMPO-based systems are known for their high chemoselectivity and tolerance of sensitive functional groups.[2][6][7] Ensure the reaction is promptly quenched once the starting material is consumed.

  • Potential Cause B: Epimerization at the α-Carbon (C2). The hydrogen at the C2 position of the proline ring is adjacent to a carbonyl (the carboxyl group or its ester) and can be acidic, especially under basic conditions. This can lead to a loss of stereochemical integrity, resulting in a mixture of diastereomers. This is a known potential side reaction in proline modification chemistry.[8]

    • Solution:

      • Use Mild Conditions: Employ neutral or slightly acidic oxidation conditions where possible. DMP oxidation is performed under neutral pH.[2]

      • Avoid Strong Bases: Be cautious with the choice and amount of base used, especially during work-up.

      • Analyze Stereopurity: Use chiral HPLC or careful analysis of 1H NMR spectra to quantify the extent of epimerization. Comparing the spectra to a sample of the undesired diastereomer can be confirmatory.[8]

  • Potential Cause C: Byproducts from the Oxidant. The choice of oxidant generates specific byproducts that must be removed. Swern oxidation produces dimethyl sulfide (malodorous and toxic) and salts.[9] DMP oxidation yields an iodinane byproduct.[10]

    • Solution: Follow a work-up procedure specifically designed for the oxidant used. For DMP, a common method involves quenching with sodium thiosulfate to reduce the iodinane byproduct, followed by extraction. For Swern, a carefully controlled aqueous quench is necessary.

Problem 3: Difficulties During Purification

  • Potential Cause A: Emulsion during Aqueous Work-up. The product and byproducts can sometimes act as surfactants, leading to persistent emulsions during liquid-liquid extraction.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which often helps to break emulsions. Alternatively, filtering the entire mixture through a pad of Celite can be effective.

  • Potential Cause B: Product is Water-Soluble. The target molecule, especially if the carboxyl group is a free acid, may have significant water solubility, leading to low recovery during extraction with organic solvents.

    • Solution:

      • Acidify Carefully: Before extraction, acidify the aqueous layer (e.g., with citric acid or KHSO₄) to a pH of ~2-3 to ensure the carboxyl group is fully protonated, thereby reducing its water solubility.

      • Use a More Polar Solvent: Perform multiple extractions with a more polar solvent like ethyl acetate.

      • Back-Extraction: If the product is extracted into an organic layer, washing with a minimal amount of brine can remove water-soluble impurities without significant product loss.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is the best for my synthesis?

There is no single "best" agent; the choice depends on scale, substrate complexity, and available equipment. The table below provides a comparative summary.

Oxidant SystemTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room Temp[2][9]Mild, neutral pH, high yield, high chemoselectivity, short reaction times.[2][7]Expensive, potentially explosive on large scale, stoichiometric waste.[2]
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, <-60 °C[4]High yield, avoids heavy metals, mild conditions.Requires cryogenic temperatures, produces toxic and odorous byproducts.[4][9]
TEMPO (with co-oxidant) TEMPO (cat.), NaOCl, 0 °C to RT[11][12]Catalytic, inexpensive, environmentally benign (uses bleach), good for large scale.[11]Can be sensitive to substrate; requires careful pH and temperature control.
Jones Oxidation CrO₃, H₂SO₄, Acetone, 0 °C[13]Inexpensive, powerful oxidant.Harsh acidic conditions, uses toxic Chromium(VI), not selective.[5]

Q2: My starting material is N-Boc-trans-4-hydroxy-L-proline. Do I need to protect the carboxylic acid?

Generally, for oxidations like DMP or Swern, it is not necessary to protect the free carboxylic acid. The reactions are typically selective for the alcohol. However, protecting it as a methyl or ethyl ester can sometimes improve solubility in organic solvents and simplify purification by making the molecule less polar.

Q3: How can I confirm the oxidation was successful?

  • TLC: The product (ketone) will be less polar than the starting material (alcohol) and should have a higher Rf value.

  • 1H NMR: The proton at C4 in the starting material (attached to the hydroxyl group) typically appears as a multiplet around 4.5 ppm. Upon oxidation to the ketone, this signal will disappear. You will also observe a downfield shift and changes in the multiplicity of the protons at C3 and C5.

  • 13C NMR: The carbon at C4 will shift significantly downfield from ~70 ppm (for the alcohol) to >200 ppm (for the ketone).

  • IR Spectroscopy: Look for the disappearance of the broad O-H stretch (around 3300-3500 cm⁻¹) from the alcohol and the appearance of a strong C=O stretch (around 1750 cm⁻¹) for the ketone.

Q4: What is the mechanism of the TEMPO-catalyzed oxidation?

The TEMPO-catalyzed oxidation involves a catalytic cycle where the nitroxyl radical (TEMPO) is first oxidized by a stoichiometric co-oxidant (like sodium hypochlorite, NaOCl) to the highly reactive N-oxoammonium ion. This species is the active oxidant that reacts with the alcohol. The N-oxoammonium ion is then reduced back to its hydroxylamine form, which is re-oxidized by the co-oxidant back to the nitroxyl radical, completing the cycle.

Diagram: TEMPO Catalytic Cycle

TEMPO_Cycle cluster_substrate Substrate Conversion TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium [Oxidation] (e.g., NaOCl) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine [Alcohol Oxidation] Alcohol R₂CH(OH) (Hydroxyproline deriv.) Hydroxylamine->TEMPO [Re-oxidation] (e.g., NaOCl) Ketone R₂C=O (Oxoproline deriv.) Alcohol->Ketone

Caption: The catalytic cycle for TEMPO-mediated alcohol oxidation.

Part 3: Experimental Protocols

These are generalized protocols that should be adapted and optimized for your specific substrate and scale.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of N-Boc-4-hydroxy-L-proline

This protocol is adapted from standard procedures for DMP oxidations.[7][14]

Materials:

  • N-Boc-trans-4-hydroxy-L-proline

  • Dess-Martin Periodinane (DMP, 1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) or 10% Citric Acid

  • Brine (saturated NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-trans-4-hydroxy-L-proline (1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add DMP (1.2 eq) to the solution in one portion. The mixture may become cloudy.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, dilute the reaction mixture with an equal volume of EtOAc.

  • Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃. Shake vigorously until the layers are clear.

  • Separate the layers. Wash the organic layer with brine.

  • Extract the combined aqueous layers twice with EtOAc.

  • Combine all organic layers.

  • To isolate the product as a free acid, carefully acidify the combined aqueous layers from step 7 to pH ~2-3 with 1 M HCl or 10% citric acid.

  • Extract the acidified aqueous layer three times with EtOAc.

  • Combine the final organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-oxo-L-proline.

  • Purify further by flash chromatography or crystallization if necessary.

Protocol 2: TEMPO-Catalyzed Oxidation of L-Hydroxyproline (One-Pot Protection and Oxidation)

This protocol is a conceptual adaptation based on a patent describing a one-pot synthesis.[11]

Materials:

  • L-hydroxyproline

  • TEMPO (catalyst, e.g., 0.05 eq)

  • Sodium hypochlorite (bleach, ~12% solution, ~2.2 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfite (Na₂SO₃) or Sodium thiosulfate (Na₂S₂O₃) for quenching

  • Ethyl acetate (EtOAc)

  • 10% aqueous citric acid

  • Brine

Procedure:

  • Dissolve L-hydroxyproline (1 eq) in water. Cool the solution to -5 °C to 0 °C.

  • Add TEMPO (0.05 eq).

  • Slowly add the sodium hypochlorite solution dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 2-4 hours, monitoring by TLC for the disappearance of hydroxyproline.

  • Once the oxidation is complete, add NaHCO₃ to adjust the pH to ~8-9.

  • Add Boc₂O (1.1 eq) and let the mixture warm to room temperature, stirring vigorously overnight.

  • Cool the reaction to 0 °C and quench the excess oxidant by slowly adding a solution of sodium sulfite until a test with starch-iodide paper is negative.

  • Wash the aqueous solution with a non-polar solvent like hexanes or ether to remove unreacted Boc₂O.

  • Acidify the aqueous layer to pH ~2-3 with 10% citric acid at 0 °C.

  • Extract the product from the acidified aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-oxo-L-proline.

References

Technical Support Center: Oxidation of L-Hydroxyproline to 4-Oxo-L-proline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Oxo-L-proline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the oxidation of L-hydroxyproline. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing probable causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Yield of this compound

Question: I am getting a very low yield of my desired product, or the reaction does not seem to be proceeding at all. What could be the reasons and how can I improve the yield?

Answer:

Low yields in the oxidation of L-hydroxyproline can stem from several factors, ranging from suboptimal reaction conditions to reagent degradation. Here’s a breakdown of potential causes and how to address them:

  • Incomplete Reaction:

    • Probable Cause: Insufficient reaction time, low temperature, or inadequate mixing can lead to an incomplete conversion of the starting material. The choice of oxidant and its stoichiometry are also critical.

    • Solution:

      • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. For TLC, a typical mobile phase would be a polar system like dichloromethane/methanol or ethyl acetate/methanol. The starting material (L-hydroxyproline) is highly polar and will have a low Rf, while the product (this compound) will be slightly less polar. Visualization can be achieved using ninhydrin stain (for the secondary amine) or potassium permanganate stain.

      • Optimize Reaction Time and Temperature: If the reaction is sluggish, consider extending the reaction time. For temperature-sensitive oxidations like the Swern oxidation, it is crucial to maintain the recommended low temperatures (typically -78 °C) to prevent reagent decomposition.[1][2][3] For other oxidations, a modest increase in temperature might be beneficial, but this should be done cautiously to avoid side reactions.

      • Stoichiometry of Oxidant: Ensure that the correct stoichiometry of the oxidizing agent is used. For reagents like Dess-Martin periodinane (DMP), a slight excess (1.1-1.5 equivalents) is often employed to drive the reaction to completion.[4][5]

  • Degradation of Reagents:

    • Probable Cause: Many oxidizing agents are sensitive to moisture and can degrade over time. For instance, the active species in a Swern oxidation is unstable above -60 °C.[1] Dess-Martin periodinane can also decompose if not stored properly.

    • Solution:

      • Use Fresh Reagents: Always use freshly opened or properly stored reagents. Check the quality of your solvents and ensure they are anhydrous, especially for moisture-sensitive reactions like the Swern or DMP oxidations.

      • Proper Handling: Follow the recommended procedures for handling and adding reagents. For example, in a Swern oxidation, the slow addition of oxalyl chloride to DMSO at low temperatures is critical to form the active oxidant without decomposition.[1][3]

  • Inadequate Activation of the Oxidizing Agent:

    • Probable Cause: In Swern-type oxidations, the activation of DMSO with an electrophile like oxalyl chloride or trifluoroacetic anhydride is a crucial first step. Incomplete activation will result in a lower concentration of the active oxidizing species.

    • Solution:

      • Ensure Proper Mixing and Temperature Control: During the activation step, ensure efficient stirring at the recommended low temperature to facilitate the formation of the chlorosulfonium salt.[1][3]

  • Substrate-Related Issues:

    • Probable Cause: The presence of the free amino and carboxylic acid groups in L-hydroxyproline can interfere with the oxidation reaction. The amine can be oxidized, and the carboxylate can act as a base, quenching the reagents.

    • Solution:

      • Protecting Groups: It is highly recommended to protect the amine and carboxylic acid functionalities before performing the oxidation. The most common strategy is to protect the amine as a tert-butyloxycarbonyl (Boc) group and the carboxylic acid as a methyl or ethyl ester. This prevents side reactions and improves the solubility of the substrate in common organic solvents.[6][7]

Issue 2: Formation of Side Products and Impurities

Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely side products and how can I minimize their formation?

Answer:

The formation of byproducts is a common challenge. The nature of these impurities depends on the chosen oxidation method and the reaction conditions.

  • Over-oxidation:

    • Probable Cause: While the oxidation of a secondary alcohol to a ketone is generally stable, aggressive oxidizing conditions or prolonged reaction times can potentially lead to C-C bond cleavage, especially given the presence of the adjacent heteroatoms.

    • Solution:

      • Milder Oxidants: Employ milder and more selective oxidizing agents like Dess-Martin periodinane or a carefully controlled Swern oxidation.[4][5]

      • Reaction Monitoring: As mentioned before, careful monitoring of the reaction by TLC is crucial to stop the reaction once the starting material is consumed, preventing further oxidation.

  • Epimerization:

    • Probable Cause: The α-proton to the newly formed ketone in this compound is acidic and can be removed by the base used in the reaction (e.g., triethylamine in the Swern oxidation), leading to epimerization at the C2 position.

    • Solution:

      • Use a Bulky Base: In a Swern oxidation, using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine can minimize epimerization.[2]

      • Careful Temperature and pH Control: Maintain low temperatures throughout the reaction and workup to reduce the rate of epimerization. During workup, avoid exposing the product to strongly acidic or basic conditions for extended periods.

  • Side Reactions from the Oxidant:

    • Probable Cause:

      • Swern Oxidation: A common side reaction at higher temperatures is the Pummerer rearrangement, which can lead to the formation of a methylthiomethyl (MTM) ether of the starting alcohol.[1]

      • Dess-Martin Periodinane: The byproduct, an iodinane, can sometimes be difficult to remove from the reaction mixture.[8]

    • Solution:

      • Strict Temperature Control: For the Swern oxidation, maintaining the reaction temperature at or below -78 °C is critical to suppress the Pummerer rearrangement.[1]

      • Proper Workup for DMP: The workup for a DMP oxidation can be facilitated by adding an aqueous solution of sodium thiosulfate to reduce the iodinane byproduct to a more easily removable species.[8]

  • Side Reactions involving the Protecting Groups:

    • Probable Cause: The choice of protecting groups and the conditions for their removal can impact the purity of the final product. For example, strong acidic conditions for Boc deprotection can potentially affect the ketone functionality.

    • Solution:

      • Orthogonal Protecting Groups: Utilize protecting groups that can be removed under mild and orthogonal conditions. For instance, a Boc group (acid-labile) and a benzyl ester (hydrogenolysis) allow for selective deprotection.

      • Optimized Deprotection: Carefully control the conditions for deprotection. For Boc removal, using milder acidic conditions (e.g., trifluoroacetic acid in dichloromethane at 0 °C) for a shorter duration can minimize side reactions.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification techniques?

Answer:

This compound is a polar molecule, and its purification can be challenging due to its solubility in water and potential for co-elution with polar byproducts.

  • Extraction:

    • Probable Cause: The product may remain in the aqueous phase during a standard liquid-liquid extraction.

    • Solution:

      • pH Adjustment: The extraction of amino acids is highly dependent on the pH of the aqueous solution. At its isoelectric point, the amino acid will have minimal solubility in water. For this compound, which is a β-keto amino acid, the isoelectric point will be in the acidic to neutral range. Careful adjustment of the pH can facilitate its extraction into an organic solvent.

      • Continuous Extraction: For highly water-soluble products, continuous liquid-liquid extraction can be an effective technique.

  • Chromatography:

    • Probable Cause: The high polarity of the product makes it challenging to elute from normal-phase silica gel, and it may streak or show poor separation.

    • Solution:

      • Normal-Phase Chromatography with Polar Solvents: Use a polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of acetic acid or triethylamine to the eluent can help to improve peak shape by suppressing the ionization of the carboxylic acid and amine groups, respectively.

      • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid, can provide good separation.

      • Ion-Exchange Chromatography: This is a powerful technique for separating amino acids. Anion-exchange chromatography can be used to bind the carboxylate of this compound, allowing for the removal of neutral and cationic impurities. The product can then be eluted by changing the pH or increasing the salt concentration.[9]

  • Crystallization:

    • Probable Cause: Finding a suitable solvent system for crystallization can be difficult due to the product's polarity.

    • Solution:

      • Solvent Screening: Experiment with various solvent systems. A common strategy for polar compounds is to dissolve the crude product in a small amount of a polar solvent (like water or methanol) and then slowly add a less polar anti-solvent (like acetone, ethanol, or isopropanol) to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: Which oxidation method is best for converting L-hydroxyproline to this compound?

There is no single "best" method, as the optimal choice depends on the scale of the reaction, the available equipment, and the desired purity. Here is a comparison of common methods:

Oxidation MethodProsConsKey Considerations
Swern Oxidation Mild conditions, high yields, avoids heavy metals.[2][3]Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide, requires careful handling of reagents.[1]Strict temperature control is essential to avoid side reactions. Use of a bulky base can minimize epimerization.[2]
Dess-Martin Periodinane (DMP) Mild, room temperature reaction, high yields, tolerant of many functional groups.[4][5]Reagent is expensive and can be explosive under certain conditions.[10] Workup can be challenging due to solid byproducts.[8]Workup with aqueous sodium thiosulfate is recommended to remove iodinane byproducts.[8]
TEMPO-catalyzed Oxidation Uses a catalytic amount of TEMPO with a stoichiometric co-oxidant (e.g., bleach). Environmentally friendly and cost-effective for large-scale synthesis.[7]Can lead to over-oxidation if not controlled properly. The reaction rate can be sensitive to pH.Careful control of pH and temperature is necessary. The reaction is typically performed at 0 °C to -10 °C.[7]

Q2: Do I need to protect the amine and carboxylic acid groups of L-hydroxyproline before oxidation?

Yes, it is highly recommended. The free amine is susceptible to oxidation and can also react with some oxidizing agents. The carboxylic acid can act as an internal base, interfering with the reaction. Protecting the amine, commonly as a Boc carbamate, and the carboxylic acid as an ester (e.g., methyl or ethyl ester) will lead to a cleaner reaction and higher yields. The protecting groups can be removed after the oxidation step.[6][7]

Q3: How can I monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): This is the most common and convenient method.

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A polar solvent system is required. Start with a mixture like 10-20% methanol in dichloromethane or ethyl acetate. The exact ratio may need to be optimized.

    • Visualization:

      • UV light (254 nm): If the protecting groups have a UV chromophore (e.g., a benzyl group).

      • Ninhydrin stain: Stains the secondary amine of L-hydroxyproline (and the deprotected product) yellow/orange.

      • Potassium permanganate (KMnO₄) stain: A general stain for oxidizable functional groups. The starting alcohol will show a yellow spot on a purple background, while the product ketone will be less reactive.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A small aliquot of the reaction mixture can be taken, the solvent evaporated, and the residue dissolved in a deuterated solvent (e.g., CDCl₃ if protected, or D₂O if unprotected) for analysis. The disappearance of the proton signal corresponding to the C4-H of L-hydroxyproline (around 4.5 ppm) and the appearance of new signals for the C3 and C5 protons adjacent to the ketone in this compound would indicate product formation.[6][11][12]

Q4: What is the stability of this compound?

This compound is a β-keto amino acid. β-keto acids are known to be susceptible to decarboxylation upon heating.[13][14] While the cyclic nature of this compound provides some stability, it is advisable to avoid high temperatures during workup and purification. It is also sensitive to both strong acids and bases, which can catalyze epimerization or other degradation pathways. For long-term storage, it is best to keep the compound in a cool, dry place, and if possible, under an inert atmosphere.[13]

Experimental Workflows

General Workflow for the Oxidation of L-Hydroxyproline

experimental_workflow p1 L-Hydroxyproline p2 N-Boc, O-Me/Et L-Hydroxyproline p1->p2 o1 Protected L-Hydroxyproline o2 Protected This compound o1->o2 Oxidant (e.g., DMP, Swern) d1 Protected This compound d2 This compound d1->d2 Acidolysis (TFA), Saponification/Hydrogenolysis pu1 Crude This compound pu2 Pure This compound pu1->pu2 Chromatography/ Crystallization

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield of this compound q1 Is starting material consumed (TLC/NMR)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there multiple new spots on TLC? a1_yes->q2 c1 Incomplete Reaction a1_no->c1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no c2 Side Product Formation a2_yes->c2 c3 Product Degradation a2_no->c3 s1 Increase reaction time/ temperature (cautiously). Check oxidant stoichiometry. c1->s1 q3 Are reagents fresh and handled correctly? c1->q3 s2 Optimize reaction conditions (temp, base). Use milder oxidant. Check for epimerization. c2->s2 s3 Check workup conditions (avoid strong acid/base, heat). Ensure product stability. c3->s3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was the amine/acid group protected? a3_yes->q4 c4 Reagent Degradation a3_no->c4 s4 Use fresh reagents and anhydrous solvents. Verify reagent quality. c4->s4 a4_no No q4->a4_no a4_yes Yes c5 Substrate Interference a4_no->c5 s5 Protect the amine (e.g., Boc) and carboxylic acid (e.g., ester) groups before oxidation. c5->s5

References

Stability of 4-Oxo-L-proline under different pH and temperature conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Oxo-L-proline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling and utilizing this compound in your experiments. As a proline derivative with a reactive ketone group, its stability can be influenced by various experimental conditions. This document will address common questions and concerns regarding its stability under different pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

The stability of this compound is primarily influenced by three main factors: pH, temperature, and the presence of oxidizing agents. The ketone functional group and the chiral center at the alpha-carbon are the most reactive sites susceptible to degradation.

Q2: What is the recommended storage condition for this compound?

For long-term storage, this compound should be stored as a solid at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). This minimizes potential degradation from atmospheric moisture and oxygen.

Q3: I am dissolving this compound in a buffer for my assay. How does pH affect its stability in solution?

The pH of your solution is a critical factor. This compound is a zwitterionic molecule with different ionization states depending on the pH. Extreme pH values (both acidic and basic) can accelerate degradation pathways such as racemization and hydrolysis. It is generally advisable to prepare solutions fresh and use them promptly. For short-term storage of solutions, refrigeration (2-8°C) is recommended.

Q4: Can I heat my solution containing this compound?

Elevated temperatures can significantly accelerate the degradation of this compound. Thermal degradation can lead to a variety of breakdown products and racemization. If heating is a necessary step in your protocol, it should be performed for the shortest duration possible and at the lowest effective temperature. Consider performing a pilot study to assess the impact of temperature on your specific experimental setup.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected biological activity in my assay.
  • Potential Cause 1: Degradation of this compound in solution.

    • Troubleshooting Steps:

      • Prepare fresh solutions: Avoid using stock solutions that have been stored for extended periods, especially at room temperature or in non-optimal pH buffers.

      • Buffer selection: If possible, use a buffer system with a pH close to neutral (pH 6-7.5). A study on the enzymatic reduction of this compound suggests that the molecule is actively processed under physiological pH, indicating a degree of stability in this range[1][2][3].

      • Temperature control: Keep your this compound solutions on ice or refrigerated when not in immediate use.

  • Potential Cause 2: Racemization.

    • Explanation: The alpha-proton of this compound can be abstracted under certain conditions, leading to racemization (conversion of the L-enantiomer to a mixture of L- and D-enantiomers). This is particularly a risk under basic conditions. Since most biological systems are stereospecific, the presence of the D-enantiomer can lead to reduced or altered activity.

    • Troubleshooting Steps:

      • Avoid basic pH: If your experimental protocol allows, avoid pH values above 8.

      • Chiral purity analysis: If you suspect racemization, you may need to perform chiral chromatography (e.g., HPLC with a chiral column) to assess the enantiomeric purity of your this compound stock.

Issue 2: Appearance of unknown peaks in my HPLC or LC-MS analysis over time.
  • Potential Cause: Chemical degradation.

    • Explanation: this compound can undergo several degradation pathways, leading to the formation of impurities.

    • Potential Degradation Pathways:

      • Oxidation: Proline and its derivatives are susceptible to oxidative degradation, which can be initiated by reactive oxygen species (ROS)[4][5][6]. This can lead to ring-opening or other modifications.

      • Keto-Enol Tautomerism: The ketone group can exist in equilibrium with its enol tautomer. While this is an isomerization and not degradation per se, the enol form can be more reactive and susceptible to other degradation reactions.

      • Dimerization/Polymerization: Under certain conditions, particularly at high concentrations, molecules of this compound could potentially react with each other. Studies have shown that proline and its derivatives can form dimers in concentrated solutions[7][8].

    • Troubleshooting Workflow:

      • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves subjecting your this compound solution to a range of stress conditions (see protocol below).

      • Analytical Method Development: Develop a stability-indicating analytical method (e.g., gradient HPLC-UV or LC-MS) that can separate the parent this compound from its potential degradation products.

      • Monitor Purity: Regularly check the purity of your stock and working solutions using the developed analytical method.

Predicted Stability Profile of this compound

ConditionPredicted StabilityPrimary Degradation Pathways
pH
Acidic (pH < 4)ModerateRacemization (slower than in base), Hydrolysis
Neutral (pH 6-7.5)HighestSlow Oxidation
Basic (pH > 8)LowRacemization, Aldol-type reactions, Hydrolysis
Temperature
Refrigerated (2-8°C)HighMinimal degradation
Room Temperature (~25°C)ModerateSlow degradation, dependent on pH and light exposure
Elevated (>40°C)LowAccelerated degradation via multiple pathways
Other Factors
Presence of Oxidants (e.g., H₂O₂)LowOxidative degradation
Exposure to UV/Visible LightModerate to LowPhotodegradation (potential for radical reactions)

Experimental Protocols

Protocol 1: Basic Forced Degradation Study

This protocol is designed to generate potential degradation products of this compound to aid in the development of a stability-indicating analytical method[9][10].

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water (HPLC grade)

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 2 hours.

  • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photostability: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC or LC-MS alongside a control sample (stock solution stored at 2-8°C).

Protocol 2: HPLC Method for Purity Assessment

This is a general starting point for an HPLC method. Optimization will be required for your specific instrumentation and to achieve separation from any identified degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Visualizing Potential Degradation Pathways

The following diagrams illustrate potential chemical transformations that this compound may undergo.

G cluster_racemization Racemization (Base-Catalyzed) This compound This compound Enolate Intermediate Enolate Intermediate This compound->Enolate Intermediate -H⁺ 4-Oxo-D-proline 4-Oxo-D-proline Enolate Intermediate->4-Oxo-D-proline +H⁺ G This compound This compound Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Oxidation Other Modified Prolines Other Modified Prolines This compound->Other Modified Prolines Oxidation Oxidative Stress Oxidative Stress Oxidative Stress->this compound

References

Troubleshooting guide for incorporating 4-Oxo-L-proline in automated peptide synthesizers.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the successful incorporation of Fmoc-4-Oxo-L-proline into your automated solid-phase peptide synthesis (SPPS) workflows. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide researchers, scientists, and drug development professionals with both practical solutions and the underlying scientific principles. The presence of the C4-keto group introduces unique challenges not seen with standard proline or hydroxyproline, primarily concerning solubility, coupling kinetics, and the potential for side reactions.

Section 1: Foundational Knowledge & Initial Setup

This section addresses the most common preliminary questions regarding the use of Fmoc-4-Oxo-L-proline.

Q1: We are having trouble dissolving Fmoc-4-Oxo-L-proline in our standard DMF solvent for the synthesizer. What is causing this and how can we fix it?

A1: This is a common initial hurdle. The ketone group on the proline ring increases the polarity and potential for intermolecular hydrogen bonding compared to standard Fmoc-Pro-OH, which can lead to reduced solubility in pure N,N-Dimethylformamide (DMF).[1][2] Inadequate dissolution is a critical failure point, as it leads to inaccurate concentration in the amino acid vial and subsequently, poor coupling efficiency.

Underlying Cause: The keto group can act as a hydrogen bond acceptor, while the Fmoc group is highly hydrophobic. This creates a molecule with distinct polar and non-polar regions that can self-associate, hindering solvation. Furthermore, DMF quality is crucial; older DMF can contain dimethylamine impurities from degradation, which can affect the amino acid's stability.[1]

Recommended Solutions:

  • Co-solvent Approach: The most effective solution is to use a co-solvent. Adding 10-20% Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP) to your DMF can disrupt the intermolecular interactions and improve solubility.[1][3] NMP is an excellent solvent for SPPS and often enhances solvation of complex amino acids.[1]

  • Gentle Sonication: After adding the solvent, use a bath sonicator for 5-10 minutes at room temperature to aid dissolution. Avoid overheating, as this can degrade the Fmoc-amino acid.

  • Fresh Solvent: Always use fresh, high-purity (peptide synthesis grade) DMF to avoid impurities that could cause premature Fmoc-deprotection.[1]

Q2: Are there any specific considerations for choosing a resin when the peptide sequence contains 4-Oxo-L-proline, especially near the C-terminus?

A2: Yes, the choice of resin is critical, particularly when this compound is one of the first two residues to be coupled to the resin. The primary risk is the formation of a diketopiperazine (DKP), a cyclic dipeptide that results in chain termination.[4][5] This side reaction is especially prevalent with proline residues at the C-terminus.[4]

Mechanism of DKP Formation: After the second amino acid is coupled and its N-terminal Fmoc group is removed, the free amine of the dipeptide can attack the ester linkage to the resin, cyclizing and cleaving the dipeptide from the solid support.[4]

Recommended Resins:

  • 2-Chlorotrityl chloride (2-CTC) Resin: This is the highly recommended choice. The steric bulk of the 2-chlorotrityl group significantly hinders the back-biting cyclization required for DKP formation.[4][6]

  • Wang Resin: Avoid using Wang resin if this compound is the C-terminal or penultimate residue, as it is highly susceptible to DKP formation.[5]

Section 2: Troubleshooting the Coupling Reaction

Incomplete coupling is the most frequent and impactful issue encountered during synthesis. The following Q&A addresses how to diagnose and resolve these problems.

Q3: Our synthesis shows a significant deletion peak corresponding to the absence of this compound. We used a standard HBTU/DIPEA coupling protocol. Why did it fail?

A3: The coupling of this compound is more challenging than standard proline due to a combination of steric hindrance and the electron-withdrawing nature of the C4-keto group, which can slightly reduce the nucleophilicity of the secondary amine. Standard uronium-based coupling reagents like HBTU or TBTU may not be sufficiently reactive to drive the reaction to completion, especially in sterically demanding contexts.[7]

Causality: HBTU/TBTU reagents form O-Benzotriazole (OBt) active esters. While effective for many amino acids, these may not be reactive enough for hindered couplings. The reaction may stall, leading to a free N-terminus on the growing peptide chain which is then capped (if using capping steps) or results in a deletion sequence.

Troubleshooting Workflow & Solutions:

Below is a troubleshooting workflow to diagnose and solve coupling issues.

G cluster_0 cluster_1 cluster_2 start Deletion of this compound Observed in MS Analysis q1 Is coupling efficiency the issue? start->q1 protocol1 Perform a Qualitative Kaiser or Isatin Test q1->protocol1 Yes result1 Test Positive (Free Amine Present) protocol1->result1 Indicates Incomplete Coupling result2 Test Negative (No Free Amine) protocol1->result2 Indicates other issues (e.g., capping, blocking) solution1 Solution 1: Switch to a Stronger Coupling Reagent (e.g., HATU, HCTU) result1->solution1 solution2 Solution 2: Increase Coupling Time and/or Equivalents result1->solution2 solution3 Solution 3: Perform a Double Coupling result1->solution3

Caption: Troubleshooting workflow for this compound coupling failure.

Recommended Solutions:

  • Employ a More Potent Coupling Reagent: Switch from HBTU to a more reactive reagent. Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure) are superior choices.

    • HATU (or HCTU): These generate highly reactive OAt esters, which are more effective for sterically hindered couplings. The nitrogen in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the reaction.

    • COMU: This Oxyma-based reagent is an excellent, non-explosive alternative that often performs better than HOBt-based reagents.

  • Optimize Reaction Conditions:

    • Double Coupling: Perform the coupling step twice. After the first coupling and wash, add a fresh solution of activated Fmoc-4-Oxo-L-proline and allow it to react again.

    • Increase Time & Equivalents: Extend the coupling time from the standard 45-60 minutes to 2 hours. You can also increase the equivalents of amino acid and coupling reagent from 4 eq to 5-6 eq.

Data Summary: Coupling Reagent Comparison

ReagentActivating AdditiveReactivityRacemization RiskKey Feature
HBTU/TBTUHOBtStandardLowCommon, cost-effective workhorse.[7]
HATU/HCTU HOAt Very High Very Low Highly recommended for hindered couplings like this compound. [6]
PyBOPHOBtHighLowPhosphonium salt, avoids guanidinylation side reactions.
COMUOxyma PureVery HighVery LowExcellent performance, non-explosive, stable.
DIC/OxymaOxyma PureHighVery LowCost-effective carbodiimide activation with modern additive.[3]

Q4: We are concerned about racemization of this compound during activation. Is this a significant risk?

A4: The risk of racemization for proline and its analogues is generally low compared to other amino acids because the secondary amine is part of a rigid ring structure, which disfavors the formation of the primary racemization intermediate, the 5(4H)-oxazolone.[4][8]

However, racemization is not impossible, especially under harsh or suboptimal conditions. The primary mechanism for racemization during peptide coupling is through the formation of an oxazolone intermediate, which has an acidic proton at the chiral center that can be abstracted by base.[8][9]

Best Practices to Prevent Racemization:

  • Use Additives: Always use coupling reagents in the presence of an additive like HOBt, HOAt, or Oxyma Pure. These additives suppress racemization by minimizing the lifetime of the highly reactive intermediates that lead to oxazolone formation.[4]

  • Avoid Excess Base: Use the stoichiometric amount of base (e.g., DIPEA) required for the reaction. Typically, 2 equivalents of base per equivalent of amino acid are sufficient for uronium/aminium salt activation. Excess base can promote direct enolization and racemization.[8]

  • Avoid Carbodiimides without Additives: Using a carbodiimide like DCC or DIC without an additive like HOBt or Oxyma is known to cause significant racemization and should be avoided.[7][10]

Section 3: Side Reactions & Cleavage

The ketone functionality of this compound can be susceptible to certain side reactions, especially during the final cleavage and deprotection step.

Q5: Can the ketone group in this compound react with the cleavage cocktail (e.g., TFA and scavengers)?

A5: Yes, this is a valid concern. While the ketone is relatively stable, it can potentially react under the highly acidic conditions of trifluoroacetic acid (TFA) cleavage, especially with certain nucleophilic scavengers present in the cocktail.

Potential Side Reactions:

  • Thioacetal Formation: Scavengers containing thiols, such as ethanedithiol (EDT), are commonly used to protect tryptophan and other sensitive residues. These thiols can react with the ketone to form a stable thioacetal.

  • Reduction: Scavengers like triisopropylsilane (TIS), used to quench carbocations, are hydridic and could potentially reduce the ketone to a hydroxyl group, resulting in an unwanted 4-hydroxyproline residue in your final peptide.

Recommended Cleavage Protocol for this compound Peptides:

This protocol is designed to minimize side reactions involving the ketone group while effectively removing standard side-chain protecting groups.

  • Resin Preparation: Wash the dried peptide-resin thoroughly with DCM to remove residual DMF. Dry the resin under vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. For a peptide without highly sensitive residues like Trp, Cys, or Met, a simple cocktail is best.

    • Recommended Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).

    • If Trp is present: Use Reagent K (82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT). Be aware of the potential for thioacetal formation and analyze the crude product carefully by LC-MS. If this side product is observed, an alternative is to use a cleavage cocktail without EDT and accept some tryptophan modification, which can often be resolved during purification.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and let it react for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the TFA solution with a stream of nitrogen gas and precipitate the peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers. Dry the peptide pellet under vacuum.

  • Analysis: Immediately analyze the crude peptide by LC-MS to confirm the correct mass and assess purity. Look for mass additions corresponding to thioacetal formation (+76 Da for EDT) or reduction (+2 Da).

Section 4: Analytical Verification

Q6: How can we definitively confirm the successful incorporation and stereochemical integrity of this compound in our final peptide?

A6: A multi-pronged analytical approach is essential for full characterization.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It will confirm the correct molecular weight of your peptide, indicating successful incorporation. It will also reveal the purity and the presence of any deletion sequences or side products identified in the troubleshooting sections above.

  • Tandem MS (MS/MS): To confirm the exact location of the this compound residue within the sequence, perform MS/MS fragmentation. The fragmentation pattern (b- and y-ions) will show a mass shift corresponding to the this compound residue at the correct position.

  • Amino Acid Analysis (AAA): For quantitative confirmation and to verify the overall amino acid composition, perform AAA after acid hydrolysis of the peptide. Note that this compound may require specific hydrolysis conditions or derivatization for accurate quantification.[11][12]

  • Chiral Analysis: To confirm stereochemical integrity (i.e., no racemization), the peptide can be hydrolyzed, and the resulting amino acids can be analyzed using chiral chromatography (either GC or HPLC) after derivatization with a chiral reagent (e.g., Marfey's reagent).[9] This will separate the L- and D-isomers, allowing for the detection of any D-4-Oxo-L-proline.

References

Minimizing side reactions during the synthesis of 4-Oxo-L-proline containing peptides.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the synthesis of peptides containing the non-canonical amino acid, 4-Oxo-L-proline. The unique chemical properties of the 4-keto group introduce specific challenges that require careful consideration during solid-phase peptide synthesis (SPPS). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to navigate these complexities and ensure the successful synthesis of your target peptide.

Introduction: The Challenge of the Ketone

The incorporation of this compound into a peptide sequence can impart unique conformational constraints and potential sites for further modification. However, the presence of the ketone functionality within the proline ring introduces a key vulnerability, particularly during the final cleavage and deprotection steps. Understanding and mitigating the associated side reactions are crucial for obtaining the desired peptide with high purity and yield.

This guide is structured to provide a comprehensive understanding of the potential pitfalls and to offer practical, field-proven solutions. We will delve into the mechanistic basis of common side reactions and provide step-by-step protocols to minimize their occurrence.

Part 1: Troubleshooting Guides & FAQs

This section is designed to provide direct answers to specific problems you may encounter during your synthesis.

Category 1: Side Reactions During Cleavage

Answer:

This is a classic and well-documented side reaction specific to peptides containing this compound. The +76 Da mass shift corresponds to the formation of a 4,4-dithiolane derivative of the proline residue.

  • Causality: This side reaction occurs when a thiol-based scavenger, most commonly ethanedithiol (EDT), is used in the trifluoroacetic acid (TFA) cleavage cocktail. The acidic environment of the cleavage cocktail activates the ketone group of the this compound, making it susceptible to nucleophilic attack by the thiol groups of EDT. This leads to the formation of a stable five-membered dithiolane ring.

  • Visualizing the Mechanism:

    dithiolane_formation 4-Oxo-L-proline_Peptide Peptide with this compound TFA_Cleavage TFA Cleavage Cocktail (+ EDT) 4-Oxo-L-proline_Peptide->TFA_Cleavage Acidic activation of ketone Dithiolane_Product 4,4-Dithiolane Peptide (+76 Da mass shift) TFA_Cleavage->Dithiolane_Product Nucleophilic attack by EDT

    Caption: Formation of 4,4-dithiolane derivative during TFA cleavage.

  • Solutions:

    • Avoid Thiol-Based Scavengers: The most straightforward solution is to use a cleavage cocktail that does not contain EDT or other dithiols. A common and effective alternative is the use of triisopropylsilane (TIS) as a scavenger. A recommended general-purpose cleavage cocktail for peptides containing this compound is TFA/TIS/H₂O (95:2.5:2.5) . This mixture is effective at scavenging carbocations generated from protecting groups like tert-butyl (tBu) and trityl (Trt) without reacting with the ketone.[1]

    • Protect the Ketone Group: If the presence of a thiol scavenger is deemed essential for protecting other sensitive residues in your sequence (e.g., a high number of Trp or Cys residues), an alternative strategy is to protect the 4-keto group prior to SPPS. The most common method is the formation of a ketal, typically a dimethyl ketal. This protecting group is stable to the basic conditions of Fmoc deprotection and the acidic conditions of TFA cleavage. The ketal can be removed post-synthesis under specific, milder acidic conditions if the free ketone is required for the final peptide.

Answer:

Protecting Trp from oxidation and Met from S-alkylation during TFA cleavage is critical. While EDT is a potent scavenger for these residues, several effective non-thiol alternatives can be employed when synthesizing this compound containing peptides.

  • Recommended Non-Thiol Scavenger Cocktails:

Scavenger Cocktail CompositionTarget Residues ProtectedConsiderations
TFA/TIS/H₂O (95:2.5:2.5) General carbocation scavengerEffective for most sequences, but may not be sufficient for peptides with multiple Trp residues.
TFA/TIS/H₂O/Anisole (92.5:2.5:2.5:2.5) Trp, general carbocationsAnisole provides additional protection for the indole ring of Tryptophan.
TFA/TIS/H₂O/Thioanisole (90:5:3:2) Trp, Met, general carbocationsThioanisole is a non-thiol sulfur-containing scavenger that is effective for both Trp and Met. It does not react with the 4-oxo group.
TFA/Dichloromethane (DCM)/TIS (50:45:5) General carbocationsA milder cleavage cocktail that can sometimes reduce side reactions.
  • Expert Insight: For particularly sensitive sequences containing multiple Trp and Met residues, a two-step cleavage strategy can be beneficial. First, a mild cleavage with a non-thiol scavenger cocktail to remove most protecting groups, followed by a second, shorter treatment with a stronger cocktail if necessary.

Category 2: Coupling and Synthesis Strategy

Answer:

Incomplete coupling after a proline residue is a common challenge in SPPS, and the presence of the 4-oxo group can exacerbate this issue due to potential electronic and steric effects.

  • Causality:

    • Steric Hindrance: The rigid, cyclic structure of proline, combined with the N-terminal protecting group (e.g., Fmoc), can sterically hinder the approach of the incoming activated amino acid.

    • Electronic Effects: The electron-withdrawing nature of the 4-keto group can influence the nucleophilicity of the secondary amine of the preceding proline residue.

    • Peptide Aggregation: Proline-rich sequences can be prone to aggregation on the solid support, which can block reactive sites and lead to incomplete reactions.[2]

  • Troubleshooting Workflow:

    coupling_troubleshooting start Incomplete Coupling Detected (e.g., positive Kaiser test) double_coupling Perform a Double Coupling start->double_coupling potent_reagent Switch to a More Potent Coupling Reagent (HATU, HCTU) double_coupling->potent_reagent If still incomplete end Coupling Complete double_coupling->end If successful chaotropic_wash Incorporate a Chaotropic Salt Wash (e.g., LiCl in DMF) potent_reagent->chaotropic_wash If aggregation is suspected potent_reagent->end If successful pseudoproline Consider Pseudoproline Dipeptides in the Sequence chaotropic_wash->pseudoproline For highly aggregative sequences chaotropic_wash->end If successful pseudoproline->end If successful

    Caption: Decision tree for troubleshooting incomplete coupling after this compound.

  • Solutions:

    • Double Coupling: This is the most common and often effective first step. After the initial coupling reaction, drain the reagents, wash the resin, and repeat the coupling step with a fresh solution of the activated amino acid.

    • Use a More Potent Coupling Reagent: For sterically hindered couplings, onium salt-based reagents are generally more effective than carbodiimides. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended for difficult couplings.[3]

    • Optimize Reaction Conditions:

      • Solvent: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for improving coupling efficiency, especially for aggregation-prone sequences.

      • Temperature: Microwave-assisted SPPS can significantly enhance coupling efficiency and reduce reaction times. However, it is crucial to carefully control the temperature to avoid racemization.

    • Combat Aggregation:

      • Chaotropic Salt Washes: Before the difficult coupling step, washing the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, can help to disrupt secondary structures and improve the accessibility of the reactive sites.[2]

      • Pseudoproline Dipeptides: If the sequence is known to be highly prone to aggregation, the incorporation of pseudoproline dipeptides at strategic locations can be a powerful tool to disrupt inter-chain hydrogen bonding.

Answer:

The quality of the starting Fmoc-4-Oxo-L-proline-OH is paramount for the success of the peptide synthesis. Impurities in this building block can lead to the formation of deletion sequences or other side products.

  • Synthesis: Fmoc-4-Oxo-L-proline-OH is typically synthesized by the oxidation of Fmoc-4-hydroxy-L-proline-OH. Several oxidation methods have been reported, with a common and effective method being the use of a TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl) catalyzed oxidation with an appropriate co-oxidant.[4]

  • Quality Control:

    • Purity: The purity of the Fmoc-4-Oxo-L-proline-OH should be assessed by High-Performance Liquid Chromatography (HPLC). A purity of >98% is recommended for SPPS.

    • Identity: The identity of the compound should be confirmed by Mass Spectrometry (MS) to ensure the correct molecular weight.

    • Chiral Purity: The enantiomeric excess (e.e.) should be determined by chiral HPLC to ensure that no racemization has occurred during the synthesis and purification of the building block. An e.e. of >99% is desirable.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows.

Protocol 1: Recommended Coupling Procedure for this compound

This protocol utilizes HATU as the coupling reagent to ensure high coupling efficiency.

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation of Fmoc-4-Oxo-L-proline-OH:

    • In a separate vial, dissolve Fmoc-4-Oxo-L-proline-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in a minimal amount of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution and vortex briefly.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling (as described in steps 3-6) is recommended.

Protocol 2: TFA Cleavage with a Non-Thiol Scavenger Cocktail

This protocol is designed to cleave the peptide from the resin and remove side-chain protecting groups while avoiding the formation of the 4,4-dithiolane side product.

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM (5 x 1 min) and dry under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare the Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O .

  • Cleavage: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a cold solution of diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • A white precipitate of the crude peptide should form.

  • Isolation and Washing:

    • Centrifuge the ether suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide pellet under vacuum to obtain a solid powder.

References

Technical Support Center: Optimizing the Purification of 4-Oxo-L-proline Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-Oxo-L-proline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable chiral building blocks. This compound derivatives are pivotal in the synthesis of a wide array of pharmaceutical compounds, making their efficient and high-purity isolation a critical step in drug discovery and development.[1][2][3]

This resource consolidates field-proven insights and fundamental chromatographic principles into a user-friendly, question-and-answer format. Whether you are developing a new method from scratch or troubleshooting an existing one, this guide will provide the necessary technical depth and practical solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to provide a foundational understanding and quick guidance.

Q1: What is the best starting point for selecting an HPLC column for this compound derivatives?

A1: For this compound and its polar derivatives, a modern, high-purity, end-capped C18 column is the most common and effective starting point. These derivatives are polar, and older generation C18 columns with high residual silanol activity can cause significant peak tailing.[4][5] If retention on a C18 column is insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC columns utilize a polar stationary phase with a high-organic mobile phase, which is ideal for retaining and separating highly polar compounds.[6]

Q2: My this compound derivative is not retained on my C18 column. What should I do?

A2: Lack of retention for polar molecules on a reversed-phase column is a common issue. Here are a few strategies to try in order:

  • Decrease the organic solvent percentage in your mobile phase. For very polar compounds, you may need to operate with a mobile phase containing as little as 1-5% organic solvent.[7]

  • Use a "high aqueous" compatible column. Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to irreproducible retention times.[7] Columns specifically designed for aqueous conditions (e.g., those with polar-embedded or polar-endcapped ligands) are recommended.

  • Switch to HILIC. As mentioned in Q1, HILIC is designed for polar analytes and will provide robust retention where reversed-phase fails.[6]

Q3: How do I choose between isocratic and gradient elution?

A3: The choice depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is simpler, more robust, and ideal for purifying a single compound or separating a few components with similar retention behavior.[8][9]

  • Gradient elution (mobile phase composition changes over time) is necessary when your sample contains compounds with a wide range of polarities. It helps to elute strongly retained impurities and can sharpen peaks, improving resolution and reducing run times.[8][9]

Q4: Do I need to derivatize my this compound derivative for HPLC analysis?

A4: Derivatization is generally not required for purification unless you face specific challenges. It is more commonly used for analytical quantification, especially for enantiomeric separation or when the compound lacks a UV chromophore for detection.[10][11] For purification purposes, focus on optimizing the mobile phase and column chemistry first. If detection is the issue, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the HPLC purification of this compound derivatives.

Issue 1: Poor Peak Shape (Tailing)

Symptom: The peak is asymmetrical, with the latter half being broader than the front half. A USP tailing factor (Tf) significantly greater than 1.2 is observed.[4]

Potential Causes & Solutions:

  • Cause A: Secondary Silanol Interactions. The basic nitrogen atom in the proline ring can interact electrostatically with acidic residual silanol groups (Si-OH) on the silica surface of the stationary phase.[12][13] This secondary interaction mechanism leads to significant peak tailing.

    • Solution 1: Mobile Phase pH Control. Adjust the mobile phase pH to be at least 2 units below the pKa of the proline's amine group. At a low pH (e.g., pH 2.5-3.5), the amine is fully protonated (R₃NH⁺), and the silanol groups are non-ionized (Si-OH), which minimizes the unwanted electrostatic interaction.[4][12] Use a buffer like formic acid or trifluoroacetic acid (TFA) with ammonium formate to maintain a stable pH.[13][14]

    • Solution 2: Use a Competing Base. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.[4][15] Note: TEA is not MS-compatible.

    • Solution 3: Use a High-Purity, End-Capped Column. Modern columns are manufactured with high-purity silica and are extensively "end-capped" to minimize the number of accessible silanol groups, which inherently reduces tailing for basic compounds.[12]

  • Cause B: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[16]

    • Solution: Reduce the concentration of the injected sample. Perform a loading study by injecting progressively smaller amounts until a symmetrical peak shape is achieved.

  • Cause C: Sample Solvent Mismatch. If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile into a 95% water mobile phase), it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[12] If solubility is an issue, use the weakest solvent possible that can still dissolve the sample.

Visualizing the Troubleshooting Workflow for Peak Tailing

The following diagram outlines the logical steps to diagnose and resolve peak tailing.

G start Peak Tailing Observed (Tf > 1.2) check_overload Is the column overloaded? start->check_overload reduce_conc Reduce sample concentration and/or injection volume. check_overload->reduce_conc Yes check_ph Is mobile phase pH optimized? check_overload->check_ph No success Problem Resolved reduce_conc->success adjust_ph Adjust pH to 2.5-3.5 using Formic Acid or TFA. check_ph->adjust_ph No check_column Is the column appropriate? check_ph->check_column Yes adjust_ph->success use_endcapped Use a modern, high-purity, end-capped C18 column. check_column->use_endcapped No add_modifier Add a competing base (e.g., 0.1% TEA) to mobile phase. check_column->add_modifier Yes, but tailing persists use_endcapped->success add_modifier->success

Caption: A systematic workflow for troubleshooting peak tailing.

Issue 2: Poor or No Chiral Resolution

Symptom: Enantiomers or diastereomers of the this compound derivative co-elute or are only partially separated.

Potential Causes & Solutions:

  • Cause A: Incorrect Stationary Phase. Chiral separations require a chiral stationary phase (CSP). Standard achiral columns (like C18) will not separate enantiomers.

    • Solution: Select an appropriate CSP. Polysaccharide-based columns (e.g., Chiralpak® series with cellulose or amylose derivatives) are highly effective for a wide range of compounds, including proline derivatives.[1][17][18] Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC® T) are also excellent choices, particularly for underivatized amino acids.[19]

  • Cause B: Suboptimal Mobile Phase. The choice of organic solvent (the "modifier") and any additives dramatically influences chiral recognition.

    • Solution 1: Screen Different Modifiers. In normal-phase mode (common for polysaccharide CSPs), the primary mobile phase is typically hexane or heptane. Screen different alcohol modifiers like ethanol, isopropanol, or butanol. The structure and hydrogen-bonding capability of the alcohol can significantly alter selectivity.[1]

    • Solution 2: Use an Additive. Small amounts of an acidic or basic additive can improve peak shape and resolution. For proline derivatives, adding 0.1% TFA to the mobile phase is a common and effective strategy.[1][10]

  • Cause C: Temperature Effects. Column temperature affects the kinetics of the chiral recognition mechanism.

    • Solution: Experiment with different column temperatures. Lowering the temperature often increases resolution, although it will also increase backpressure and run time. Conversely, a higher temperature may sometimes improve efficiency.

Table 1: Starting Conditions for Chiral Separation of Proline Derivatives
ParameterNormal Phase ModeReversed-Phase Mode
Column Type Polysaccharide-based (e.g., Chiralpak IA, AD-H)Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T)
Mobile Phase Hexane/Ethanol (e.g., 90:10 v/v)Water/Methanol with an additive
Additive 0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid or Ammonium Acetate
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C (start)25 °C (start)
Issue 3: Irreproducible Retention Times

Symptom: The retention time of the target peak shifts significantly between injections or between different days.

Potential Causes & Solutions:

  • Cause A: Unstable Mobile Phase pH. If the mobile phase pH is not properly buffered, small changes can alter the ionization state of the analyte and the stationary phase, leading to shifts in retention.

    • Solution: Use a buffer at a concentration of 10-25 mM. Ensure the buffer's pKa is close to the desired mobile phase pH for maximum buffering capacity.[8][14] Always measure and adjust the pH of the aqueous component of the mobile phase before mixing with the organic solvent.

  • Cause B: Column Equilibration. Insufficient equilibration time between gradient runs or after changing mobile phases is a common cause of retention time drift.

    • Solution: Ensure the column is fully equilibrated with the starting mobile phase conditions. A good rule of thumb is to flush the column with at least 10-15 column volumes of the new mobile phase.

  • Cause C: Column "Dewetting" in High Aqueous Phases. As mentioned in the FAQs, using a standard C18 column with a mobile phase containing >95% water can lead to phase collapse, causing a sudden loss of retention.[7]

    • Solution: Use an aqueous-stable C18 column or ensure that your method does not hold at 100% aqueous for extended periods.

Visualizing Analyte-Stationary Phase Interactions

This diagram illustrates the primary and secondary interactions that affect the chromatography of a this compound derivative on a C18 column.

G cluster_SP C18 Stationary Phase cluster_Analyte This compound Derivative C18 Hydrophobic C18 Ligand Silanol Residual Silanol (Si-OH) Proline Proline Ring (Hydrophobic Part) Proline->C18  Primary Interaction  (Desired Retention) Amine Amine Group (N-H) (Basic Site) Amine->Silanol  Secondary Interaction  (Causes Tailing)

Caption: Interactions between this compound and a C18 stationary phase.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Oxo-L-proline Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides containing the non-canonical amino acid, 4-Oxo-L-proline. The unique conformational constraints imposed by this compound can significantly enhance a peptide's therapeutic properties but often introduce considerable solubility challenges. This guide provides a structured, in-depth approach to systematically troubleshoot and overcome these issues.

Part 1: Understanding the Challenge - Why is My this compound Peptide Insoluble?

Before troubleshooting, it's crucial to understand the underlying chemical principles that contribute to poor solubility.

Q1: What is it about this compound that often leads to poor peptide solubility?

A1: The issue is multifactorial, stemming from the unique structure of the this compound residue:

  • Increased Rigidity and Conformational Restriction: Proline itself restricts the peptide backbone's flexibility. The introduction of a ketone at the Cγ position further constrains the ring's "pucker," which can favor specific secondary structures.[1] This rigidity can promote the formation of highly ordered, aggregate-prone structures like β-sheets, which are a primary cause of insolubility.

  • Intermolecular Hydrogen Bonding: While the ketone group is polar, it can act as a hydrogen bond acceptor. This creates opportunities for extensive intermolecular hydrogen bonding networks between peptide chains, leading to aggregation and the formation of insoluble "gels" or precipitates.

  • Disruption of Solvation Shell: The fixed, rigid structure of this compound can interfere with the formation of a stable hydration shell around the peptide, which is essential for solubility in aqueous solutions.

Q2: My peptide sequence is generally hydrophilic, but the addition of this compound made it insoluble. Why?

A2: This is a common observation. Even in a hydrophilic sequence, a single conformationally rigid residue like this compound can act as a nucleation point for aggregation. It can induce a local fold that exposes hydrophobic patches or facilitates intermolecular interactions that override the solubility-enhancing effects of the surrounding hydrophilic residues. This highlights that overall hydrophilicity is not the only factor; local structure and the potential for self-assembly are critical determinants of solubility.[2][3]

Part 2: A Systematic Approach to Solubilization

This section provides a step-by-step workflow for tackling solubility issues. It is essential to start with the mildest conditions and escalate only as needed to preserve peptide integrity. Always test solubility on a small aliquot of your peptide before dissolving the entire sample.[4]

Step 1: Initial Assessment & The First Solvent

The first rule is to attempt dissolution in a neutral, aqueous solvent, as this is compatible with most biological assays.[5]

Protocol 1: Initial Dissolution in Sterile Water or Buffer

  • Allow the lyophilized peptide vial to warm to room temperature in a desiccator.

  • Add a calculated volume of sterile, deionized water or a neutral buffer (e.g., PBS, pH 7.4) to achieve the desired stock concentration.

  • Vortex the vial for 30-60 seconds.

  • Visually inspect the solution. If it is not clear, proceed to sonication.

  • Sonicate the vial in a water bath sonicator for 5-10 minutes.[2] Be careful to avoid overheating the sample.

  • Centrifuge the solution to pellet any undissolved material.[2][6] If the solution is clear, it is ready for use. If particulates remain or the solution is cloudy, proceed to the troubleshooting workflow.

Step 2: Troubleshooting Workflow

If the initial attempt fails, follow this logical progression of solubilization strategies.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Lyophilized Peptide init_diss Protocol 1: Dissolve in H2O or PBS (pH 7.4) Vortex / Sonicate start->init_diss check1 Is Solution Clear? init_diss->check1 success SOLUBLE Proceed to Experiment check1->success Yes ph_adjust Protocol 2: pH Adjustment check1->ph_adjust No check2 Is Solution Clear? ph_adjust->check2 check2->success Yes organic Protocol 3: Organic Co-solvents (DMSO, DMF, ACN) check2->organic No check3 Is Solution Clear? organic->check3 check3->success Yes chaotrope Protocol 4: Chaotropic Agents (Guanidine-HCl, Urea) check3->chaotrope No check4 Is Solution Clear? chaotrope->check4 check4->success Yes failure INSOLUBLE Consider Peptide Redesign check4->failure No

Caption: Troubleshooting workflow for solubilizing difficult peptides.

Part 3: Advanced Solubilization Protocols & FAQs

If the initial workflow steps are insufficient, these detailed protocols provide more aggressive options.

Protocol 2: pH Adjustment

Causality: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH away from the pI increases the net charge, leading to electrostatic repulsion between peptide molecules, which can overcome aggregation and enhance solubility.[7][8][9]

Methodology:

  • Determine Peptide Charge: First, calculate the theoretical charge of your peptide at neutral pH.

    • Assign +1 for each basic residue (K, R, H) and the N-terminus.

    • Assign -1 for each acidic residue (D, E) and the C-terminus.

    • Sum the values to get the net charge.[4]

  • For Basic Peptides (Net Positive Charge):

    • Add a small amount (10-50 µL) of 10% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA) to the peptide aliquot.[5][10]

    • Vortex/sonicate until dissolved.

    • Once dissolved, slowly add your desired aqueous buffer dropwise while vortexing to reach the final concentration and pH.

  • For Acidic Peptides (Net Negative Charge):

    • Add a small amount (10-50 µL) of 0.1 M ammonium bicarbonate or 0.1% ammonium hydroxide.[5][10]

    • Vortex/sonicate until dissolved.

    • Slowly dilute with your aqueous buffer to the final concentration.

    • Caution: Avoid basic conditions if your peptide contains Cysteine (Cys) or Asparagine (Asn), as it can promote disulfide bond formation or deamidation, respectively.[4][10]

Protocol 3: Organic Co-solvents

Causality: For highly hydrophobic or neutral peptides, organic solvents can disrupt the hydrophobic interactions that drive aggregation.[2][11] The strategy is to dissolve the peptide completely in a minimal amount of organic solvent first, then carefully dilute with the aqueous buffer.

Methodology:

  • To the dry, lyophilized peptide, add a small volume (e.g., 20-50 µL) of an appropriate organic solvent.

  • Vortex/sonicate until the peptide is fully dissolved.

  • With constant, gentle agitation, add the aqueous buffer dropwise to the peptide-organic solution until the final desired concentration is reached. This slow addition prevents the peptide from crashing out of solution.

SolventRecommended ForCautions & Considerations
DMSO (Dimethyl sulfoxide)The preferred first choice for very hydrophobic and neutral peptides due to its high solubilizing power and lower toxicity in cell-based assays.[12]Do not use with peptides containing Cysteine (Cys) or Methionine (Met) as it can cause oxidation.[10][13] Most cell-based assays can tolerate a final concentration of <1% DMSO.[2][8]
DMF (Dimethylformamide)An alternative to DMSO, especially for peptides containing Cys or Met.More toxic than DMSO. Ensure it is compatible with your downstream application.[10]
ACN (Acetonitrile)Good for moderately hydrophobic peptides and is highly volatile, making it easier to remove if necessary. Preferred for LC/MS applications.[12]Less powerful than DMSO or DMF for extremely difficult peptides.
Protocol 4: Chaotropic Agents

Causality: Chaotropic agents like guanidine hydrochloride (Gdn-HCl) or urea disrupt the structure of water, weakening the hydrophobic effect and interfering with the non-covalent forces (especially hydrogen bonds) that hold peptide aggregates together.[14] This is a powerful but often final-resort method as these agents are strong denaturants.

Methodology:

  • Prepare a stock solution of 6 M Gdn-HCl or 8 M urea in your desired buffer.

  • Add a small volume of this chaotropic solution to the peptide and sonicate until it dissolves.

  • This stock solution must then be diluted to a final concentration where the chaotropic agent does not interfere with your experiment's biological activity.

  • Note: This method is typically used for analytical purposes (e.g., obtaining an accurate concentration) rather than for direct use in biological assays unless the final concentration of the agent is confirmed to be non-disruptive.[5][15]

Frequently Asked Questions (FAQs)

Q3: Can I heat the peptide solution to improve solubility? A3: Gentle warming (e.g., to 40°C) can sometimes aid dissolution, but it should be done with extreme caution.[2][12] Overheating can lead to peptide degradation or promote different forms of aggregation. It should only be attempted after other methods have failed.

Q4: My peptide dissolved in DMSO but precipitated when I added my aqueous buffer. What should I do? A4: This is a common problem indicating that the peptide is highly prone to aggregation in aqueous environments.[8] The dilution was likely too rapid. Try the dilution again, but add the aqueous buffer much more slowly (dropwise) while vigorously vortexing. This maintains a higher local concentration of the organic solvent for longer, preventing the peptide from crashing out. If this still fails, the peptide may require a certain percentage of the organic co-solvent to remain in solution.

Q5: If none of these methods work, what are my options? A5: If exhaustive solubilization attempts fail, the issue may be inherent to the peptide's primary sequence. At this stage, peptide redesign should be considered. Strategies include:

  • Sequence Modification: Substituting key hydrophobic or aggregation-prone residues with more hydrophilic or less structurally rigid ones (e.g., Gly, Ala).[6][13]

  • Adding Solubility Tags: Incorporating highly charged sequences (e.g., a poly-arginine or poly-aspartate tag) at the N- or C-terminus can dramatically improve solubility.[16]

  • PEGylation: Attaching polyethylene glycol (PEG) chains can create a hydrophilic shield around the peptide, enhancing solubility and often improving its pharmacokinetic profile.[7][16]

References

Technical Support Center: Infrared (IR) Spectroscopy of 4-Oxo-L-proline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-Oxo-L-proline (Pox) as a site-specific infrared probe. This guide is designed to provide expert-level insights and practical troubleshooting for common spectral interference issues encountered during IR studies. The content is structured in a question-and-answer format to directly address the challenges you may face in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common queries essential for designing robust experiments with this compound.

Q1: Why is this compound (Pox) a useful IR probe, and what is its primary spectral feature?

A: Standard proline lacks a distinct vibrational mode in a clear region of the infrared spectrum, making it difficult to study its local environment within complex systems like proteins. This compound was developed to overcome this limitation.[1][2]

The key feature of Pox is the stretching vibration of its ketone carbonyl group (C=O). This vibration gives rise to a sharp, intense peak located between 1720 cm⁻¹ and 1800 cm⁻¹ .[1] This spectral window is often called an "uncongested region" because it typically has minimal interference from the bulk vibrations of a protein, such as the Amide I band (1600-1700 cm⁻¹).[1][3] The precise frequency of the Pox ketone peak is highly sensitive to its local electrostatic environment, hydration, and hydrogen bonding, making it an excellent probe for reporting on these properties.[1][2]

Q2: What are the most common sources of spectral interference when analyzing this compound?

A: The primary sources of interference are:

  • Solvent Absorption: Water (H₂O) is the most significant interferent. Its strong, broad H-O-H bending vibration occurs around 1650 cm⁻¹, which can obscure nearby signals.[4]

  • pH-Dependent Species: The protonation state of Pox's carboxylic acid and amine groups dramatically alters the spectrum. Uncontrolled pH can lead to a mixture of species, causing peak broadening and the appearance of unexpected bands.[1]

  • Analyte Concentration Effects: At high concentrations (e.g., >25 mM in certain solutions), Pox can form dimers, leading to the appearance of a new, lower-frequency peak for the ketone C=O stretch.[1]

  • Atmospheric H₂O and CO₂: Water vapor and carbon dioxide in the spectrometer's beam path can introduce sharp, noisy peaks, particularly in the 3600-3800 cm⁻¹ and 2300-2400 cm⁻¹ regions, respectively. While these don't directly overlap with the Pox ketone peak, they can distort the baseline and affect data quality.

  • Overlapping Biomolecule Signals: In complex samples, vibrations from other functional groups (e.g., protonated carboxylic acids from other amino acids) can appear in the 1700-1750 cm⁻¹ range.[1]

Q3: How does pH critically affect the IR spectrum of this compound?

A: The pH of the solution dictates the protonation state of the N-terminal amine (pKa ≈ 10.6) and the C-terminal carboxylic acid (pKa ≈ 1.99).[1] This results in three distinct charge states, each with a unique IR fingerprint. The most significant changes occur in the 1600-1800 cm⁻¹ region.

A study on the pH dependence of Pox revealed the following key peak assignments, which are crucial for interpreting your spectra.[1]

pH RangeDominant SpeciesKetone C=O Stretch (cm⁻¹)Carboxyl C=O Stretch (cm⁻¹)Amine/Carboxylate Vibrations (cm⁻¹)
< 2.0 Cationic (HOOC-R-NH₂⁺)~1772~1726~1625 (–NH₂⁺ deformation)
2.0 - 9.0 Zwitterionic (⁻OOC-R-NH₂⁺)~1770AbsentAsymmetric –COO⁻ stretch (often broad/weak)
> 10.0 Anionic (⁻OOC-R-NH)(Shifts expected)Absent(Shifts expected)

Causality Explained: When the carboxylic acid is protonated (low pH), it exhibits a classic C=O stretch around 1726 cm⁻¹. Upon deprotonation to the carboxylate (⁻COO⁻) in the zwitterionic state, this peak vanishes and is replaced by symmetric and asymmetric stretching modes at lower frequencies. The ketone peak itself is also sensitive to these changes due to shifts in the molecule's overall electric field.[1] Failure to control pH is a primary cause of non-reproducible results.

Q4: Should I use H₂O or D₂O as my solvent for Pox studies?

A: For most applications, D₂O (deuterium oxide) is highly recommended .

The primary reason is to avoid the strong H-O-H bending mode of H₂O, which creates a massive absorption band around 1650 cm⁻¹.[4] This band can overlap with and obscure important signals, such as the –NH₂⁺ deformation mode of Pox at low pH (~1625 cm⁻¹) or the Amide I band of proteins.[1] Replacing H₂O with D₂O shifts this interfering solvent peak down to ~1200 cm⁻¹, a much clearer region of the spectrum. While Pox's key ketone peak is in a relatively clear region (>1750 cm⁻¹), using D₂O provides a cleaner overall spectrum and is standard practice for high-quality biomolecular IR spectroscopy.[4]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: My ketone C=O peak (~1770 cm⁻¹) is broad, weak, or has a poor signal-to-noise ratio.

  • Possible Cause 1: Poor Sample-Crystal Contact (ATR-FTIR). Attenuated Total Reflectance (ATR) spectroscopy requires intimate contact between the sample and the ATR crystal (e.g., diamond or germanium).[5]

    • Solution: Ensure the sample fully covers the crystal. If it's a liquid sample, ensure there are no air bubbles. If you are drying the sample, ensure a uniform film is formed. For dried films, use an ATR press to apply gentle, consistent pressure.

  • Possible Cause 2: Insufficient Analyte Concentration. While dimerization can occur at high concentrations, excessively low concentrations may be below the detection limit of the instrument, especially for solution-state measurements.[5]

    • Solution: For solution-state analysis, try increasing the concentration of Pox. For ATR analysis of biomolecules, a common and effective technique is to deposit a small volume (e.g., 2-5 µL) of your sample onto the ATR crystal and dry it under a gentle stream of nitrogen or air.[5][6] This concentrates the analyte in the measurement path, significantly improving signal strength.

  • Possible Cause 3: Incorrect Number of Scans. A low number of co-added scans will result in a noisy spectrum.

    • Solution: Increase the number of scans (e.g., 128 or 256) to improve the signal-to-noise ratio. This is a simple but highly effective way to resolve weak signals from background noise.

Problem 2: I see an unexpected peak in the 1720-1740 cm⁻¹ region.

  • Possible Cause 1: Incorrect pH (Too Low). As shown in the table above, if your pH drops below ~2.5, the protonated carboxylic acid form of Pox will become populated, giving rise to a distinct peak around 1726 cm⁻¹.[1]

    • Solution: Prepare your samples in a well-buffered solution and verify the final pH. If you are studying Pox in an unbuffered solvent like D₂O, the pH (or pD) can be highly sensitive to trace acidic or basic impurities.

    • Self-Validation: The ratio of the ~1726 cm⁻¹ peak to the ~1772 cm⁻¹ peak can be used to estimate the relative population of the cationic vs. zwitterionic species.

  • Possible Cause 2: Dimerization. In a study using Pox in a concentrated proline solution (2.0 M), a second peak attributed to Pox dimers was observed at 1725.2 cm⁻¹.[1] This is due to intermolecular interactions between Pox molecules.

    • Solution: Measure your sample at several different concentrations. If the lower-frequency peak decreases in relative intensity upon dilution, it is likely due to a concentration-dependent phenomenon like dimerization.

Experimental Workflow: Diagnosing Unexpected Peaks

Problem 3: A large, broad absorption around 1650 cm⁻¹ is obscuring my signals.

  • Possible Cause: H₂O Solvent. This is the classic signature of the H-O-H bending vibration of water.[4]

    • Solution 1 (Recommended): Re-prepare your sample using D₂O as the solvent. This is the most robust solution. Remember to lyophilize your sample from D₂O at least once to exchange any labile protons if necessary.

    • Solution 2 (Alternative): If using D₂O is not possible, you can use spectral subtraction. Acquire a spectrum of your buffer/solvent (H₂O-based) under identical conditions (temperature, number of scans) and subtract it from your sample spectrum. This can be challenging because the water peak is so intense that minor subtraction errors can leave large artifacts. Advanced mathematical techniques like second-derivative analysis can also help identify peaks hidden under the water band.[7][8]

Problem 4: My baseline is sloped, curved, or contains sharp, random spikes.

  • Possible Cause 1: Atmospheric Interference. Sharp, narrow rotational-vibrational lines are characteristic of gaseous H₂O and CO₂ in the beam path.

    • Solution: Ensure the spectrometer's sample compartment is properly purged with dry air or nitrogen gas. Collect a fresh background spectrum just before running your sample. Most modern software has atmospheric suppression algorithms that can also correct for this.

  • Possible Cause 2: ATR Crystal Contamination or Damage. A sloping or "wavy" baseline can indicate that the ATR crystal is dirty or that the sample is not making uniform contact.

    • Solution: Clean the ATR crystal meticulously according to the manufacturer's instructions, typically with a solvent like isopropanol or ethanol, followed by deionized water. Inspect the crystal for scratches or damage.

  • Possible Cause 3: Poor Background Subtraction. A mismatched background spectrum (e.g., collected when the instrument was at a different temperature) can cause baseline issues.

    • Solution: Always collect a new background spectrum immediately before collecting your sample spectrum, ensuring the instrument is thermally equilibrated.

Part 3: Protocols and Advanced Methods

Protocol 1: Standard Sample Preparation for ATR-FTIR

This protocol is designed for acquiring a high-quality spectrum of Pox in a buffered solution by concentrating it on the ATR crystal.

  • Instrument Preparation: a. Ensure the spectrometer is powered on and has been thermally stabilized for at least 30 minutes. b. Purge the sample compartment with dry air or nitrogen. c. Clean the ATR crystal surface with 2-propanol, then with ultrapure water, and dry with a lint-free tissue.

  • Background Collection: a. With the clean, dry crystal in place, collect a background spectrum (e.g., 256 scans, 4 cm⁻¹ resolution). This spectrum accounts for the instrument, crystal, and atmospheric response.

  • Sample Application: a. Pipette a small aliquot (typically 3-5 µL) of your Pox-containing solution directly onto the center of the ATR crystal. b. Dry the sample under a gentle stream of nitrogen or in a desiccator. A thin, uniform film should form. This step is critical for concentrating the analyte.[5]

  • Sample Spectrum Collection: a. Place the sample-coated crystal into the spectrometer. b. If your ATR accessory has a pressure clamp, apply it gently and consistently. c. Collect the sample spectrum using the same parameters as the background (e.g., 256 scans, 4 cm⁻¹ resolution).

  • Data Processing: a. The collected spectrum should be automatically ratioed against the background to produce an absorbance spectrum. b. Apply an ATR correction (if available in your software) to account for the wavelength-dependent depth of penetration. c. Perform a baseline correction to ensure the spectrum is flat in regions with no absorption.

Advanced Methods for Resolving Overlapping Peaks

When spectral subtraction and careful sample preparation are insufficient, more advanced techniques can be employed:

  • Deconvolution and Second-Derivative Spectroscopy: These are mathematical methods that can computationally narrow spectral bands and identify the positions of underlying, overlapping peaks.[7] They are powerful tools for enhancing spectral resolution but must be used with care, as they can amplify noise.

  • Two-Dimensional Infrared (2D IR) Spectroscopy: This advanced technique is analogous to 2D NMR. It spreads the IR spectrum across two frequency axes, revealing couplings between different vibrational modes.[9] Cross-peaks in a 2D IR spectrum provide direct evidence of interactions between different parts of a molecule, making it exceptionally powerful for resolving ambiguity in congested spectral regions.[4]

References

Strategies to enhance the efficiency of enzymatic reactions involving 4-Oxo-L-proline.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Oxo-L-proline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your enzymatic reactions and overcome common experimental hurdles. The information herein is grounded in established scientific principles and practical laboratory experience.

Section 1: Troubleshooting Guide for this compound Enzymatic Reactions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.

Issue 1: Low or No Enzyme Activity Detected

You've set up your enzymatic assay with this compound as the substrate, but the expected product formation is significantly lower than anticipated or absent altogether.

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions: Enzyme activity is highly sensitive to pH, temperature, and ionic strength.[1][2]

    • Causality: The three-dimensional structure of an enzyme, which is critical for its catalytic function, is maintained by a delicate balance of intermolecular forces.[2] Deviations from the optimal pH can alter the ionization state of amino acid residues in the active site, affecting substrate binding and catalysis.[2] Similarly, temperature extremes can disrupt the enzyme's structure, leading to denaturation and loss of activity.[2]

    • Troubleshooting Protocol:

      • Verify Optimal pH: Consult the literature for the specific enzyme you are using. For instance, human this compound reductase (BDH2) exhibits pH-dependent activity, with a pKa of 7.3 influencing substrate binding and/or catalysis.[3][4] Prepare a series of buffers with varying pH values around the reported optimum to empirically determine the best-performing one for your specific experimental setup.

      • Optimize Temperature: While many enzymatic reactions are run at 37°C, this may not be optimal for all enzymes. Perform a temperature gradient assay (e.g., from 25°C to 45°C) to identify the temperature at which your enzyme exhibits maximum activity without compromising its stability over the course of the assay.

      • Check Buffer Composition: Ensure that the buffer components are compatible with your enzyme. Some enzymes may be inhibited by certain ions. Refer to the manufacturer's datasheet or relevant publications for recommended buffer systems.

  • Enzyme Instability or Inactivation: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors.

    • Causality: Enzymes are susceptible to degradation by proteases, oxidation, or aggregation. Repeated freeze-thaw cycles can also lead to a loss of structural integrity and function. Contaminants in your sample or reagents can act as inhibitors.

    • Troubleshooting Protocol:

      • Assess Enzyme Integrity: Run a small aliquot of your enzyme stock on an SDS-PAGE gel to check for degradation.

      • Use Fresh Aliquots: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your enzyme stock.

      • Include a Positive Control: Always run a parallel reaction with a known, reliable substrate for your enzyme to confirm its general catalytic competence.

      • Consider Inhibitors: If your this compound or other reagents are not of high purity, they may contain contaminating inhibitors. For example, proline racemase can be inhibited by transition state analogs like pyrrole-2-carboxylic acid.[5][6]

  • Incorrect Substrate Concentration: The concentration of this compound may be too low or too high.

    • Causality: According to Michaelis-Menten kinetics, the reaction rate is dependent on the substrate concentration.[7] At very low concentrations, the enzyme's active sites are not saturated, leading to a lower reaction rate. Conversely, some enzymes exhibit substrate inhibition at very high substrate concentrations.

    • Troubleshooting Protocol:

      • Perform a Substrate Titration: Set up a series of reactions with varying concentrations of this compound to determine the optimal concentration range and to identify any potential substrate inhibition.

      • Verify Substrate Stock Concentration: Double-check the concentration of your this compound stock solution using a reliable method.

Issue 2: High Background Signal or Non-specific Product Formation

Your assay shows product formation even in the absence of the enzyme or exhibits a high signal in your "no substrate" control.

Potential Causes & Solutions:

  • Substrate Instability: this compound may be unstable under your assay conditions, leading to non-enzymatic degradation into a product that is detected by your assay.

    • Causality: The chemical structure of this compound, particularly the ketone group, may render it susceptible to degradation under certain pH or temperature conditions.

    • Troubleshooting Protocol:

      • Run a "Substrate Only" Control: Incubate this compound in your assay buffer under the same conditions as your enzymatic reaction (but without the enzyme) and measure product formation over time.

      • Modify Assay Conditions: If substrate instability is confirmed, consider adjusting the pH or temperature of your assay to conditions where this compound is more stable.

  • Contaminating Enzyme Activity: Your enzyme preparation or other reagents may be contaminated with other enzymes that can act on this compound or other components of your reaction mixture.

    • Causality: Impure enzyme preparations are a common source of confounding results.

    • Troubleshooting Protocol:

      • Assess Enzyme Purity: Analyze your enzyme preparation by SDS-PAGE to check for the presence of other protein bands. If necessary, further purify your enzyme.

      • Test Individual Reagents: Set up control reactions where you omit one component at a time to identify the source of the contaminating activity.

Issue 3: Inconsistent or Irreproducible Results

You are observing significant variability between replicate experiments.

Potential Causes & Solutions:

  • Pipetting Inaccuracies: Small errors in pipetting volumes, especially for concentrated stocks, can lead to large variations in final concentrations.[8]

    • Causality: The reaction rate is directly proportional to the concentration of the enzyme and dependent on the substrate concentration. Inconsistent volumes will lead to inconsistent results.

    • Troubleshooting Protocol:

      • Calibrate Pipettes: Ensure your pipettes are properly calibrated.

      • Use Master Mixes: Prepare a master mix of common reagents (buffer, cofactors, etc.) to minimize pipetting errors between individual reactions.

      • Avoid Small Volumes: If possible, prepare larger reaction volumes to reduce the impact of small pipetting inaccuracies.[8]

  • Incomplete Mixing or Thawing of Reagents: Reagents that are not uniformly mixed or completely thawed can lead to concentration gradients within your reaction setup.[8]

    • Causality: A non-homogenous reaction mixture will result in different reaction rates in different parts of the solution.

    • Troubleshooting Protocol:

      • Thorough Mixing: Gently vortex and spin down all reagents after thawing and before adding them to the reaction.

      • Ensure Complete Thawing: Allow all frozen reagents to thaw completely at the appropriate temperature before use.[8]

  • Time-Dependent Inactivation of the Enzyme: The enzyme may be losing activity over the course of the experiment, especially during long incubation times.

    • Causality: Some enzymes are inherently unstable, and their activity can decrease over time, even under optimal conditions.

    • Troubleshooting Protocol:

      • Measure Initial Rates: Ensure your assay is measuring the initial linear rate of the reaction before substrate depletion or enzyme inactivation becomes significant.

      • Perform a Time Course Experiment: Measure product formation at multiple time points to determine the linear range of your assay.

      • Consider Enzyme Stabilizers: In some cases, adding stabilizing agents like glycerol or BSA to your enzyme storage buffer or reaction mix can improve stability.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound in enzymatic assays.

Q1: What enzymes are known to utilize this compound as a substrate?

A1: One of the primary enzymes that acts on this compound is 4-oxoproline reductase (EC 1.1.1.104).[9] This enzyme catalyzes the NADH-dependent reduction of this compound to cis-4-hydroxy-L-proline.[3][4][9] The gene encoding this enzyme in mammals has been identified as 3-hydroxybutyrate dehydrogenase 2 (BDH2).[9] While proline hydroxylases can act on proline and its analogs, this compound has been found to be inactive as a substrate for these enzymes.[10]

Q2: What are the key parameters to consider when setting up a 4-oxoproline reductase assay?

A2: The key parameters are:

  • Substrates: this compound and NADH are the substrates.[9]

  • Enzyme: Purified 4-oxoproline reductase (BDH2).

  • Buffer: A buffer system that maintains a pH around the enzyme's optimum. For human BDH2, a pH of 6.5 has been used, although the enzyme's activity is influenced by the protonation state of groups with pKa values of 7.3 and 8.7.[3][4]

  • Cofactors: This enzyme is dependent on NADH.[3][4]

  • Detection Method: The reaction can be monitored by measuring the decrease in NADH absorbance at 340 nm or by directly quantifying the formation of cis-4-hydroxy-L-proline using methods like HPLC or mass spectrometry.

Q3: How can I determine the kinetic parameters (Km and Vmax) for an enzyme with this compound?

A3: To determine the Michaelis constant (Km) and maximum velocity (Vmax), you need to measure the initial reaction rates at various concentrations of this compound while keeping the enzyme and NADH concentrations constant and saturating. The data can then be plotted using a Lineweaver-Burk plot (1/rate vs. 1/[S]) or fitted directly to the Michaelis-Menten equation using non-linear regression software.

Q4: Are there any known inhibitors for enzymes that act on this compound?

A4: While specific inhibitors for 4-oxoproline reductase are not extensively documented in the provided search results, it is a member of the short-chain dehydrogenase/reductase (SDR) family.[4][9] Inhibitors of other SDRs may also show activity against this enzyme. For enzymes that are structurally similar or part of related metabolic pathways, such as proline racemase, known inhibitors include pyrrole-2-carboxylic acid, which acts as a transition state analog.[5][6]

Q5: What is the stability of this compound in aqueous solutions?

A5: this compound is a commercially available compound and is generally stable in aqueous solutions under standard laboratory conditions.[11] However, as with many small molecules, its stability can be affected by extremes of pH and temperature. It is always good practice to prepare fresh solutions of your substrate for each experiment or to store aliquots at -20°C or -80°C for long-term use.

Section 3: Data Presentation & Experimental Protocols

Table 1: Recommended Starting Conditions for a 4-Oxoproline Reductase Assay
ParameterRecommended ConditionNotes
Enzyme Purified 4-oxoproline reductase (BDH2)20–40 nM has been used in previous studies.[3]
Substrate This compoundTitrate from 0 to 2048 µM to determine Km.[3]
Cofactor NADHUse a saturating concentration (e.g., 40 µM).[3]
Buffer 80 mM Sodium Phosphate, pH 6.5This is a starting point; optimal pH may vary.[3]
Additives 1 mM DTT, 0.1 mg/mL BSADTT can help maintain a reducing environment, and BSA can prevent enzyme adsorption to surfaces.[3]
Temperature 37°CThis is a common temperature for mammalian enzymes.[3]
Detection Spectrophotometric (A340nm) or LC-MSMonitor NADH consumption or product formation.
Protocol 1: Standard Spectrophotometric Assay for 4-Oxoproline Reductase Activity

This protocol is a starting point and should be optimized for your specific enzyme and experimental goals.

  • Prepare a Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, DTT, BSA, and NADH.

  • Pre-incubate: Add the required volume of the master mix to each well of a UV-transparent 96-well plate. Add the enzyme to the appropriate wells. Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add varying concentrations of this compound to the wells to start the reaction.

  • Measure Absorbance: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).

  • Calculate Initial Rates: Determine the initial linear rate of NADH consumption for each substrate concentration.

  • Data Analysis: Plot the initial rates against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Section 4: Visualizations

Diagram 1: Enzymatic Reaction of 4-Oxoproline Reductase

Enzymatic_Reaction sub This compound enzyme 4-Oxoproline Reductase (BDH2) sub->enzyme cofactor_in NADH + H+ cofactor_in->enzyme product cis-4-Hydroxy-L-proline enzyme->product cofactor_out NAD+ enzyme->cofactor_out

Caption: Catalytic conversion of this compound by 4-oxoproline reductase.

Diagram 2: Troubleshooting Workflow for Low Enzyme Activity

Troubleshooting_Workflow start Low/No Activity check_conditions Verify Reaction Conditions (pH, Temp, Buffer) start->check_conditions check_enzyme Assess Enzyme Integrity (Purity, Activity Control) start->check_enzyme check_substrate Evaluate Substrate (Concentration, Purity) start->check_substrate optimize_conditions Optimize pH and Temperature check_conditions->optimize_conditions new_enzyme Use Fresh Enzyme Aliquot check_enzyme->new_enzyme substrate_titration Perform Substrate Titration check_substrate->substrate_titration end Activity Restored optimize_conditions->end new_enzyme->end substrate_titration->end

Caption: A logical workflow for troubleshooting low enzymatic activity.

References

Validation & Comparative

A Senior Application Scientist's Guide: Comparative Conformational Analysis of 4-Oxo-L-proline and 4-Thiaproline in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Conformational Role of Proline

Proline stands unique among the 20 proteinogenic amino acids. Its cyclic side chain, which includes the backbone nitrogen, imposes significant conformational constraints, restricting the backbone dihedral angle φ to a narrow range around -65°.[1][2] This rigidity is fundamental to protein architecture, defining turns, kinks, and stabilizing secondary structures. Furthermore, the tertiary nature of the prolyl amide bond reduces the energetic penalty for the cis conformation compared to other peptide bonds, leading to a significant population of both cis and trans isomers.[1][3][4][5] This cis-trans isomerization is often a rate-limiting step in protein folding and a critical mechanism for biological switching.[6][7][8]

To fine-tune these conformational properties for applications in drug design and biomaterials, chemists have developed proline analogs with substitutions on the pyrrolidine ring.[9][10] These substitutions introduce new steric and stereoelectronic effects that can predictably bias the two key conformational equilibria: the Cγ-endo/Cγ-exo ring pucker and the cis/trans amide bond isomerism.[4] This guide provides a comparative analysis of two such analogs: 4-Oxo-L-proline, which introduces an electron-withdrawing ketone, and 4-thiaproline, which replaces the Cγ methylene group with a sulfur atom.

The Analogs: Structural Modifications at the 4-Position

The introduction of a heteroatom or a functional group at the Cγ (4-position) of the proline ring directly influences its electronic and steric properties. This compound (OxoP) features a carbonyl group, while 4-thiaproline (Thp) incorporates a sulfur atom into the ring structure.

Proline_Analogs cluster_Pro L-Proline cluster_OxoP This compound cluster_Thp 4-Thiaproline Pro Pro OxoP OxoP Thp Thp

Caption: Chemical structures of L-Proline and its 4-substituted analogs.

Comparative Analysis of Conformational Effects

The substitution at the 4-position fundamentally alters the delicate balance of forces governing proline's conformation. We will compare the effects of the oxo and thia substitutions on the two primary conformational equilibria.

Ring Pucker: The Cγ-endo vs. Cγ-exo Equilibrium

The five-membered pyrrolidine ring is not planar and exists in two primary puckered conformations: Cγ-endo (where Cγ is out of the plane on the same side as the carboxyl group) and Cγ-exo (where Cγ is on the opposite side). This puckering is directly correlated with the peptide backbone angles and the cis/trans state of the amide bond; the exo pucker stabilizes the trans amide, while the endo pucker is strongly favored in the cis amide conformation.[2][4]

Ring_Pucker Endo Cγ-endo Pucker (Favors cis-amide) Equilibrium Endo->Equilibrium Exo Cγ-exo Pucker (Favors trans-amide) Equilibrium->Exo caption Equilibrium between Cγ-endo and Cγ-exo ring pucker conformations.

Caption: Proline ring pucker equilibrium.

  • This compound (OxoP): The powerful electron-withdrawing nature of the C4-keto group introduces a strong stereoelectronic effect, akin to the well-studied 4-fluoroprolines.[2][11] This effect, often described as a gauche effect involving the alignment of the C-C=O and C-N bonds, is expected to create a strong bias in the ring pucker. Based on analogy with other 4R-substituted electron-withdrawing groups, OxoP would be predicted to favor the Cγ-exo pucker to minimize dipole-dipole repulsion.[2][11]

  • 4-Thiaproline (Thp): The replacement of a methylene group with a larger sulfur atom and the change in bond lengths (C-S vs. C-C) alters the ring's energetic landscape. In simple model peptides, (2R)-4-thiaproline has been shown to favor an endo ring pucker.[3][12][13] However, a key finding is that the energy barrier for interconversion between the endo and exo puckers is significantly smaller for the thiazolidine ring of Thp compared to proline's pyrrolidine ring.[3][14][15] This conformational flexibility means that Thp is less rigid and its pucker can be more easily influenced by the local peptide environment.

Amide Bond Isomerism: The cis vs. trans Equilibrium

The preference for the cis or trans conformation of the X-Prolyl bond is a direct consequence of the ring pucker. By biasing the pucker, 4-substitutions can tune the cis/trans ratio.

Cis_Trans_Isomerism Trans Trans Conformer (ω ≈ 180°) Cis Cis Conformer (ω ≈ 0°) Trans->Cis Isomerization (ω)

Caption: Cis-trans isomerization of the peptidyl-prolyl bond.

  • This compound (OxoP): By strongly favoring the Cγ-exo pucker, OxoP is expected to significantly increase the population of the trans amide bond. This aligns with the general principle that the exo pucker stabilizes the trans conformation.[2][4] The thermodynamics of this equilibrium can be precisely measured using the C=O stretch of the oxo group as a site-specific infrared probe.[16]

  • 4-Thiaproline (Thp): In simple model systems, Thp's preference for the endo pucker leads to an increased population of the cis amide bond compared to proline.[3][6][17] More significantly, quantum chemical calculations and experimental data show that the substitution of Cγ with sulfur lowers the activation energy barrier for cis-trans isomerization.[6][18] This has profound implications, as incorporating Thp into proteins can accelerate slow, rate-limiting folding steps by two orders of magnitude.[6][17][18]

Impact on Peptide Secondary Structure

The changes in ring pucker and cis/trans propensity directly translate to effects on higher-order structures, particularly the polyproline helices. The polyproline II (PPII) helix is a left-handed helix composed of all-trans amide bonds, while the polyproline I (PPI) helix is a right-handed helix with all-cis bonds.

  • This compound (OxoP): Given its strong bias for the trans amide bond, OxoP is expected to be a potent stabilizer of the PPII conformation when incorporated into polyproline-rich sequences.

  • 4-Thiaproline (Thp): The effect of Thp is surprisingly complex. While it favors the cis isomer in simple dipeptides, its conformational flexibility leads to a different outcome in polyproline structures. Experimental studies using circular dichroism have shown that Thp destabilizes both the all-trans PPII helix and the all-cis PPI helix.[3][12][13] This is attributed to the low energy barrier between puckered states and a weakened n → π* interaction, which is crucial for stabilizing the PPII structure.[3][13]

Quantitative Data Summary

The following table summarizes the key conformational tendencies of this compound and 4-Thiaproline based on experimental and computational data from the literature.

FeatureL-Proline (Baseline)This compound (OxoP)4-Thiaproline (Thp)
Dominant Ring Pucker Slight endo preferencePredicted strong exo preference[2][11]endo preference in simple systems; low interconversion barrier[3][13][14]
Amide Bond Preference ~5-30% cis in peptidesPredicted strong trans preferenceIncreased cis population in simple systems[6][17]
Cis/Trans Isomerization Barrier High (~80 kJ/mol)[11]Not extensively reported, likely highLowered activation energy barrier[6][18][19]
Effect on PPII Helix StabilizerPredicted strong stabilizerDestabilizer[3][12][13]
Effect on PPI Helix StabilizerPredicted strong destabilizerDestabilizer[3][12][13]

Experimental Methodologies and Protocols

A multi-faceted approach is required to fully characterize the conformational impact of these analogs. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and X-ray Crystallography.

Experimental_Workflow cluster_workflow Conformational Analysis Workflow Synth Peptide Synthesis (Solid-Phase) Purify Purification & Characterization (HPLC, Mass Spec) Synth->Purify NMR NMR Spectroscopy (1D/2D) Purify->NMR CD Circular Dichroism (Far-UV) Purify->CD Xray X-Ray Crystallography (If crystals form) Purify->Xray Data Data Integration & Conformational Modeling NMR->Data CD->Data Xray->Data

Caption: General workflow for peptide conformational analysis.

Protocol 1: NMR Analysis of Cis/Trans Isomerism and Ring Pucker

Causality: NMR is the most powerful solution-state technique for this analysis. The chemical environments of atoms in the cis and trans isomers are distinct, leading to separate sets of peaks in NMR spectra.[20] Nuclear Overhauser Effect (NOE) experiments provide through-space distance information to definitively assign these isomers, while J-coupling constants provide information about dihedral angles within the proline ring, allowing for pucker analysis.

Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or an organic solvent mixture) to a final concentration of 1-5 mM. Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

  • 1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. The presence of multiple peaks for residues flanking the proline analog indicates the presence of both cis and trans isomers. The ratio of these conformers can be estimated by integrating the corresponding well-resolved peaks.

  • 2D TOCSY & NOESY/ROESY Acquisition:

    • Acquire a 2D TOCSY spectrum to assign all proton resonances for both the cis and trans species.

    • Acquire a 2D NOESY or ROESY spectrum. The key diagnostic cross-peak for assigning the X-Pro bond conformation is between the α-proton of the preceding residue (Xi-1) and the α-proton of proline (Proi) versus the δ-protons of proline (Proi).

      • Trans Isomer: A strong NOE is observed between Hα(i-1) and Hδ(i).

      • Cis Isomer: A strong NOE is observed between Hα(i-1) and Hα(i).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The chemical shifts of the Cβ and Cγ carbons of proline are highly sensitive to the cis/trans isomeric state and can be used for confirmation.[20] The Δ(Cβ-Cγ) chemical shift difference is a reliable indicator.

  • Pucker Analysis: Carefully analyze the ³J coupling constants from high-resolution 1D or 2D ¹H spectra. These couplings can be used in conjunction with Karplus-type equations to estimate the dihedral angles within the pyrrolidine ring and determine the preferred pucker.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[21] Peptide secondary structures have characteristic CD spectra in the far-UV region (190-250 nm), making CD an excellent tool for rapidly assessing the overall conformation and monitoring structural transitions, such as the formation or disruption of polyproline helices.[3][21]

Methodology:

  • Sample Preparation: Prepare a stock solution of the peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer must be free of components that absorb in the far-UV region. Determine the exact peptide concentration using UV absorbance at 280 nm (if Trp/Tyr are present) or by quantitative amino acid analysis. Prepare a final sample with a concentration of ~20-50 µM in a 1 mm pathlength quartz cuvette.

  • Instrument Setup:

    • Purge the CD spectrometer with nitrogen gas for at least 30 minutes.

    • Set the measurement parameters: Wavelength range (e.g., 260 nm to 190 nm), data pitch (1 nm), scanning speed (e.g., 50 nm/min), and accumulations (3-5 scans).

  • Data Acquisition:

    • Record a baseline spectrum using the buffer alone.

    • Record the spectrum of the peptide sample.

    • Subtract the baseline from the sample spectrum.

  • Data Conversion and Analysis:

    • Convert the raw data (mdeg) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * 100) / (c * n * l), where c is the molar concentration, n is the number of residues, and l is the pathlength in cm.

    • Analyze the resulting spectrum.

      • PPII Helix: Characterized by a strong negative band around 206 nm and a positive band around 228 nm.[14]

      • Unordered/Random Coil: Characterized by a strong negative band near 200 nm.

      • Compare the spectra of peptides containing OxoP and Thp to the native proline-containing peptide to determine their effect on the secondary structure.

Conclusion and Outlook

The substitutions of this compound and 4-thiaproline exert distinct and powerful influences on peptide conformation through different underlying mechanisms.

  • This compound acts as a potent conformational switch driven by strong stereoelectronic effects. Its electron-withdrawing keto group is predicted to lock the ring into a Cγ-exo pucker, thereby strongly favoring the trans amide bond. This makes it a valuable tool for stabilizing trans-dependent structures like the PPII helix and for pre-organizing peptides to enhance binding to targets that recognize this conformation.

  • 4-Thiaproline , in contrast, introduces conformational flexibility. While it can bias towards the cis isomer in some contexts, its most significant feature is the lowering of the energy barrier for cis-trans isomerization.[6][18] This property makes Thp an invaluable tool for accelerating protein folding and for designing dynamic systems where switching between states is functionally important.

The choice between these two analogs allows researchers to move beyond the binary cis/trans system of natural proline and access a more nuanced spectrum of conformational control. Future research will likely focus on integrating these analogs into more complex protein scaffolds to modulate stability, folding kinetics, and biological activity in a predictable manner, opening new avenues for rational drug design and protein engineering.

References

A Comparative Guide to 4-Oxo-L-proline and Halogenated Proline Analogs in Peptide Science and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Status of Proline and the Power of Its Analogs

In the diverse alphabet of 20 proteinogenic amino acids, L-proline holds a unique position. Its cyclic pyrrolidine side chain, which includes the backbone nitrogen, imposes significant conformational rigidity upon the polypeptide chain.[1][2] This structural constraint is fundamental to the architecture of proteins, dictating turns, nucleating folding events, and defining the surfaces for molecular recognition.[3][4] A key feature of proline is the relatively low energy barrier between the cis and trans conformations of the preceding peptide bond, an isomerization that is often a rate-limiting step in protein folding.[4]

Medicinal chemists and chemical biologists have long sought to harness and control these unique properties. Proline analogs—synthetic derivatives with modifications to the pyrrolidine ring—have emerged as powerful tools to modulate peptide and protein structure, stability, and function.[5][6][7][8][9][10] By introducing subtle changes, researchers can fine-tune conformational preferences, enhance metabolic stability, and introduce novel chemical functionalities.

This guide provides an in-depth comparative analysis of two important classes of proline analogs: 4-Oxo-L-proline and the widely used halogenated prolines. We will explore their distinct mechanisms of action, compare their performance based on experimental data, and provide protocols for their application, offering researchers a clear framework for selecting the optimal analog for their specific research and development goals.

This compound: A Versatile Metabolic Intermediate and Chemical Hub

This compound is distinguished by the presence of a ketone at the C4 position of the pyrrolidine ring.[11][12][13] This modification imparts a unique set of properties that set it apart from other analogs.

1.1. Physicochemical and Biochemical Profile

The C4-keto group introduces an sp²-hybridized carbon, which flattens the ring and creates a site that can act as a hydrogen bond acceptor. Biochemically, this compound is a natural metabolite, serving as the intermediate in the enzymatic conversion of cis-4-hydroxy-L-proline by this compound reductase (also known as BDH2).[14][15][16]

1.2. Key Applications and Performance

The true strength of this compound lies in its chemical versatility and its utility as a biophysical probe.

  • Synthetic Intermediate: It serves as a valuable building block in pharmaceutical synthesis.[17] The ketone functionality is a versatile chemical handle that can be transformed through reactions like reductive amination to install a diverse array of substituents, effectively acting as a gateway to other 4-substituted analogs like 4-amino-L-proline.[18][19]

  • Spectroscopic Probe: The carbonyl group possesses a distinct C=O stretching vibration that is highly sensitive to its local electrostatic environment. This unique feature allows this compound to be used as a site-specific infrared probe to monitor changes in hydration, electric fields, and to directly assess the thermodynamics of proline cis-trans isomerization within a peptide sequence.[20]

Caption: Metabolic and synthetic utility of this compound.

Halogenated Proline Analogs: Precision Tools for Stereoelectronic Control

Halogenated prolines, particularly those substituted at the C4 position (e.g., fluoroproline, chloroproline), are among the most widely employed proline analogs for controlling peptide conformation.[1][5][19] Their power stems from the predictable and potent stereoelectronic effects exerted by the halogen substituent.

2.1. The Gauche Effect and Conformational Control

The mechanism of action is rooted in the gauche effect. The high electronegativity of the halogen atom dramatically influences the puckering of the five-membered ring, which in turn dictates the preference for the cis or trans amide bond.

  • (2S, 4R)-Halogenation (e.g., 4R-Fluoroproline): An electron-withdrawing group at the 4R position stabilizes a Cγ-exo ring pucker. This pucker pre-organizes the peptide backbone in a way that strongly favors the trans amide bond conformation.[2][21] This effect is famously exploited to stabilize the collagen triple helix.

  • (2S, 4S)-Halogenation (e.g., 4S-Fluoroproline): Conversely, a substituent at the 4S position stabilizes a Cγ-endo ring pucker. This conformation increases the propensity for the cis amide bond, making these analogs ideal for designing and stabilizing Type VI β-turns in peptides.[2][21][22]

References

A Researcher's Guide to 4-Oxo-L-proline: A Reliable Infrared Probe for Mapping Local Electric Fields

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that progress in molecular biophysics and drug development hinges on our ability to measure the subtle forces that govern protein function. Electrostatic interactions are paramount, yet quantifying the local electric fields within a protein's intricate architecture remains a significant challenge. Vibrational Stark effect (VSE) spectroscopy offers a powerful solution, translating the vibrational frequency of a probe into a direct measure of the local electric field.[1][2]

This guide provides an in-depth validation of 4-Oxo-L-proline (Pox) as a site-specific infrared (IR) probe, designed to report on the local environment of proline residues—amino acids critical to protein structure and function but historically difficult to study with vibrational spectroscopy.[3][4] We will compare its performance with established alternatives, provide the experimental framework for its use, and explain the causality behind these advanced spectroscopic techniques.

The Challenge: Why Proline Needs a Dedicated Probe

Proline's unique cyclic structure lends it significant structural and functional roles in proteins, from inducing kinks in alpha-helices to participating in cis-trans isomerization that can act as a molecular switch.[3][4] However, this same structure means it lacks a distinct vibrational mode in a transparent region of the protein IR spectrum, rendering it "invisible" to conventional IR spectroscopy.[3][4] To overcome this, researchers have turned to unnatural amino acids (UAAs) that can act as probes. An ideal probe should have:

  • A vibrational frequency in a clear region of the IR spectrum, away from the dominant amide I and II bands of the protein backbone.[5]

  • A high sensitivity to changes in the local electrostatic environment, which translates to a large Stark tuning rate.[5][6]

  • A high extinction coefficient for a strong signal.[5]

  • Minimal perturbation to the native protein structure.[5]

  • Chemical stability.[5]

This compound was developed to meet these criteria specifically for proline sites. Its ketone (C=O) group provides the necessary spectroscopic handle.

cluster_problem The Problem cluster_solution The Solution Problem Proline's critical role in protein structure & function Challenge Lacks a suitable vibrational mode for IR spectroscopy Problem->Challenge leads to Solution Introduce an Unnatural Amino Acid (UAA) Probe Challenge->Solution requires Pox This compound (Pox) Solution->Pox e.g. Pox_feature Contains a C=O stretching vibration sensitive to electric fields Pox->Pox_feature

Caption: Logical flow from the challenge of studying proline to the solution offered by this compound.

Validation of this compound as a Vibrational Probe

The core validation of any VSE probe lies in demonstrating that its vibrational frequency responds linearly and predictably to its electrostatic environment. For this compound, this was established through a series of key experiments.

1. Spectroscopic Characterization: The C=O stretching vibration of Pox is located in the 1720–1800 cm⁻¹ range, a spectral window that is typically free from interference from other protein vibrations.[3] This is a fundamental prerequisite for its use as a clean and unambiguous probe.

2. Environmental Sensitivity (Solvatochromism): The sensitivity of the Pox C=O stretch was first tested by measuring its frequency in different solvents. When incorporated into a tripeptide (GPoxG), the C=O frequency was 1761.4 cm⁻¹ in polar D₂O and shifted to 1779.8 cm⁻¹ in the more hydrophobic solvent tetrahydrofuran (THF).[3] This frequency shift (solvatochromism) is a direct consequence of the different local electric fields exerted by the solvent molecules, providing strong evidence that the Pox C=O group is a sensitive reporter of its environment.[3][7]

3. Sensitivity to Local Charges in a Peptide Context: To further validate its utility within a polypeptide chain, the Pox probe was placed next to a charged amino acid. In the peptide KPoxG, the positively charged lysine (Lys) sidechain induces a local electric field that is different from the field in the neutral GPoxG peptide. This resulted in a red-shift of the C=O stretching band to 1759.5 cm⁻¹, demonstrating the probe's ability to detect electric fields from neighboring residues.[3] This experiment is crucial as it mimics the charged and heterogeneous environment found inside a protein.

4. Proof-of-Principle Application: Proline Isomerization: A key functional role of proline is its ability to undergo cis-trans isomerization. This conformational change alters the geometry of the peptide backbone. Researchers demonstrated that the C=O frequency of Pox in the KPoxG peptide is different for the cis and trans isomers.[3] This is because the distance between the charged Lys group and the Pox C=O probe changes during isomerization, altering the local electric field. This finding validates Pox not just as a static probe, but as a dynamic reporter capable of tracking functionally important conformational changes.[3][4]

cluster_validation Validation Workflow for this compound start Synthesize Pox & Incorporate into Peptides (e.g., GPoxG, KPoxG) solvatochromism Measure IR Spectra in Different Solvents (D2O vs. THF) start->solvatochromism Step 1 charge_sensing Measure IR Spectrum Near a Charged Residue (KPoxG vs. GPoxG) solvatochromism->charge_sensing Step 2 result1 result1 solvatochromism->result1 Demonstrates Environmental Sensitivity application Apply to a Biological Problem (cis-trans Isomerization) charge_sensing->application Step 3 result2 result2 charge_sensing->result2 Demonstrates Sensitivity to Local Charges result3 result3 application->result3 Demonstrates Functional Utility conclusion Validation Complete: Pox is a reliable probe of local electric fields result1->conclusion result2->conclusion result3->conclusion

Caption: Experimental workflow for the validation of this compound as a site-specific IR probe.

Comparative Analysis: this compound vs. Other Probes

The most common class of VSE probes are those containing a nitrile (C≡N) group.[8][9][10] Nitriles are popular because their stretching frequency (~2200 cm⁻¹) is in a uniquely clear spectral region and they are highly sensitive to electric fields.[5][8] However, the choice of probe is always context-dependent. This compound offers a unique advantage when the goal is to specifically interrogate a proline site with minimal structural perturbation.

FeatureThis compound (C=O)Nitrile Probes (C≡N)Azide Probes (N₃)
Vibrational Mode Ketone C=O StretchNitrile C≡N StretchAsymmetric N₃ Stretch
Frequency Range (cm⁻¹) ~1720 - 1800[3]~2100 - 2260[8][11]~2100 - 2150[6]
Stark Tuning Rate (cm⁻¹/(MV/cm)) ~0.7 - 2.2 (for carbonyls)[7]~1.1 - 2.5[6][11]~1.0 - 1.5[6]
Extinction Coefficient (M⁻¹cm⁻¹) ModerateHigh (~200-400)[8][11]High
Advantages - Direct proline analog, minimal perturbation.- Reports on proline-specific events (isomerization).[3][4]- Very clean spectral window.- High sensitivity (large Stark tuning rate).- Well-characterized.[5][8]- Clean spectral window.- Relatively small size.
Disadvantages - Spectral region can have some overlap with ester/acid side chains.- Lower extinction coefficient than nitriles.- Can be sensitive to hydrogen bonding, complicating interpretation.[9][12]- Larger than a native atom, can be perturbative.- Can be chemically reactive (photolabile).- Interpretation can be complex.

Expert Insight: The primary advantage of this compound is its identity as a proline analog. When studying a system where a specific proline's environment is hypothesized to be critical for function, Pox is the superior choice because it minimizes structural disruption and directly reports on that specific locus. While a nitrile probe might offer a larger signal or a cleaner spectral window, introducing a nitrile-containing amino acid at a proline site would be a much more significant structural perturbation.

Experimental Protocol: Vibrational Stark Effect Spectroscopy

VSE spectroscopy is the definitive method for calibrating a vibrational probe by measuring its frequency shift in a known, externally applied electric field.[2][13] This allows for the determination of the Stark tuning rate, a critical parameter for interpreting frequency shifts in terms of electric field strength.[6]

Objective: To measure the Stark tuning rate of a vibrational probe (e.g., this compound in a model peptide).

Materials:

  • Peptide containing the this compound probe.

  • Glass-forming solvent (e.g., 2-methyltetrahydrofuran or a glycerol/water mixture).

  • VSE sample cell with transparent electrodes (e.g., CaF₂ windows coated with semitransparent nickel).[13]

  • High-voltage power supply.

  • FTIR spectrometer with a cryostat for low-temperature measurements (e.g., 77 K).

Methodology:

  • Sample Preparation:

    • Dissolve the peptide sample in the chosen glass-forming solvent to a suitable concentration for IR spectroscopy. The solvent must form a clear, isotropic glass upon freezing to prevent light scattering and ensure a random orientation of the molecules.

    • Assemble the VSE cell by sandwiching the sample solution between the two electrode-coated windows with a spacer of known thickness (typically 25-100 µm).

  • Data Acquisition:

    • Mount the sample cell in the cryostat and cool to 77 K. This freezes the sample into a glass, immobilizing the probes in random orientations.

    • Record the absorption spectrum of the sample in the absence of an electric field, A(ν).

    • Apply a large, known DC electric field (F) across the sample (e.g., 0.5 - 1.0 MV/cm).

    • Record the absorption spectrum of the sample in the presence of the electric field, AF(ν).

  • Data Analysis:

    • Calculate the Stark spectrum, which is the difference between the two spectra: ΔA(ν) = AF(ν) - A(ν).[2]

    • The shape of the Stark spectrum is typically a linear combination of the zeroth, first, and second derivatives of the absorption spectrum.[2][13] For a simple vibrational transition, the second derivative component often dominates, which is proportional to the change in dipole moment (Δµ), the Stark tuning rate.

    • Fit the experimental Stark spectrum (ΔA) to the derivatives of the absorption spectrum A(ν) to extract the Stark tuning rate. The relationship is based on the principle that the electric field perturbs the energy levels of the vibrational transition.[14]

cluster_protocol Vibrational Stark Spectroscopy Protocol prep 1. Sample Preparation (Dissolve probe in glass-forming solvent, assemble Stark cell) acquire 2. Data Acquisition (Cool to 77K, Record spectra with Field OFF and ON) prep->acquire analyze 3. Data Analysis (Calculate Difference Spectrum, Fit to derivatives of absorption) acquire->analyze result Result: Stark Tuning Rate |Δµ| (Probe is calibrated) analyze->result

Caption: A simplified, step-by-step workflow for a vibrational Stark effect (VSE) spectroscopy experiment.

Conclusion and Future Outlook

The experimental evidence strongly supports the validation of this compound as a reliable, site-specific IR probe for quantifying local electric fields at proline residues.[3][4] Its C=O stretching vibration is sensitive to its electrostatic surroundings and resides in a favorable spectral region.[3] Its key advantage lies in its structural identity as a proline analog, enabling researchers to probe these critical sites with minimal perturbation.

While nitrile-based probes offer higher intrinsic sensitivity and a cleaner spectral window, this compound is the tool of choice for investigating proline-specific biological questions, such as the role of electrostatics in cis-trans isomerization or in the tightly packed turns of collagen. Future work will likely involve incorporating Pox into larger, more complex proteins to map the electric fields in enzyme active sites or along protein-protein interfaces, providing unprecedented insight into the electrostatic underpinnings of biological function.

References

Proline Analogs in Peptide Design: A Comparative Guide to 4-Oxo-L-proline and Azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide and protein engineering, the strategic incorporation of non-canonical amino acids is a powerful tool to modulate structure, stability, and function. Proline, with its unique cyclic side chain, plays a pivotal role in dictating the secondary structure of peptides, often inducing turns and kinks in the polypeptide backbone.[1] This guide provides a comprehensive comparative analysis of two influential proline analogs, 4-Oxo-L-proline and azetidine-2-carboxylic acid, for researchers, scientists, and drug development professionals seeking to harness their distinct conformational effects.

Introduction: The Significance of Proline and its Analogs

Proline's rigid pyrrolidine ring restricts the peptide backbone's rotational freedom, influencing the local conformation and often favoring a polyproline II (PPII) helical structure.[1] However, the natural conformational preferences of proline can be further tuned by introducing modifications to its five-membered ring. This guide focuses on two such analogs: this compound, which introduces a ketone functionality, and azetidine-2-carboxylic acid (Aze), a homolog with a smaller, four-membered ring.[2][3] Understanding the nuanced differences in how these analogs impact peptide secondary structure is crucial for the rational design of peptides with desired therapeutic or material properties.

Conformational Consequences of Proline Analog Incorporation

The substitution of proline with this compound or azetidine-2-carboxylic acid instigates distinct changes in the local peptide geometry, primarily affecting the puckering of the imino acid ring and the cis/trans isomerization of the preceding peptide bond.

This compound: A Tool for Stereoelectronic Control

The introduction of a carbonyl group at the C4 position of the proline ring in this compound has profound stereoelectronic consequences.[1] The electron-withdrawing nature of the ketone influences the puckering of the pyrrolidine ring, which can be either endo (Cγ-endo) or exo (Cγ-exo). This ring pucker is, in turn, correlated with the cis or trans conformation of the preceding peptide bond.

An exo ring pucker tends to stabilize a trans peptide bond, which is the predominant conformation in most peptide backbones. Conversely, an endo pucker is often associated with a cis peptide bond.[1] The ability to influence this equilibrium through the stereospecific placement of the oxo group allows for precise control over the local secondary structure, making this compound a valuable tool for stabilizing specific turns or helical structures.

Azetidine-2-carboxylic Acid: Inducing Flexibility and Bends

Azetidine-2-carboxylic acid (Aze), as a four-membered ring homolog of proline, introduces a different set of conformational biases.[2] The smaller ring size of Aze leads to increased flexibility compared to the five-membered ring of proline.[2] Computational studies have shown that peptides containing Aze are generally more flexible than their proline-containing counterparts.[2]

This increased flexibility can have a destabilizing effect on ordered structures like the collagen triple helix.[2][4][5] The incorporation of Aze can disrupt the regular hydrogen bonding network and alter the precise backbone dihedral angles required for stable triple helix formation. Furthermore, Aze has a greater propensity to induce a trans to cis peptide bond isomerization, which can lead to sharp bends in the peptide chain.

Comparative Analysis: this compound vs. Azetidine-2-carboxylic Acid

FeatureThis compoundAzetidine-2-carboxylic Acid (Aze)
Ring Size 5-membered (pyrrolidine)4-membered (azetidine)
Primary Conformational Influence Stereoelectronic effects on ring pucker and cis/trans isomerism.[1]Increased backbone flexibility and propensity for sharp turns.[2]
Effect on Ordered Structures Can be used to stabilize specific secondary structures (e.g., β-turns, helices) through controlled ring puckering.Generally destabilizes ordered structures like the collagen triple helix.[2][4][5]
Cis/Trans Isomerism Influences the cis/trans equilibrium based on the stereochemistry of the oxo group.[1]Higher propensity for trans to cis isomerization, leading to chain reversal.
Typical Application Fine-tuning of local secondary structure; stabilization of specific conformations.Introduction of flexibility or sharp turns; disruption of ordered structures.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Proline Analogs

The synthesis of peptides incorporating this compound or azetidine-2-carboxylic acid can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.[6][7][8]

Workflow for Fmoc-based SPPS:

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for each amino acid in the sequence Wash2->Repeat Next amino acid Repeat->Deprotection Cleavage Cleavage from Resin and Side-chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final amino acid Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Steps:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling: In a separate vessel, activate the Fmoc-protected amino acid (Fmoc-4-Oxo-L-proline-OH or Fmoc-Aze-OH) (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of Peptide Secondary Structure

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the overall secondary structure of peptides in solution.[9][10][11]

Experimental Protocol:

  • Sample Preparation: Prepare a peptide stock solution of known concentration in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for CD analysis is typically in the range of 50-200 µM.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas.[12] Set the desired temperature and wavelength range (typically 190-260 nm for secondary structure analysis).

  • Blank Measurement: Record a spectrum of the buffer alone in a quartz cuvette (typically 1 mm path length).

  • Sample Measurement: Record the spectrum of the peptide solution under the same conditions.

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum to obtain the final CD spectrum of the peptide. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information, including details about individual residue conformations and inter-proton distances.[13][14][15][16]

Workflow for NMR Structural Analysis:

NMR_Workflow Sample Prepare Peptide Sample (~1-2 mg in D2O or H2O/D2O) Spectra Acquire 1D and 2D NMR Spectra (COSY, TOCSY, NOESY) Sample->Spectra Assignment Resonance Assignment Spectra->Assignment Restraints Extract Structural Restraints (NOEs, J-couplings) Assignment->Restraints Calculation Structure Calculation and Refinement Restraints->Calculation Validation Structure Validation Calculation->Validation

Caption: Workflow for peptide structure determination by NMR spectroscopy.

Detailed Steps:

  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in a suitable solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a final concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of one-dimensional (¹H) and two-dimensional (COSY, TOCSY, NOESY/ROESY) NMR spectra on a high-field NMR spectrometer.

  • Resonance Assignment: Assign the proton resonances to specific amino acid residues in the peptide sequence using the through-bond (COSY, TOCSY) and through-space (NOESY/ROESY) correlation spectra.

  • Structural Restraint Extraction: Identify Nuclear Overhauser Effect (NOE) cross-peaks in the NOESY/ROESY spectra, which provide information about inter-proton distances. Measure scalar coupling constants (J-couplings) from high-resolution 1D or 2D spectra to obtain information about dihedral angles.

  • Structure Calculation: Use the extracted distance and dihedral angle restraints as input for molecular dynamics or simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

  • Structure Validation: Assess the quality of the calculated structures using various validation tools to check for consistency with the experimental data and standard stereochemical parameters.

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography provides a static, high-resolution picture of the peptide's conformation in the solid state.[17][18][19][20][21]

Experimental Protocol:

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like hanging drop or sitting drop vapor diffusion to find conditions that yield well-ordered crystals.

  • Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.

  • Data Collection: Mount a single crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Determination: Process the diffraction data and solve the crystal structure using methods such as molecular replacement or direct methods.

  • Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine the model to obtain the final, high-resolution structure.

Conclusion

Both this compound and azetidine-2-carboxylic acid are valuable additions to the peptide chemist's toolkit for manipulating secondary structure. The choice between these two proline analogs depends on the desired conformational outcome. This compound offers a means to exert fine stereoelectronic control over the local backbone geometry, enabling the stabilization of specific structural motifs. In contrast, azetidine-2-carboxylic acid is a potent tool for introducing flexibility and sharp turns, or for disrupting pre-existing ordered structures. A thorough understanding of their distinct properties, coupled with rigorous experimental characterization, will empower researchers to design and synthesize novel peptides with tailored structures and functions.

References

A Comparative Analysis of 4-Oxo-L-proline Derivatives: Enhancing Biological Activity Through Scaffold Modification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Proline Scaffold

In the landscape of medicinal chemistry and drug development, the amino acid L-proline holds a unique and privileged status. Its cyclic pyrrolidine ring imposes significant conformational constraints on the peptide backbone, making it a crucial determinant of protein structure and function.[1][2] This inherent rigidity has made the proline ring a popular "tecton," or molecular building block, for designing novel therapeutics, from enzyme inhibitors to peptidomimetics.[1][3]

Modification of the proline scaffold is a well-established strategy for fine-tuning the biological and pharmacological properties of these molecules. One such modification is the introduction of a ketone group at the C4 position, yielding 4-oxo-L-proline.[4] This seemingly simple change introduces a planar carbonyl group, profoundly altering the ring's conformation (pucker), electronic properties, and hydrogen-bonding potential. These alterations can lead to enhanced binding affinity, improved selectivity, and novel mechanisms of action compared to the parent compounds.[5][6]

This guide provides an in-depth evaluation of the biological activity of this compound derivatives and structurally related compounds against their parent molecules. We will dissect three distinct case studies, moving from direct enzyme inhibition to antiviral and antimicrobial applications, to illustrate the causal relationships between chemical modification and biological outcome. Each section includes supporting experimental data, detailed protocols, and a discussion of the underlying scientific rationale.

Case Study 1: Enzyme Inhibition - Targeting Proline Dehydrogenase (PRODH) with Proline Analogs

Expertise & Rationale: Why Target PRODH?

Proline dehydrogenase (PRODH), also known as proline oxidase, is the rate-limiting enzyme in proline catabolism, converting L-proline into Δ¹-pyrroline-5-carboxylate.[7] In recent years, PRODH has emerged as a significant therapeutic target, particularly in oncology. Many cancer cells exhibit "metabolic rewiring," becoming dependent on specific metabolic pathways for survival and proliferation; the proline cycle is one such pathway.[7][8] By providing ATP, building blocks for biosynthesis, and contributing to redox homeostasis, PRODH activity supports tumor progression.[8] Therefore, inhibiting PRODH presents a promising strategy to selectively disrupt cancer cell metabolism. The development of effective inhibitors relies on a deep understanding of how modifications to the proline scaffold affect binding within the enzyme's active site.

Comparative Data: Proline Analogs as PRODH Inhibitors

A study exploring structure-affinity relationships of reversible proline analog inhibitors targeting PRODH provides a clear comparison of how modifications to the pyrrolidine ring impact inhibitory activity.[7] Researchers screened a panel of cycloalkyl carboxylic acids and related compounds, comparing their ability to inhibit PRODH activity against that of L-proline itself and a known inhibitor.

Compound IDCompound NameStructure% PRODH Activity (at 5 mM)[7]Inhibition Constant (Kᵢ)[7]
0 (Control) No Inhibitor-100%-
1 (Parent) L-Thiazolidine-4-carboxylic acid5-membered ring with S23%~0.2–1.0 mM
2 D-Thiazolidine-4-carboxylic acid5-membered ring with S83%Not Determined
3 L-Thiazolidine-2-carboxylic acid5-membered ring with S94%Not Determined
4 Pyrrolidine-2-carboxylic acid5-membered ring88%Not Determined
16 Cyclopentane carboxylic acid5-membered ring64%5.7 ± 0.6 mM
17 Cyclobutane carboxylic acid4-membered ring34%1.3 ± 0.1 mM
18 Cyclopropane carboxylic acid3-membered ring40%1.8 ± 0.2 mM

Note: The table presents a selection of compounds from the study to illustrate structure-activity relationships. A lower "% PRODH Activity" indicates stronger inhibition.

The data clearly demonstrates that subtle changes to the ring structure significantly alter inhibitory potential. The parent analog, L-Thiazolidine-4-carboxylic acid (1 ), is a potent inhibitor. Interestingly, reducing the ring size from a 5-membered ring (16 ) to a 4-membered ring (17 ) or 3-membered ring (18 ) markedly increased inhibitory activity, suggesting that the smaller rings may achieve a more optimal conformation within the PRODH active site.

Workflow & Protocol: PRODH Enzyme Activity Assay

The following protocol outlines the self-validating system used to assess enzyme inhibition. The causality behind key reagent choices is explained to provide a deeper understanding of the experimental design.

Experimental Workflow for PRODH Inhibition Screening

G A PRODH Enzyme Stock (PutA86–630) E Combine Buffer, Enzyme & Inhibitor A->E B Substrate Solution (L-proline) F Initiate Reaction with L-proline B->F C Inhibitor Panel (5 mM stocks) C->E D Assay Buffer with Cofactors (o-AB, menadione) D->E E->F G Monitor Absorbance Change at 340 nm (NADH formation) F->G H Calculate Reaction Rates G->H I Determine % Inhibition vs. Control H->I J Calculate Ki Values (for selected inhibitors) I->J

Caption: Workflow for screening and characterizing PRODH inhibitors.

Step-by-Step Protocol: [7]

  • Reaction Mixture Preparation: Prepare an assay mixture containing 200 mM L-proline (substrate), 4 mM o-aminobenzaldehyde (o-AB), 0.15 mM menadione, and 5 mM of the potential inhibitor in an appropriate buffer.

    • Causality: Menadione is included as an electron acceptor. It reoxidizes the enzyme's FAD cofactor after it has been reduced during proline oxidation, which is essential for enabling catalytic cycling and continuous measurement of the reaction rate.

  • Enzyme Addition: Add 63 nM of the PRODH enzyme (specifically, the PutA86–630 variant) to the reaction mixture.

  • Kinetic Measurement: Monitor the reaction progress by measuring the increase in absorbance at a specific wavelength that corresponds to the formation of the reaction product. For detailed kinetic measurements to determine Kᵢ, experiments are repeated at varied L-proline and inhibitor concentrations.

  • Data Analysis: The initial reaction rates are calculated from the kinetic data. The percentage of inhibition is determined by comparing the rate of reaction in the presence of an inhibitor to the rate of a control reaction with no inhibitor. For potent inhibitors, Kᵢ values are calculated by fitting the data to appropriate enzyme inhibition models.

Case Study 2: Antiviral Activity - 4-Oxoquinoline Acylhydrazone Derivatives

Expertise & Rationale: Expanding the "4-Oxo" Concept

While not direct derivatives of the amino acid L-proline, 4-oxoquinoline scaffolds represent a critical class of bioactive compounds where the "4-oxo" feature is paramount to activity.[9][10] These structures are prevalent in antiviral and antibacterial agents.[9][11] A recent study on 4-oxo-4H-quinoline acylhydrazone derivatives provides a compelling example of how systematic derivatization of a parent compound can dramatically enhance biological activity, in this case against the Tobacco Mosaic Virus (TMV).[12][13] The parent compound, (4-oxo-4H-quinolin-1-yl)-acetic acid hydrazide, served as the starting point for creating a library of derivatives.

Comparative Data: Antiviral Efficacy against Tobacco Mosaic Virus (TMV)

The synthesized derivatives were evaluated for their ability to protect against, cure, and inactivate TMV infection in vivo. Their performance was compared against both the parent scaffold and the commercial antiviral agent, ribavirin.

Compound IDParent/DerivativeInactivation Activity (%)Curative Activity (%)Protective Activity (%)Binding Affinity (Kᵈ) to TMV-CP (µM)[12][13]
Ribavirin (Control) Commercial Drug39.238.040.80.512 ± 0.257
Parent Compound (C) Parent Hydrazide- (Baseline)- (Baseline)- (Baseline)Not Reported
Compound 4 Derivative51.2 47.6 46.3 0.142 ± 0.060
Compound 11 Derivative49.6 43.045.2Not Reported
Compound 17 Derivative47.149.2 44.1Not Reported

Note: All activity data shown is at a concentration of 500 mg/L.[12][13] Bold values indicate performance superior to the commercial control, ribavirin.

The results are striking. Several derivatives, notably Compound 4 , exhibited significantly higher antiviral activity across all three measures compared to ribavirin.[12][13] This enhanced efficacy is directly linked to a stronger binding affinity to the viral target, the TMV coat protein (TMV-CP). Compound 4's dissociation constant (Kᵈ) was approximately 3.6 times lower than that of ribavirin, indicating a much tighter and more stable interaction with the protein.[12][13] This stronger binding was shown to hinder the self-assembly and growth of the virus.[12][13]

Mechanism & Protocol: Anti-TMV Assay

Understanding the mechanism of action is key to rational drug design. The enhanced binding of Compound 4 to the TMV coat protein disrupts the virus's life cycle.

Proposed Mechanism of Action for Compound 4

G TMV_CP TMV Coat Proteins (TMV-CP) Assembly Virus Self-Assembly TMV_CP->Assembly Normal Process Inhibition Inhibition of Assembly TMV_CP->Inhibition Compound4 Compound 4 (Derivative) Compound4->TMV_CP Strong Binding (Low Kd) New_Virus Formation of New Infectious Virus Particles Assembly->New_Virus

Caption: Compound 4 inhibits TMV by binding to its coat protein.

Step-by-Step Protocol: In vivo Anti-TMV Assay [12]

  • Virus Inoculation: The leaves of a host plant (e.g., Nicotiana tabacum) are gently rubbed with a suspension of Tobacco Mosaic Virus to initiate infection.

  • Compound Application (Curative Assay): Post-inoculation (e.g., 2-4 hours later), the test compound solution is evenly smeared onto the leaves. This tests the compound's ability to "cure" an existing infection.

  • Compound Application (Protective Assay): Before virus inoculation, the test compound solution is applied to the leaves. This assesses its ability to "protect" the plant from subsequent infection.

  • Compound Application (Inactivation Assay): The test compound is mixed with the virus suspension before it is applied to the leaves. This measures the compound's ability to directly inactivate the virus particles.

  • Incubation and Observation: The plants are kept in a controlled environment (e.g., greenhouse) for several days (e.g., 3-4 days).

  • Lesion Counting: The number of local lesions (spots indicating viral infection) on the leaves is counted for each treatment group and compared to a control group (treated with solvent only) and a positive control group (treated with a known antiviral like ribavirin).

  • Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(Number of lesions in control - Number of lesions in treatment) / Number of lesions in control] × 100.

Case Study 3: Antimicrobial Peptides - The Impact of 4-Position Proline Analogs

Expertise & Rationale: Proline Editing in Peptides

Proline-rich antimicrobial peptides (PrAMPs) are a class of host defense peptides that are promising candidates for combating multi-drug resistant bacteria.[14] Their mechanism often involves entering the bacterial cell and inhibiting protein synthesis by binding to the ribosome. The multiple proline residues in their sequences are not merely structural fillers; they are critical for the peptide's conformation and interaction with its target.[14][15]

"Proline editing" is a powerful synthetic strategy where a standard hydroxyproline residue is incorporated into a peptide during synthesis and then chemically modified post-synthesis to create a diverse range of proline analogs, including this compound.[2] This approach allows for systematic evaluation of how substitutions at the 4-position affect biological activity. A study on the PrAMP Api137, where all six proline residues were individually substituted with 4-fluoro-L-proline (a close mimic for the electronic and conformational effects of this compound), demonstrates this principle effectively.[15]

Comparative Data: Antimicrobial Activity of Api137 Analogs against E. coli

The minimum inhibitory concentration (MIC) is the standard measure of a compound's antimicrobial potency. A lower MIC value indicates higher activity.

PeptideDescriptionKey ModificationMIC against E. coli (µM)[15]
Api137 (Parent) Wild-type peptideStandard Proline0.5 - 1
Api137-4S-Fpr3 Analog4S-Fluoro-Proline at Pos. 30.5 - 1
Api137-4S-Fpr11 Analog4S-Fluoro-Proline at Pos. 110.125 - 0.25
Api137-4S-Fpr16 Analog4S-Fluoro-Proline at Pos. 162 - 4

The data reveals that the location of the proline modification is critical. While most substitutions had a neutral or negative effect on activity, replacing the proline at position 11 with 4S-fluoro-L-proline resulted in a four-fold increase in antimicrobial potency .[15]

Causality: Why does this single substitution have such a profound effect? The substitution of a hydrogen with a highly electronegative atom (fluorine or oxygen in the case of 4-oxo-proline) at the C4 position significantly influences the stereoelectronics of the pyrrolidine ring.[2] This alters the ring pucker conformation and the equilibrium between the cis and trans isomers of the preceding peptide bond.[2] For Api137, the modification at position 11 likely pre-organizes the peptide into a conformation that is more favorable for binding to its ribosomal target, thereby enhancing its inhibitory effect on bacterial protein synthesis.

Workflow & Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental, self-validating protocol in microbiology for quantifying the antimicrobial activity of a compound.

Workflow for MIC Determination

G A Bacterial Culture (e.g., E. coli) E Inoculate Wells with Standardized Bacteria Count A->E B Peptide Stock Solutions D Prepare 2-fold Serial Dilutions of Peptides B->D C Growth Medium (e.g., TSB) C->D D->E F Incubate Plate (e.g., 37°C overnight) E->F G Visually Inspect for Turbidity (Growth) F->G H Measure Optical Density (OD600) G->H I Determine MIC: Lowest concentration with no visible growth H->I

Caption: Standard workflow for determining Minimum Inhibitory Concentration.

Step-by-Step Protocol: [15]

  • Prepare Peptide Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each test peptide in a suitable bacterial growth medium (e.g., Tryptic Soy Broth, TSB). This creates a gradient of peptide concentrations.

  • Standardize Bacterial Inoculum: Grow a liquid culture of the target bacterium (e.g., E. coli) to a specific optical density (e.g., OD₆₀₀ of 0.05). Dilute this culture to a standardized final concentration (e.g., 7.5 × 10⁶ bacteria/mL).

  • Inoculate Plate: Add the standardized bacterial suspension to each well of the 96-well plate containing the peptide dilutions. Include positive (bacteria, no peptide) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine MIC: After incubation, determine the MIC by identifying the lowest concentration of the peptide at which no visible bacterial growth (i.e., no turbidity) is observed. This can be done by visual inspection or by reading the optical density at 600 nm (OD₆₀₀) with a plate reader.

Conclusion

The strategic modification of the proline scaffold, particularly through the introduction of a 4-oxo group or its mimics, is a demonstrably effective strategy for enhancing biological activity across diverse therapeutic areas. As illustrated by the case studies presented, this modification can lead to:

  • Altered Enzyme Inhibition: By changing the ring conformation, derivatives can achieve a better fit in an enzyme's active site, leading to more potent inhibition, as seen with PRODH inhibitors.

  • Enhanced Target Affinity: The electronic and structural changes can dramatically increase binding affinity to molecular targets, such as the superior binding of a 4-oxoquinoline derivative to the TMV coat protein, resulting in potent antiviral activity.

  • Improved Peptide Potency: In the context of complex peptides, a single, site-specific modification to a proline residue can pre-organize the molecule into a more bioactive conformation, significantly boosting its antimicrobial efficacy.

These findings underscore the principle that rational, structure-based design is paramount in modern drug discovery. The this compound moiety is not merely a substitution but a powerful tool for modulating molecular properties to achieve a desired biological outcome, paving the way for the development of next-generation therapeutics.

References

Cross-validation of experimental results obtained with 4-Oxo-L-proline using other spectroscopic techniques.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Spectroscopic Cross-Validation of 4-Oxo-L-proline: An Integrated Approach

For researchers, medicinal chemists, and drug development professionals, the structural and conformational integrity of novel molecules is paramount. This compound, a non-proteinogenic amino acid and a derivative of L-proline, serves as a valuable building block in peptide synthesis and as a conformational probe.[1][2] Its unique structure, featuring a ketone group on the pyrrolidine ring, introduces specific stereoelectronic effects that can influence peptide conformation and stability.[3][4]

This guide provides an in-depth comparison of key spectroscopic techniques for the characterization of this compound. It moves beyond mere protocol recitation to explain the causal logic behind experimental choices, demonstrating how an integrated spectroscopic workflow constitutes a self-validating system for structural and conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation. It provides atom-level information on the chemical environment, connectivity, and through-space proximity of nuclei, offering a detailed blueprint of the molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise in Practice: Why NMR is Foundational

We begin with NMR because it confirms the covalent bond framework. The number of signals, their chemical shifts (positions), splitting patterns (J-coupling), and integrations in a ¹H NMR spectrum reveal the precise arrangement of protons. ¹³C NMR complements this by identifying each unique carbon environment. This foundational data is essential for interpreting results from other techniques like Mass Spectrometry, which confirms the molecular formula predicted by NMR.

Experimental Protocol: ¹H and ¹³C NMR of this compound
  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. D₂O is often preferred for its ability to exchange with labile N-H and O-H protons, simplifying the spectrum.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

    • Solvent suppression techniques (e.g., presaturation) may be necessary if using D₂O with residual H₂O.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be required.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

Expected Results & Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons at the C2 (α-carbon), C3, and C5 positions of the pyrrolidine ring. Based on data for L-proline, the α-proton (H2) will be a multiplet around 4.1 ppm, while the other ring protons will appear as complex multiplets between 2.0 and 3.5 ppm.[6][7] The ¹³C spectrum will show signals for the carboxyl carbon (~175 ppm), the ketone carbonyl carbon (C4, >200 ppm), the α-carbon (C2, ~60 ppm), and the other two ring carbons (C3 and C5).[7] Notably, the presence of the ketone can lead to an equilibrium with its hydrate form in aqueous solutions, which may be observable as a minor set of additional peaks in the NMR spectrum.[3]

Mass Spectrometry (MS): Absolute Molecular Verification

Mass spectrometry provides an exact measurement of a molecule's mass-to-charge ratio (m/z), serving as the ultimate arbiter of its elemental composition. For this compound, high-resolution MS confirms the molecular formula, while tandem MS (MS/MS) reveals structural details through controlled fragmentation.

Expertise in Practice: The Rationale for High-Resolution MS/MS

While NMR suggests a structure, MS provides definitive proof of the molecular weight and formula (C₅H₇NO₃).[2] We employ Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the parent molecule as a protonated ion [M+H]⁺. Subsequent Collision-Induced Dissociation (CID) in an MS/MS experiment breaks the molecule at its weakest points, and the resulting fragmentation pattern acts as a structural fingerprint that can be logically pieced back together, cross-validating the connectivity inferred from NMR.

Experimental Protocol: ESI-MS/MS
  • Sample Preparation: Prepare a dilute solution of this compound (~1-10 µM) in a suitable solvent system, typically 50:50 methanol:water with 0.1% formic acid to promote protonation.

  • Infusion and Ionization: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (5-10 µL/min).

  • MS1 Scan: Acquire a full scan MS spectrum to identify the protonated parent ion [M+H]⁺. For C₅H₇NO₃, the expected monoisotopic mass is 129.0426 g/mol , so the [M+H]⁺ ion should be observed at m/z 130.0504.

  • MS/MS Fragmentation: Isolate the parent ion (m/z 130.05) in the collision cell and apply increasing collision energy (CID) to induce fragmentation. Record the resulting product ion spectrum.

Expected Results & Interpretation

The MS1 spectrum should show a dominant peak at m/z 130.0504. The MS/MS spectrum will likely display characteristic neutral losses, such as the loss of water (H₂O, -18 Da) and formic acid (HCOOH, -46 Da, from the carboxyl group). Cleavage of the pyrrolidine ring is also expected. This fragmentation pattern provides unambiguous evidence of the specific functional groups (a carboxylic acid) and the overall ring structure, confirming the NMR data. The fragmentation of proline-containing structures is well-studied, often showing a characteristic "proline effect" in peptides, and while this compound is a free amino acid, analogous ring fragmentation pathways are expected.[8][9]

Infrared (IR) Spectroscopy: Probing Functional Groups and Environment

Infrared (IR) spectroscopy measures the vibrations of molecular bonds. It is exceptionally useful for identifying functional groups and can also serve as a sensitive probe of the local molecular environment.

Expertise in Practice: Why the Carbonyl Probe is Key

For this compound, the two carbonyl groups (ketone and carboxylic acid) are the most informative reporters. The C=O stretching frequency is highly sensitive to its electronic environment. Research has specifically identified the ketone C=O stretch of this compound as a unique vibrational probe that absorbs in an uncongested region of the protein IR spectrum (1720–1800 cm⁻¹).[10][11] This makes IR an excellent tool not just for confirming the presence of the ketone, but also for studying its interactions and local environment, which can corroborate conformational data from NMR and CD.

Experimental Protocol: Fourier-Transform IR (FTIR)
  • Sample Preparation:

    • Solid State: Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk.

    • Solution: Use an Attenuated Total Reflectance (ATR) accessory. Place a drop of a concentrated solution or a small amount of solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected Results & Interpretation

The FTIR spectrum will provide a distinct fingerprint for this compound:

  • O-H Stretch: A broad band around 3300-2500 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • N-H Stretch: A moderate peak around 3300-3400 cm⁻¹ from the secondary amine in the ring.

  • C-H Stretch: Peaks just below 3000 cm⁻¹.

  • Ketone C=O Stretch: A sharp, strong band around 1760 cm⁻¹. This peak is particularly diagnostic.[10]

  • Carboxylic Acid C=O Stretch: A strong band around 1700-1725 cm⁻¹.

  • N-H Bend and C-N Stretch: Peaks in the fingerprint region (1600-1400 cm⁻¹).

The presence and position of these bands, especially the two distinct carbonyl stretches, provide orthogonal validation of the functional groups identified by NMR and MS.

Circular Dichroism (CD) Spectroscopy: Unveiling 3D Conformation

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light. It is exquisitely sensitive to the three-dimensional and chiral structure of molecules.

Expertise in Practice: The Chiroptical Signature

As a chiral molecule, this compound will have a characteristic CD spectrum. The conformation of the five-membered pyrrolidine ring (a property known as "ring pucker") and the orientation of its substituents create a unique chiral environment.[3] CD spectroscopy directly measures this chiroptical signature. This provides a macroscopic view of the molecule's dominant 3D conformation in solution, which serves as a crucial cross-validation for the localized conformational details inferred from NMR J-coupling constants and computational models.

Experimental Protocol: Far-UV CD Spectroscopy
  • Sample Preparation: Prepare a solution of this compound in a non-absorbing solvent (e.g., water or methanol) at a known concentration (e.g., 0.1-1 mg/mL).

  • Instrumentation: Use a CD spectropolarimeter. Samples are measured in a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Acquisition: Scan the sample in the far-UV region (e.g., 190-260 nm). A baseline spectrum of the solvent in the same cuvette must be recorded and subtracted.

  • Data Conversion: Convert the raw data (ellipticity in millidegrees) to molar ellipticity to allow for comparison across different experiments and compounds.

Expected Results & Interpretation

The CD spectrum will show positive and/or negative bands corresponding to electronic transitions within the molecule. The sign and magnitude of these bands are directly related to the molecule's conformation. For proline derivatives, the CD signal is known to be sensitive to the ring pucker (endo vs. exo) and, when in a peptide, the cis/trans amide bond isomerism.[12][13] The obtained CD spectrum serves as an experimental benchmark of the molecule's 3D structure, validating that the structure determined by NMR and MS exists in a specific, folded conformation in solution.

Summary and Data Integration

No single technique tells the whole story. The power of this multi-pronged approach lies in the convergence of evidence.

Comparative Overview of Spectroscopic Techniques
TechniqueInformation ProvidedSample StateSensitivityKey Advantage for this compound
NMR Covalent structure, connectivity, conformationSolutionLow (mg)Detailed atom-by-atom structural map.
MS Molecular weight, elemental formula, fragmentationSolution/SolidHigh (µg-ng)Unambiguous confirmation of molecular formula.
FTIR Functional groups, bonding environmentSolution/SolidMedium (µg-mg)Specific C=O probe for structure and environment.[10]
CD 3D conformation, chirality, secondary structureSolutionMedium (µg-mg)Direct measurement of overall 3D shape in solution.
Visualizing the Cross-Validation Workflow

The relationship and workflow between these techniques can be visualized as an integrated, self-correcting loop.

G cluster_0 Primary Structure & Composition cluster_1 Functional Groups & Conformation MS Mass Spectrometry (Molecular Formula, MW) NMR NMR Spectroscopy (Connectivity, 2D Correlations) MS->NMR Confirms Formula Final Validated Structural & Conformational Profile of This compound MS->Final NMR->MS Suggests Formula IR FTIR Spectroscopy (Functional Groups, C=O Probe) NMR->IR CD Circular Dichroism (Chirality, 3D Shape) NMR->CD Provides Local Conformational Data NMR->Final IR->NMR IR->Final CD->NMR Validates Overall Fold CD->Final

Caption: Interplay of spectroscopic techniques for validation.

Logical Workflow for Analysis

This diagram illustrates the logical flow of validation, where each technique provides data that confirms or refines the hypotheses drawn from the others.

workflow cluster_methods Spectroscopic Analysis start This compound Sample nmr NMR (¹H, ¹³C) start->nmr ms MS/MS start->ms ir FTIR start->ir cd CD start->cd data_analysis Integrated Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis cd->data_analysis cross_val Cross-Validation Check (Are all data consistent?) data_analysis->cross_val cross_val->data_analysis No, Re-evaluate final_report Authoritative Structural Assignment cross_val->final_report Yes

Caption: A logical workflow for spectroscopic cross-validation.

By systematically applying NMR, MS, IR, and CD spectroscopy, researchers can build an unassailable case for the structure and conformation of this compound. This integrated approach transforms a series of individual measurements into a powerful, self-validating system that embodies the principles of scientific rigor and trustworthiness.

References

A Comparative Guide to 4-Oxo-L-proline and Other Proline Mimetics for Enhancing Protein Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein engineering and drug development, the quest for enhanced protein stability is paramount. A protein's ability to maintain its three-dimensional structure is intrinsically linked to its function, efficacy, and shelf-life. Proline, with its unique cyclic structure, plays a pivotal role in protein architecture and stability. Consequently, the strategic incorporation of proline mimetics—structural analogs of proline—has emerged as a powerful tool to modulate and improve the biophysical properties of proteins.

This guide provides an in-depth comparison of the effects of 4-Oxo-L-proline and other key proline mimetics on protein stability. As Senior Application Scientists, our goal is to move beyond a mere listing of options and delve into the causality behind experimental choices, offering a trustworthy and authoritative resource grounded in experimental data.

The Crucial Role of Proline and the Rationale for Mimetics

Proline's rigid pyrrolidine ring restricts the conformational flexibility of the polypeptide backbone, often introducing kinks or turns that are critical for proper folding and function. This inherent rigidity can also contribute to a protein's overall stability by reducing the entropic cost of folding. However, nature's palette is not limited to the canonical 20 amino acids. Proline mimetics, with their diverse chemical modifications, offer a means to fine-tune the conformational preferences and energetic contributions of this critical residue.

The choice of a proline mimetic is not arbitrary; it is a decision guided by a deep understanding of stereoelectronic effects, ring puckering, and their influence on the delicate balance of forces that govern protein stability. By strategically replacing proline with an appropriate analog, researchers can introduce favorable interactions, pre-organize secondary structure, and ultimately engineer proteins with superior stability profiles.

Key Proline Mimetics: A Comparative Overview

This guide focuses on a selection of well-characterized proline mimetics and compares their effects on protein stability relative to the naturally occurring L-proline.

Proline MimeticChemical StructureKey Features Affecting StabilityGeneral Effect on Stability
L-Proline
The natural imino acid, provides structural rigidity.Baseline for comparison.This compound Ketone group at C4 introduces polarity and potential for hydrogen bonding. Can influence ring pucker.Generally well-tolerated, can maintain or slightly decrease stability depending on the context.[1](2S,4R)-4-Hydroxy-L-proline Hydroxyl group at C4(R) position. Stabilizes the Cγ-exo pucker through a gauche effect, pre-organizing the backbone for helical structures. Can form hydrogen bonds.Generally stabilizing, particularly in collagen and other helical structures.[2][3](2S,4R)-4-Fluoro-L-proline Fluorine at C4(R) position. Strong electron-withdrawing effect stabilizes the Cγ-exo pucker, enhancing conformational stability.Generally stabilizing.[4][5](2S,4S)-4-Fluoro-L-proline Fluorine at C4(S) position. Stabilizes the Cγ-endo pucker, which can be destabilizing in contexts that favor the exo pucker.Generally destabilizing in structures that prefer the Cγ-exo pucker.[4]

Mechanism of Action: The Science Behind Stability Enhancement

The influence of proline mimetics on protein stability is a nuanced interplay of steric and stereoelectronic effects that dictate the puckering of the pyrrolidine ring and the cis/trans isomerization of the peptide bond.

Proline_Mimetics_Mechanism cluster_mimetics Proline Mimetics cluster_effects Molecular Effects cluster_stability Impact on Protein Stability Pro L-Proline RingPucker Pyrrolidine Ring Pucker (Cγ-exo vs. Cγ-endo) Pro->RingPucker OxoPro This compound OxoPro->RingPucker Hyp (4R)-Hydroxy-L-proline Hyp->RingPucker Stereo Stereoelectronic Effects (Gauche Effect) Hyp->Stereo Gauche Effect FluoroProR (4R)-Fluoro-L-proline FluoroProR->RingPucker FluoroProR->Stereo Strong Inductive Effect FluoroProS (4S)-Fluoro-L-proline FluoroProS->RingPucker FluoroProS->Stereo Strong Inductive Effect CisTrans Peptide Bond Isomerization (cis vs. trans) RingPucker->CisTrans Stabilization Increased Stability (Higher Tm, ΔG) RingPucker->Stabilization Favored Pucker Destabilization Decreased Stability (Lower Tm, ΔG) RingPucker->Destabilization Unfavored Pucker CisTrans->Stabilization Favored Isomer CisTrans->Destabilization Unfavored Isomer Stereo->RingPucker

Caption: Mechanism of action for proline mimetics.

The C4 substituent's stereochemistry and electron-withdrawing properties are key determinants of the ring's conformational preference. For instance, the electronegative hydroxyl group in (2S,4R)-4-hydroxy-L-proline and the fluorine atom in (2S,4R)-4-fluoro-L-proline stabilize the Cγ-exo pucker through a gauche effect.[2][6] This pre-organization of the proline ring into a conformation that is favorable for certain secondary structures, such as the polyproline II helix found in collagen, reduces the entropic penalty of folding and thus enhances thermal stability.[7][8]

Conversely, (2S,4S)-4-fluoro-L-proline favors the Cγ-endo pucker, which can be disruptive in protein contexts that require the Cγ-exo conformation, leading to destabilization.[4] this compound, with its C4 ketone, introduces a planar sp2-hybridized carbon, which can influence the ring pucker differently than tetrahedral substituents. While it can be accommodated in stable structures, its effect is generally less pronounced than that of the strongly stereoelectronically influencing fluoro- and hydroxy-analogs.[1]

Experimental Data: A Quantitative Comparison

While a single study directly comparing all these mimetics in one protein system is not available, we can synthesize data from various studies to provide a compelling comparative picture. The following table summarizes reported changes in melting temperature (ΔTm) and free energy of unfolding (ΔG) for model proteins upon substitution with different proline analogs.

Proline AnalogModel ProteinExperimental TechniqueΔTm (°C) vs. ProlineΔG (kcal/mol) vs. ProlineReference
(2S,4R)-4-Fluoro-L-proline UbiquitinGdnHCl denaturation+7+1.12[5]
(2S,4R)-4-Hydroxy-L-proline Collagen-like peptideDSC+10N/A[2]
L-Proline mutants Various proteinsDSC- (destabilizing) to +2.4 (stabilizing)- (destabilizing) to +2.4 (stabilizing)[9]
This compound Collagen-mimetic peptideThermal denaturationMaintained stabilityN/A[1]

Note: The reported values are from different studies on different protein systems and should be interpreted as indicative of the general trend rather than a direct quantitative comparison.

These data highlight the significant stabilizing effects of (2S,4R)-4-fluoro-L-proline and (2S,4R)-4-hydroxy-L-proline. The introduction of proline itself can be either stabilizing or destabilizing depending on the local structural context.[9] Importantly, studies on this compound suggest that it is well-tolerated and can maintain the stability of the protein structure, making it a useful tool for introducing a reactive carbonyl group without significant perturbation.[1]

Experimental Protocols for Assessing Protein Stability

To empirically determine the effects of proline mimetics on your protein of interest, several biophysical techniques can be employed. Here, we provide detailed protocols for three common methods.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat capacity of a protein solution as a temperature function, providing a detailed thermodynamic profile of unfolding.

DSC_Workflow Start Start Prep Sample Preparation (Protein in buffer) Start->Prep Load Load Sample and Reference into Calorimeter Prep->Load Scan Temperature Scan Load->Scan Measure Measure Heat Capacity (Cp) vs. Temperature Scan->Measure Analyze Data Analysis (Determine Tm and ΔH) Measure->Analyze End End Analyze->End

Caption: DSC experimental workflow.

Protocol:

  • Sample Preparation:

    • Dialyze the protein samples (wild-type and proline mimetic-containing variants) extensively against the same buffer to ensure identical buffer conditions. A typical buffer is 20 mM phosphate, 150 mM NaCl, pH 7.4.

    • Determine the protein concentration accurately using a reliable method (e.g., BCA assay or UV absorbance at 280 nm with the correct extinction coefficient).

    • Prepare a reference solution containing the exact same dialysis buffer.

  • DSC Measurement:

    • Load the protein sample (typically 0.1-1.0 mg/mL) into the sample cell and the reference buffer into the reference cell of the calorimeter.

    • Set the temperature scan rate (e.g., 1 °C/min) and the temperature range to be scanned (e.g., 20 °C to 100 °C).

    • Initiate the temperature scan. The instrument will record the differential heat capacity (ΔCp) as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the protein unfolding transition.

    • The temperature at the apex of the peak is the melting temperature (Tm).

    • The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal).

    • Fit the data to a suitable model (e.g., two-state or multi-state) to determine the van't Hoff enthalpy (ΔHvH) and the change in heat capacity (ΔCp) of unfolding. The Gibbs free energy of unfolding (ΔG) at a given temperature can then be calculated.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right circularly polarized light, which is sensitive to the secondary structure of the protein. Thermal denaturation can be monitored by following the change in the CD signal at a specific wavelength as a function of temperature.

Protocol:

  • Sample Preparation:

    • Prepare protein samples in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4). Avoid high concentrations of chloride ions.

    • The protein concentration should be in the range of 0.1-0.2 mg/mL for a 1 mm pathlength cuvette.

  • CD Measurement:

    • Record a baseline spectrum of the buffer in the cuvette.

    • Record the CD spectrum of the protein sample at a starting temperature (e.g., 20 °C) to confirm the initial folded state.

    • Set the instrument to monitor the CD signal at a wavelength that shows a significant change upon unfolding (e.g., 222 nm for α-helical proteins).

    • Increase the temperature in a stepwise or ramped manner (e.g., 1 °C/min) and record the CD signal at each temperature.

  • Data Analysis:

    • Plot the CD signal at the chosen wavelength as a function of temperature.

    • The resulting curve will show a sigmoidal transition from the folded to the unfolded state.

    • The midpoint of this transition corresponds to the melting temperature (Tm).

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method that uses a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of a protein as it unfolds, leading to an increase in fluorescence.

TSA_Workflow Start Start Mix Mix Protein, Dye, and Buffer in a 96-well plate Start->Mix Heat Heat in a Real-Time PCR Instrument Mix->Heat Measure Measure Fluorescence vs. Temperature Heat->Measure Plot Plot Fluorescence vs. Temperature Measure->Plot Determine Determine Tm Plot->Determine End End Determine->End

References

Safety Operating Guide

Mastering the Safe Handling of 4-Oxo-L-proline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. 4-Oxo-L-proline, a non-proteinogenic amino acid derivative, is a valuable building block in synthetic chemistry. However, its potential as a skin, eye, and respiratory irritant necessitates a comprehensive understanding and implementation of appropriate safety protocols. This guide provides an in-depth, experience-driven approach to selecting personal protective equipment (PPE) and establishing robust disposal procedures for this compound, ensuring a secure laboratory environment.

Understanding the Risks: The "Why" Behind the Precautions

This compound, in its solid, powdered form, presents a primary hazard through inhalation of airborne particles, which can lead to respiratory irritation.[1] Direct contact with the skin and eyes is also a significant concern, with the potential to cause irritation and, in the case of eyes, serious damage.[2][3] The causality for these hazards lies in the compound's chemical structure, which includes a ketone and a carboxylic acid functional group on a pyrrolidine ring.[4][5] These groups can interact with biological tissues, leading to irritation. Therefore, a multi-faceted PPE strategy is not merely a suggestion but a critical requirement to mitigate these risks.

A Multi-Layered Defense: Selecting the Right PPE for this compound

The selection of PPE should be a deliberate process, guided by the specific tasks being performed. The following sections detail the recommended PPE for handling this compound, explaining the rationale behind each choice.

Hand Protection: Your First Line of Defense

Given that this compound can cause skin irritation, the choice of appropriate gloves is critical. The selection should be based on chemical compatibility, particularly with the ketone and carboxylic acid functionalities of the molecule.

  • Primary Recommendation: Nitrile Gloves Nitrile gloves provide excellent resistance to a wide range of chemicals, including many acids and solvents. They are a robust and versatile option for handling this compound in its solid form and in most common laboratory solvents. Nitrile also offers good puncture and abrasion resistance.

  • Secondary Recommendation: Neoprene Gloves Neoprene gloves are another suitable option, offering good protection against acids, caustics, and some solvents.

It is crucial to always inspect gloves for any signs of degradation or perforation before use. For tasks involving prolonged or extensive handling, consider double-gloving to provide an additional layer of protection.

Eye and Face Protection: Shielding Against the Unseen

Because this compound is a fine powder and can cause serious eye irritation, robust eye and face protection is non-negotiable.

  • Mandatory: Chemical Safety Goggles Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are essential to protect against airborne powder and accidental splashes.

  • Recommended for Large Quantities: Face Shield When handling larger quantities of this compound (typically >25g) or when there is a significant risk of dust generation, a full-face shield should be worn in conjunction with chemical safety goggles. This provides an additional layer of protection for the entire face.

Respiratory Protection: Preventing Inhalation Hazards

The fine, powdered nature of this compound makes respiratory protection a key component of safe handling, particularly when weighing or transferring the solid.

  • For Small Quantities in a Ventilated Area: A NIOSH-approved N95 (or FFP2 in the EU) disposable respirator is recommended as a minimum precaution. These masks are designed to filter at least 95% of airborne particles and are effective against powders.

  • For Larger Quantities or Inadequate Ventilation: In situations where significant dust may be generated or when local exhaust ventilation (such as a fume hood) is not available or insufficient, a half-mask or full-facepiece respirator with P100 (or FFP3 in the EU) particulate filters should be used. These provide a higher level of protection.

A proper fit test is essential for all tight-fitting respirators to ensure their effectiveness. Beards and other facial hair can interfere with the seal of a respirator.

Protective Clothing: Minimizing Skin Contact

To prevent accidental skin contact with this compound powder, appropriate protective clothing is necessary.

  • Lab Coat: A standard, long-sleeved lab coat should be worn at all times when handling the compound.

  • Closed-Toed Shoes: Always wear shoes that fully cover the feet in a laboratory setting.

  • Full-Body Suit (Optional): For large-scale operations or in the event of a significant spill, a disposable full-body protective suit may be warranted.

Summary of Recommended Personal Protective Equipment

Protection Type Specification Rationale
Hand Protection Nitrile or Neoprene GlovesChemical resistance to ketone and carboxylic acid functionalities, and protection against skin irritation.
Eye Protection Chemical Safety Goggles (fully sealing)Protection from airborne powder and splashes that can cause serious eye irritation.
Face Protection Full Face Shield (in addition to goggles)Recommended when handling larger quantities or when there is a high risk of dust generation.
Respiratory Protection NIOSH-approved N95/FFP2 Respirator (minimum) or Half/Full-Facepiece Respirator with P100/FFP3 filtersProtection against inhalation of fine powder which can cause respiratory tract irritation.
Protective Clothing Lab Coat and Closed-Toed ShoesPrevents accidental skin contact with the chemical.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound start Start: Handling this compound base_ppe Standard PPE: - Nitrile/Neoprene Gloves - Lab Coat - Safety Goggles start->base_ppe weigh_transfer Weighing or Transferring Solid? solution_handling Handling in Solution? weigh_transfer->solution_handling No add_n95 Add N95/FFP2 Respirator weigh_transfer->add_n95 Yes large_quantity Large Quantity (>25g)? ventilation Adequate Ventilation (Fume Hood)? large_quantity->ventilation No add_faceshield Add Face Shield large_quantity->add_faceshield Yes ventilation->solution_handling Yes upgrade_respirator Upgrade to Half/Full-Face Respirator with P100/FFP3 Filters ventilation->upgrade_respirator No solution_handling->base_ppe Yes base_ppe->weigh_transfer add_n95->large_quantity upgrade_respirator->solution_handling add_faceshield->ventilation

Figure 1. Decision workflow for selecting appropriate PPE when handling this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond the use of PPE to include proper operational procedures and a clear plan for waste disposal.

Safe Handling Protocol
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Designate a specific area for handling this compound.

  • Ventilation: Always handle the solid form of this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.

  • Donning PPE: Put on all required PPE as outlined in the sections above before opening the container.

  • Weighing and Transfer: When weighing, use a spatula to carefully transfer the powder. Avoid any actions that could generate dust, such as pouring from a height.

  • In Case of a Spill:

    • Small Spill (Solid): Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal.

    • Large Spill: Evacuate the area and follow your institution's emergency spill response procedures.

  • Decontamination: After handling, thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Decontaminate all equipment used.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use items in the appropriate waste stream. Wash hands thoroughly with soap and water after removing gloves.

Disposal Protocol

Improper disposal of chemical waste can have serious environmental and regulatory consequences. Follow these steps for the disposal of this compound.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, paper towels, gloves), in a clearly labeled, sealed hazardous waste container.

    • The label should include the chemical name ("this compound") and the associated hazards (Irritant).

  • Liquid Waste:

    • If this compound is dissolved in a solvent, the entire solution must be treated as hazardous waste.

    • Collect the liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. The label should identify all components of the solution and their approximate concentrations.

    • Never dispose of solutions containing this compound down the drain.

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as liquid hazardous waste.

    • Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous waste.

  • Waste Pickup:

    • Store all hazardous waste in a designated satellite accumulation area.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Conclusion

The safe handling of this compound is a matter of diligent preparation and consistent adherence to established safety protocols. By understanding the underlying reasons for these precautions and implementing a comprehensive PPE and disposal plan, researchers can confidently and safely utilize this valuable chemical compound in their work. This commitment to safety not only protects individuals but also fosters a culture of responsibility and excellence within the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-L-proline
Reactant of Route 2
4-Oxo-L-proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.